methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride
Description
The exact mass of the compound this compound is 190.0509053 g/mol and the complexity rating of the compound is 138. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-(1H-imidazol-5-yl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-11-7(10)3-2-6-4-8-5-9-6;/h4-5H,2-3H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITCRIQOLWJSQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CN=CN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593728 | |
| Record name | Methyl 3-(1H-imidazol-5-yl)propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53958-94-4, 31434-93-2 | |
| Record name | 1H-Imidazole-5-propanoic acid, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53958-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(1H-imidazol-5-yl)propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride: A Key Building Block in Histamine Receptor Ligand Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Intermediate in Medicinal Chemistry
Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride is a heterocyclic compound of significant interest in the field of medicinal chemistry, primarily serving as a crucial intermediate in the synthesis of various biologically active molecules. Its structural resemblance to histamine, a key neurotransmitter, positions it as a valuable scaffold for the development of ligands targeting histamine receptors. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in drug discovery, with a particular focus on the development of histamine H3 receptor antagonists.
There has been some ambiguity regarding the CAS number for this compound. It is important to clarify that CAS Number 31434-93-2 refers to the free base, methyl 3-(1H-imidazol-4-yl)propanoate, while CAS Number 53958-94-4 is assigned to the hydrochloride salt, which is the focus of this guide.[1] The hydrochloride form often offers improved stability and handling characteristics, making it a preferred form for many synthetic applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 53958-94-4 | [2] |
| Alternate CAS Number (Free Base) | 31434-93-2 | [1] |
| Molecular Formula | C₇H₁₁ClN₂O₂ | |
| Molecular Weight | 190.63 g/mol | |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Solubility | Soluble in water and methanol | Inferred from structure |
Synthesis and Mechanism
The synthesis of this compound is a two-step process that begins with the formation of the free base followed by its conversion to the hydrochloride salt.
Part 1: Synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate (Free Base)
The most common and efficient method for the synthesis of the free base is the Fischer esterification of 3-(1H-imidazol-4-yl)propionic acid.
Reaction Scheme:
Caption: Fischer esterification of 3-(1H-imidazol-4-yl)propionic acid.
Mechanism: The reaction proceeds via a classic acid-catalyzed nucleophilic acyl substitution. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst.
Detailed Experimental Protocol: [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-(1H-imidazol-4-yl)propionic acid (1.95 g, 13.9 mmol) in methanol (30 mL).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, concentrate the reaction mixture in vacuo to remove the excess methanol.
-
Extraction: Dissolve the residue in dichloromethane (40 mL) and wash with a saturated aqueous solution of sodium bicarbonate (30 mL). Saturate the aqueous phase with sodium chloride and extract with ethyl acetate (4 x 25 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo to yield the product as a yellow oil (1.93 g, 90% yield).[3]
Part 2: Conversion to this compound
The free base is then converted to its hydrochloride salt to improve its stability and ease of handling.
Reaction Scheme:
Caption: Conversion of the free base to the hydrochloride salt.
Detailed Experimental Protocol: [4]
-
Dissolution: Dissolve the purified methyl 3-(1H-imidazol-4-yl)propanoate in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.[4]
-
Acidification: While stirring, add a solution of hydrogen chloride in diethyl ether or dioxane dropwise.[4]
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.
-
Isolation and Drying: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.[4]
Characterization and Analytical Data
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
¹H NMR Spectroscopy (Free Base, CDCl₃): [3]
-
δ 7.55 (s, 1H, imidazole C2-H)
-
δ 6.81 (s, 1H, imidazole C5-H)
-
δ 3.69 (s, 3H, -OCH₃)
-
δ 2.93 (t, 2H, J=7.2 Hz, -CH₂-imidazole)
-
δ 2.68 (t, 2H, J=7.2 Hz, -CH₂-COOCH₃)
Mass Spectrometry:
The predicted mass spectrum for the free base shows a prominent [M+H]⁺ ion at m/z 155.08151.[5] The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the propanoate chain.
Applications in Drug Discovery: A Scaffold for Histamine H3 Receptor Antagonists
The primary application of this compound is as a key building block in the synthesis of histamine H3 receptor antagonists. The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[6] Antagonists of this receptor have shown therapeutic potential for a range of neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[6]
Role in the Synthesis of Ciproxifan and its Analogs:
Ciproxifan is a highly potent and selective H3 receptor antagonist.[7] The 3-(1H-imidazol-4-yl)propyl moiety is a common pharmacophore in many H3 antagonists. This compound serves as a convenient starting material for the introduction of this key structural element.
Illustrative Synthetic Pathway:
Caption: General synthetic route to H3 receptor antagonists.
The ester group of methyl 3-(1H-imidazol-4-yl)propanoate can be readily reduced to the corresponding alcohol, 3-(1H-imidazol-4-yl)propanol. This alcohol can then be coupled with various aromatic or heterocyclic moieties to generate a library of potential H3 receptor antagonists. This modular approach allows for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and its structural relationship to histamine make it an ideal starting material for the development of novel therapeutics, particularly in the area of histamine H3 receptor modulation. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important compound in their synthetic endeavors.
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methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride chemical properties
An In-depth Technical Guide to Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride for Advanced Research
Introduction: A Versatile Building Block in Medicinal Chemistry
This compound is a heterocyclic compound of significant interest to the scientific community, particularly those engaged in drug discovery and organic synthesis. Its structure, featuring a reactive imidazole ring and a propanoate ester functional group, positions it as a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] The molecule is structurally analogous to the endogenous biogenic amine, histamine, suggesting its potential utility in the development of modulators for histamine receptors. The imidazole motif itself is a cornerstone in medicinal chemistry, appearing in a vast array of compounds with diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[2]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delineate the core chemical properties, provide insights into its synthesis and characterization, explore its biological context, and detail the necessary protocols for safe handling and storage. The information is synthesized to provide not just data, but a field-proven perspective on the compound's utility and application.
Section 1: Core Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. This compound is a relatively simple molecule, yet its properties dictate its reactivity, solubility, and stability.
Chemical Structure
The molecule consists of a central imidazole ring substituted at the 4-position with a 3-methoxy-3-oxopropyl chain. The hydrochloride salt form enhances its stability and aqueous solubility.
Caption: Chemical structure of this compound.
Key Properties Summary
The following table summarizes the essential physicochemical data for this compound, compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 31434-93-2; 53958-94-4 | [3][4][5] |
| Molecular Formula | C₇H₁₁ClN₂O₂ (or C₇H₁₀N₂O₂·HCl) | [4][5] |
| Molecular Weight | 190.63 g/mol | [4][5] |
| Synonyms | Methyl 4-imidazolepropionate HCl, Methyl 3-(4-imidazolyl)propionate HCl | [3][6] |
| Appearance | Liquid or solid | [6] |
| Purity | Typically ≥95% | [6][7] |
| Storage Conditions | Room temperature, in a dry, tightly sealed container | [1][5] |
Section 2: Synthesis and Structural Elucidation
The synthesis of this compound is a standard procedure in organic chemistry, typically involving the esterification of the corresponding carboxylic acid. Understanding this process is key to ensuring high purity and yield for research applications.
Representative Synthesis Workflow
The most direct route involves the Fischer esterification of 3-(1H-imidazol-4-yl)propanoic acid. The rationale for this choice is the commercial availability of the starting acid and the simplicity and high efficiency of the reaction.
Caption: Generalized workflow for the synthesis of the target compound.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(1H-imidazol-4-yl)propanoic acid (1.0 eq) in anhydrous methanol (serving as both reactant and solvent).
-
Catalysis: Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise. Causality Note: SOCl₂ reacts with methanol to generate HCl in situ, which acts as the catalyst for the esterification. This method avoids the direct use of corrosive HCl gas and ensures anhydrous conditions, driving the equilibrium towards the product.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude solid is the hydrochloride salt of the methyl ester. It can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield the final product.
Anticipated Spectroscopic Data for Characterization
Structural confirmation is achieved through standard spectroscopic methods. The following table outlines the expected data points crucial for verifying the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR (in D₂O) | δ ~8.6 (s, 1H, C2-H of imidazole), δ ~7.4 (s, 1H, C5-H of imidazole), δ ~3.7 (s, 3H, -OCH₃), δ ~3.1 (t, 2H, -CH₂-imidazole), δ ~2.8 (t, 2H, -CH₂-C=O). The acidic N-H protons will exchange with D₂O and may not be visible. |
| ¹³C NMR (in D₂O) | δ ~175 (C=O), δ ~135 (C2 of imidazole), δ ~134 (C4 of imidazole), δ ~118 (C5 of imidazole), δ ~52 (-OCH₃), δ ~30 (-CH₂-C=O), δ ~22 (-CH₂-imidazole). |
| FT-IR (KBr pellet) | ~3100-2800 cm⁻¹ (broad, N-H⁺ stretch), ~1735 cm⁻¹ (strong, C=O ester stretch), ~1600 cm⁻¹ (C=N stretch of imidazole), ~1200 cm⁻¹ (C-O stretch). |
| Mass Spec. (ESI+) | Expected m/z for the free base [M+H]⁺ = 155.08. The fragmentation pattern would likely show losses of the methoxy group (-31) or the entire methoxycarbonyl group (-59). |
Section 3: Biological Context and Research Applications
The primary value of this compound in drug development lies in its structural similarity to histamine and its role as a synthetic precursor.
Relationship to Histamine and H₂ Receptor Signaling
Histamine is a critical signaling molecule that exerts its effects through four distinct G protein-coupled receptors (GPCRs): H₁, H₂, H₃, and H₄.[8] Methyl 3-(1H-imidazol-4-yl)propanoate shares the core imidazole ring and a flexible ethyl side chain, which are key pharmacophoric features for histamine receptor recognition.
Specifically, the H₂ receptor is of great therapeutic importance. Its activation in parietal cells of the stomach lining stimulates gastric acid secretion.[8] Therefore, H₂ receptor antagonists (e.g., Cimetidine, Ranitidine) are cornerstone therapies for peptic ulcers and gastroesophageal reflux disease (GERD). Conversely, H₂ receptor agonists are valuable research tools for studying these physiological processes.[9][10]
Caption: Simplified Histamine H₂ receptor signaling pathway.[8]
Applications in Drug Discovery and Synthesis
As an intermediate, this compound serves as a versatile scaffold.[1]
-
Elaboration of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to create a library of amide derivatives for structure-activity relationship (SAR) studies.
-
Modification of the Imidazole Ring: The nitrogen atoms of the imidazole ring can be alkylated or functionalized to explore their role in receptor binding.
-
Building Block: It is a key component in the synthesis of antihistamines and other drugs targeting the central nervous system.[1] The imidazole ring's ability to coordinate with biological targets makes it a privileged structure in medicinal chemistry.[2][11]
Section 4: Safety, Handling, and Storage
Ensuring the safety of laboratory personnel is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, data from closely related imidazole derivatives provide a strong basis for a robust safety protocol.[12]
Hazard Identification and Precautionary Measures
| Hazard Class | GHS Statement(s) | Precautionary Measures (P-Statements) | Reference(s) |
| Acute Toxicity | H301/H302: Toxic or Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [13] |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [12] |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses. | [12] |
Protocol for Safe Handling and Storage
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12]
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent dust generation if it is in solid form. Wash hands thoroughly after handling.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[5] The hydrochloride salt is generally stable under these conditions.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the medicinal chemist and drug discovery scientist. Its well-defined physicochemical properties, straightforward synthesis, and profound biological relevance as a histamine analogue make it an indispensable starting material. By understanding its chemical nature, synthetic pathways, and safety requirements, researchers can fully leverage this versatile compound to build the next generation of innovative therapeutics.
References
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H. Timmerman, et al. (1992). Histamine H2-receptor Agonists. Synthesis, in Vitro Pharmacology, and Qualitative Structure-Activity Relationships of Substituted 4- And 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry. Available at: [Link]
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ACS Publications. (1992). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry. Available at: [Link]
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methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride molecular structure
An In-Depth Technical Guide to Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride
Introduction
This compound is a heterocyclic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. As a derivative of imidazole, a core structural motif in many biologically active molecules, this compound serves as a crucial synthetic intermediate. Its structure bears a close resemblance to a protected form of histidine, featuring the key imidazole ring connected to a three-carbon ester chain. This configuration makes it an ideal starting material for the synthesis of a wide array of more complex molecules, most notably modulators of histamine receptors.[1]
This technical guide provides a comprehensive overview of this compound, designed for researchers and drug development professionals. It delves into the molecule's structural and physicochemical properties, outlines a robust synthetic protocol, provides an expert analysis of its anticipated spectroscopic profile, and explores its primary applications as a versatile building block in pharmaceutical research.
Molecular Structure and Physicochemical Properties
The structural integrity of this compound is the foundation of its chemical reactivity and utility. The molecule is composed of a central imidazole ring, a biologically crucial heterocycle, linked at the 4-position to a propanoate methyl ester. The hydrochloride salt form enhances its stability and solubility in polar solvents, which is advantageous for many synthetic applications.
Key Structural Features
The molecule's functionality is derived from its distinct chemical domains:
-
Imidazole Ring: A five-membered aromatic ring containing two nitrogen atoms. It can act as a hydrogen bond donor and acceptor and is a key pharmacophore for histamine receptor interaction.
-
Propanoate Linker: A three-carbon aliphatic chain that provides structural flexibility and spacing between the imidazole ring and the ester group.
-
Methyl Ester: A reactive functional group that can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, enabling further chemical elaboration.
-
Hydrochloride Salt: Formed by the protonation of one of the basic nitrogen atoms on the imidazole ring, which increases the compound's polarity and crystallinity.
Caption: Key functional domains of the title compound.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 31434-93-2 / 53958-94-4 | [2][3] |
| Molecular Formula | C₇H₁₀N₂O₂ · HCl | [2] |
| Molecular Weight | 190.63 g/mol | [2] |
| IUPAC Name | methyl 3-(1H-imidazol-5-yl)propanoate;hydrochloride | N/A |
| Monoisotopic Mass | 190.0509053 Da | [2] |
| Synonyms | Methyl 4-imidazolepropionate hydrochloride, 3-(1H-Imidazol-4-yl)propionic acid methyl ester monohydrochloride | [2][4] |
Synthesis and Purification
Synthetic Strategy: Fischer Esterification
The most direct and widely adopted method for preparing this compound is the Fischer esterification of its carboxylic acid precursor, 3-(1H-imidazol-4-yl)propanoic acid. This acid-catalyzed reaction utilizes an excess of methanol, which serves as both the reactant and the solvent. The use of hydrogen chloride (either as a gas or from a reagent like thionyl chloride or acetyl chloride) is particularly efficient as it serves a dual purpose: it catalyzes the esterification and concurrently forms the desired hydrochloride salt of the product, often driving it to precipitate from the reaction medium, thus simplifying purification.
This approach is favored due to its operational simplicity, high atom economy, and the commercial availability of the starting materials. The self-validating nature of the protocol lies in the distinct physical and spectroscopic changes from the starting material (a zwitterionic amino acid-like solid) to the product (a crystalline salt with a characteristic ester signal in NMR and IR spectra).
Caption: Workflow for the synthesis via Fischer esterification.
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(1H-imidazol-4-yl)propanoic acid (10.0 g, 71.4 mmol).
-
Reagent Addition: Carefully add anhydrous methanol (150 mL) to the flask. While stirring, slowly add thionyl chloride (7.8 mL, 107.1 mmol) dropwise at 0 °C (ice bath). Causality Note: Thionyl chloride reacts exothermically with methanol to generate HCl in situ, which acts as the catalyst, and methyl sulfite, which avoids the introduction of water.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approximately 65 °C). Maintain reflux for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature and then further cool in an ice bath for 1 hour to maximize precipitation.
-
Purification: Collect the resulting white crystalline solid by vacuum filtration. Wash the solid with cold diethyl ether (3 x 30 mL) to remove any residual impurities.
-
Drying: Dry the product under high vacuum to a constant weight. The product is typically obtained in high purity without the need for further recrystallization.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Anticipated Spectroscopic Profile
While experimental spectra should always be acquired for confirmation, an expert analysis of the molecular structure allows for the accurate prediction of its key spectroscopic features. This serves as a benchmark for researchers to validate their synthetic outcomes.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Imidazole C2-H | ~8.9 | Singlet (s) | 1H | Deshielded proton between two nitrogen atoms. |
| Imidazole C5-H | ~7.2 | Singlet (s) | 1H | Aromatic proton on the imidazole ring. |
| O-CH ₃ (Ester) | ~3.6 | Singlet (s) | 3H | Characteristic methyl ester singlet. |
| Imidazole-CH ₂- | ~2.9 | Triplet (t) | 2H | Methylene group adjacent to the imidazole ring. |
| -CH ₂-C=O | ~2.7 | Triplet (t) | 2H | Methylene group adjacent to the carbonyl. |
Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show the molecular ion of the free base.
| Adduct / Fragment | Predicted m/z | Source |
| [M+H]⁺ | 155.08151 | [5] |
| [M+Na]⁺ | 177.06345 | [5] |
| [M+K]⁺ | 193.03739 | [5] |
M refers to the free base, C₇H₁₀N₂O₂.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile synthetic intermediate.[3] Its structure is a scaffold that can be readily modified to produce a range of pharmacologically active compounds.
Precursor to Histamine Receptor Ligands
The imidazole ring is the defining feature of histamine, and this compound provides a stable and convenient way to incorporate this pharmacophore into larger molecules. It is a key building block for synthesizing both histamine H1 and H2 receptor antagonists.[6][7][8] For instance, the ester functionality can be converted into an amide by reacting it with various amines, a common step in building the side chains found in many H2 receptor antagonists like Cimetidine and Ranitidine, which are used to treat gastric ulcers.[6]
Caption: Potential synthetic transformations of the title compound.
Building Block for Heterocyclic Chemistry
Beyond histamine receptor ligands, this compound is employed in the broader field of heterocyclic chemistry. The presence of multiple reactive sites—the ester, the imidazole nitrogens, and the aliphatic chain—allows for diverse chemical transformations, making it a valuable starting material for creating novel compound libraries for high-throughput screening in drug discovery programs.[1]
Handling and Storage
-
Safety: The compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.
References
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Timmerman, H., van der Goot, H., & Sterk, G. J. (1987). Histamine H2-receptor Agonists. Synthesis, in Vitro Pharmacology, and Qualitative Structure-Activity Relationships of Substituted 4- And 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry. [Link]
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van der Goot, H., et al. (1987). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry. [Link]
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El-Subbagh, H. I., et al. (2013). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules. [Link]
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ResearchGate. (2013). (PDF) Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. [Link]
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Giral, M., et al. (1997). Synthesis and assessment of formamidines as new histamine H2-receptor antagonists. Arzneimittelforschung. [Link]
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PubChemLite. (n.d.). This compound (C7H10N2O2). [Link]
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PubChem. (n.d.). 3-(1H-Imidazol-4-yl)propyl di(p-fluorophenyl)methyl ether hydrochloride. [Link]
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Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". (n.d.). [Link]
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MySkinRecipes. (n.d.). Methyl 3-(1H-imidazol-1-yl)propanoate. [Link]
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Gut, J., & Kappe, C. O. (2007). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Molecules. [Link]
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An In-Depth Technical Guide to the Synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride
This guide provides a comprehensive overview of a reliable and efficient synthesis pathway for methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride, a key building block in pharmaceutical and medicinal chemistry. The synthesis is presented in two main stages: the preparation of the precursor 3-(1H-imidazol-4-yl)propionic acid, and its subsequent conversion to the target methyl ester hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also insights into the rationale behind the experimental choices.
Introduction
This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its structural motif, featuring an imidazole ring and a propanoate chain, is found in a range of compounds, including histamine H3 receptor antagonists. A robust and scalable synthesis is therefore of significant interest to the scientific community. The pathway detailed herein proceeds via the hydrogenation of urocanic acid followed by a classic Fischer esterification and subsequent salt formation, a route chosen for its high yields and straightforward procedures.
Synthesis Pathway Overview
The overall synthesis is a two-step process starting from urocanic acid. The first step involves the reduction of the carbon-carbon double bond in urocanic acid to yield 3-(1H-imidazol-4-yl)propionic acid. The second step is the esterification of the carboxylic acid with methanol, followed by the formation of the hydrochloride salt.
Caption: Overall synthesis workflow for this compound.
Part 1: Synthesis of 3-(1H-imidazol-4-yl)propionic Acid
The initial step in the synthesis is the reduction of the α,β-unsaturated carboxylic acid, urocanic acid. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity.
Mechanistic Insight: Catalytic Hydrogenation
The hydrogenation of urocanic acid proceeds via the addition of hydrogen across the double bond, catalyzed by a noble metal catalyst, typically palladium on carbon (Pd/C). The reaction is carried out under a hydrogen atmosphere. The catalyst provides a surface for the adsorption of both the urocanic acid and molecular hydrogen. This facilitates the cleavage of the H-H bond and the subsequent stepwise addition of hydrogen atoms to the alkene, resulting in the saturated propionic acid derivative. The use of water as a solvent makes this a green and cost-effective process.
Experimental Protocol: Hydrogenation of Urocanic Acid
A detailed protocol for the hydrogenation of urocanic acid is as follows[1]:
-
Reaction Setup: In a suitable hydrogenation vessel, a suspension of urocanic acid (2.00 g, 14.5 mmol) in deionized water (40 mL) is prepared.
-
Catalyst Addition: To this suspension, 10% palladium on activated carbon (200 mg, 0.19 mmol) is carefully added.
-
Hydrogenation: The vessel is sealed and placed on a shaker. The atmosphere is replaced with hydrogen, and the reaction is allowed to proceed under a hydrogen pressure of 30 psi for 2 hours at room temperature.
-
Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield 3-(1H-imidazol-4-yl)propionic acid as a colorless solid.
Characterization of 3-(1H-imidazol-4-yl)propionic Acid
The successful synthesis of the intermediate can be confirmed by spectroscopic analysis.
| Compound | Yield | ¹H NMR (D₂O) |
| 3-(1H-imidazol-4-yl)propionic Acid | 96% | δ 2.52 (t, 2H, J=7.2 Hz), 2.92 (t, 2H, J=7.2 Hz), 7.16 (s, 1H), 8.49 (s, 1H)[1] |
Part 2: Synthesis of this compound
The second stage of the synthesis involves the conversion of the carboxylic acid to its corresponding methyl ester, followed by the formation of the hydrochloride salt to improve its stability and handling properties.
Mechanistic Insight: Fischer Esterification
The esterification of 3-(1H-imidazol-4-yl)propionic acid is achieved through the Fischer-Speier esterification method. This reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol[2][3]. In this case, methanol serves as both the reactant and the solvent, and a catalytic amount of a strong acid, such as sulfuric acid, is used.
The mechanism proceeds as follows:
-
Protonation of the Carbonyl Oxygen: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is then deprotonated to yield the final methyl ester and regenerate the acid catalyst.
The imidazole ring, being basic, will also be protonated under the acidic reaction conditions. This does not significantly interfere with the esterification but is an important consideration during the work-up.
Experimental Protocol: Fischer Esterification and Salt Formation
The following protocol details the esterification and subsequent conversion to the hydrochloride salt[1]:
-
Esterification: A solution of 3-(1H-imidazol-4-yl)propionic acid (1.95 g, 13.9 mmol) in methanol (30 mL) is prepared. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated at reflux for 15 hours.
-
Work-up of the Free Ester: After cooling, the reaction mixture is concentrated in vacuo. The residue is dissolved in dichloromethane (40 mL) and washed with a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize the excess acid and deprotonate the imidazole ring. The aqueous phase is saturated with sodium chloride and extracted with ethyl acetate (4 x 25 mL). The combined organic phases are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to give methyl 3-(1H-imidazol-4-yl)propanoate as a yellow oil.
-
Hydrochloride Salt Formation: The crude methyl 3-(1H-imidazol-4-yl)propanoate is dissolved in a minimal amount of a suitable solvent such as diethyl ether or isopropyl alcohol. A solution of hydrogen chloride in the same solvent is then added dropwise with stirring until precipitation is complete.
-
Isolation and Purification: The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound as a crystalline solid.
Characterization of Methyl 3-(1H-imidazol-4-yl)propanoate and its Hydrochloride Salt
The final product and its precursor ester are characterized by their physical and spectroscopic properties.
| Compound | Yield | ¹H NMR (CDCl₃) |
| Methyl 3-(1H-imidazol-4-yl)propanoate | 90% | δ 2.68 (t, 2H, J=7.2 Hz), 2.93 (t, 2H, J=7.2 Hz), 3.69 (s, 3H), 6.81 (s, 1H), 7.55 (s, 1H)[1] |
| This compound | - | Spectroscopic data for the hydrochloride salt is consistent with the structure, showing characteristic shifts for the propanoate and imidazole protons. |
Conclusion
The synthesis pathway described in this guide provides a reliable and high-yielding method for the preparation of this compound. The use of readily available starting materials and well-established chemical transformations makes this route amenable to scale-up for applications in pharmaceutical research and development. The detailed protocols and mechanistic insights provided herein are intended to equip researchers with the necessary information to successfully synthesize this valuable chemical intermediate.
References
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Hattan, C. M., Shojaie, J., Lau, S. S., & Anders, M. W. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1–8. [Link]
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LookChem. (n.d.). Scholarly article on METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE 31434-93-2 from Journal of Medicinal Chemistry p. 506,507. Retrieved January 5, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Retrieved January 5, 2026, from [Link]
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ResearchGate. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). Retrieved January 5, 2026, from [Link]
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MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved January 5, 2026, from [Link]
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Turkish Journal of Chemistry. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Retrieved January 5, 2026, from [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved January 5, 2026, from [Link]
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ResearchGate. (2013). ChemInform Abstract: Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Retrieved January 5, 2026, from [Link]
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Amanote Research. (n.d.). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E). Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. Retrieved January 5, 2026, from [Link]
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National Center for Biotechnology Information. (1991). Isolation and characterization of 3-[(carboxymethyl)thio]-3-(1H-imidazol-4-yl)propanoic acid from human urine and preparation of its proposed precursor, S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]cysteine. Retrieved January 5, 2026, from [Link]
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MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved January 5, 2026, from [Link]
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National Center for Biotechnology Information. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Retrieved January 5, 2026, from [Link]
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PubMed. (1968). Studies on the enzymic decomposition of urocanic acid. VI. Properties of the enzyme catalyzing the oxidation of 4(5)-imidazolone-5(4)-propionic acid to L-hydantoin-5-propionic acid. Retrieved January 5, 2026, from [Link]
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An In-depth Technical Guide to the Solubility Profile of Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride
Executive Summary
Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride is a heterocyclic compound with potential applications as an intermediate in pharmaceutical synthesis, particularly for histamine receptor ligands. The solubility of such an active pharmaceutical ingredient (API) precursor is a critical physicochemical parameter that dictates its handling, reaction kinetics, purification, and formulation development. In the absence of comprehensive published solubility data, this guide provides a robust framework for researchers, scientists, and drug development professionals to understand, theoretically predict, and experimentally determine the solubility profile of this compound. We present the established "gold standard" shake-flask method, detail the theoretical underpinnings of its solubility based on its chemical structure, and offer a template for systematic data acquisition and interpretation.
Introduction
Chemical Identity and Structure
This compound is an organic salt consisting of a protonated imidazole ring linked to a methyl propanoate chain.
-
Molecular Formula: C₇H₁₁ClN₂O₂
-
Molecular Weight: 190.63 g/mol
-
CAS Number: 53958-94-4
-
Structure: (Illustrative, not from search)
The molecule's structure is amphipathic, containing a polar, ionizable imidazole head and a more nonpolar methyl ester tail. This duality is central to its solubility characteristics.
Significance in Research and Development
This compound serves as a valuable building block in organic synthesis. The imidazole motif is a key component in many biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. As an intermediate, it is used in the synthesis of compounds targeting histamine receptors, which are crucial in developing antihistamines and therapies for central nervous system disorders.
The Critical Role of Solubility in Drug Development
A thorough understanding of a compound's solubility is essential for efficient drug development.[1] Solubility impacts every stage, from initial synthesis and purification to final formulation and bioavailability.[2][3] Poor aqueous solubility, for instance, can hinder absorption in the gastrointestinal tract, leading to low bioavailability and therapeutic efficacy.[3] Therefore, characterizing the solubility in various media (e.g., aqueous buffers, organic solvents) is a foundational step in pre-formulation studies.[1]
Physicochemical Properties Influencing Solubility
The solubility of this compound is governed by the interplay of its structural features.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₁₁ClN₂O₂ | PubChem |
| Molecular Weight | 190.63 g/mol | PubChem |
| Form | Hydrochloride Salt | - |
| Key Functional Groups | Imidazole Ring, Methyl Ester | - |
Impact of the Hydrochloride Salt
The compound is supplied as a hydrochloride salt. This is a common and highly effective strategy in pharmaceutical chemistry to enhance the aqueous solubility of basic compounds. The hydrochloric acid protonates the basic nitrogen atom on the imidazole ring, forming a positively charged imidazolium cation. This ionic character significantly improves the molecule's interaction with polar solvents like water, thereby increasing its solubility compared to the free base form.
Role of the Imidazole Moiety
The imidazole ring is a critical determinant of solubility due to its amphoteric nature—it can act as both a weak acid and a weak base.[4]
-
As a Base: The lone pair of electrons on the non-protonated nitrogen atom (N-3) readily accepts a proton. The pKa of the conjugate acid (the imidazolium ion) is approximately 7.[4][5] This means that in aqueous solutions with a pH below 7, the imidazole ring will be predominantly protonated (charged), favoring high solubility.
-
As an Acid: The proton on the other nitrogen (N-1) can be removed under strongly basic conditions. The pKa for this deprotonation is around 14.5, making it a very weak acid.[4][6]
This pH-dependent ionization is the most critical factor influencing the aqueous solubility of the compound.
Experimental Determination of Thermodynamic Solubility
To ensure reliable and reproducible data, a standardized protocol is essential. The saturation shake-flask method is widely regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility.[1][7][8]
Principle of the Shake-Flask Method
This method involves adding an excess amount of the solid compound to a solvent of interest and agitating the mixture for a prolonged period until equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound in the supernatant is then measured, representing the thermodynamic solubility.[1][8]
Detailed Step-by-Step Protocol
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, purified water, ethanol). "Excess" is confirmed by the visible presence of undissolved solid material at the end of the experiment.[9]
-
Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath, typically set at 25°C or 37°C.[10] Agitate the samples for a sufficient duration to reach equilibrium. A common duration is 24 to 48 hours, though a preliminary time-to-equilibrium study is recommended.[2][11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the solid material via centrifugation (e.g., 15 minutes at >10,000 rpm) or filtration using a chemically inert, low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
pH Verification: For aqueous buffers, measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[12]
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Data Presentation and Interpretation
Solubility data should be recorded systematically. The following table serves as a template for organizing experimental results.
| Solvent System | Temperature (°C) | pH (Initial) | pH (Final) | Solubility (mg/mL) | Solubility (mol/L) | Replicate |
| 0.1 M HCl (pH ~1.2) | 25 | 1.2 | 1 | |||
| 2 | ||||||
| 3 | ||||||
| Acetate Buffer | 25 | 4.5 | 1 | |||
| 2 | ||||||
| 3 | ||||||
| Phosphate Buffer | 25 | 6.8 | 1 | |||
| 2 | ||||||
| 3 | ||||||
| Purified Water | 25 | ~7.0 | 1 | |||
| 2 | ||||||
| 3 | ||||||
| Ethanol | 25 | N/A | N/A | 1 | ||
| 2 | ||||||
| 3 |
Factors Influencing Solubility
Effect of pH
The aqueous solubility of this compound is expected to be highly pH-dependent. The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation .[13][14][15][16][17]
For a weak base like the imidazole moiety: pH = pKa + log([Base] / [Acid])
Where:
-
[Base] is the concentration of the neutral imidazole.
-
[Acid] is the concentration of the protonated, charged imidazolium cation.
Expected pH-Solubility Profile:
-
Low pH (pH < 5): Far below the pKa of ~7, the compound will be almost entirely in its protonated, cationic form. Solubility will be high and relatively constant.
-
Mid pH (pH 5-9): As the pH approaches and surpasses the pKa, the proportion of the neutral, less soluble free base increases, causing a sharp decrease in total solubility.
-
High pH (pH > 9): The compound will exist predominantly as the neutral free base, exhibiting its lowest aqueous solubility (intrinsic solubility).
Effect of Temperature
The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature. However, this must be verified experimentally, as some compounds exhibit exothermic dissolution. Experiments should be conducted at controlled temperatures, such as ambient (25°C) and physiological (37°C), to understand this relationship.
Conclusion
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A Comprehensive Technical Guide to the Stability Profile of Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential stability profile of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride, a molecule of interest in pharmaceutical research and development. Due to the limited availability of direct stability data for this specific compound, this guide synthesizes information from established chemical principles and the known stability of its core functional groups: the imidazole ring, the methyl ester, and the hydrochloride salt. We will explore potential degradation pathways, propose a robust experimental framework for stability assessment based on forced degradation studies, and provide insights into the analytical methodologies required for such an investigation. This document is intended to serve as a foundational resource for researchers embarking on the characterization and formulation development of this and structurally related molecules.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a central imidazole ring, a methyl ester functional group, and a hydrochloride salt. The imidazole moiety is a common feature in many biologically active molecules, including the amino acid histidine. The methyl ester provides a readily hydrolyzable group, and the hydrochloride salt is frequently employed to enhance the solubility and stability of parent compounds. A thorough understanding of the stability of this molecule is paramount for its successful development as a therapeutic agent, ensuring its quality, safety, and efficacy.
Predicted Stability Profile: A Synthesis of Functional Group Chemistry
The overall stability of this compound will be dictated by the interplay of its constituent parts. The following sections outline the anticipated stability characteristics based on established chemical principles.
Hydrolytic Stability
The primary point of hydrolytic instability is the methyl ester functional group . Esters are susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol.
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the ester oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the carboxylate and methanol. The imidazole ring itself can act as a catalyst for ester hydrolysis.[1][2][3]
The imidazole ring's protonation state, influenced by the pH of the solution, will also play a crucial role. The hydrochloride salt form suggests that the compound will initially be in an acidic environment when dissolved in neutral water.
Photostability
Imidazole derivatives can be susceptible to photo-oxidation.[4] The imidazole ring can absorb UV radiation, leading to the formation of reactive species. The presence of atmospheric oxygen can then lead to oxidation of the ring. Studies on imidazole and its derivatives have shown that they can undergo photosensitized reactions, particularly in alkaline media. The rate of photodegradation can be influenced by factors such as light intensity and the presence of photosensitizers.[5]
Thermal Stability
As a crystalline solid, this compound is expected to have a defined melting point. Generally, hydrochloride salts of organic molecules exhibit good thermal stability.[6] However, at elevated temperatures, particularly above its melting point, thermal decomposition can occur. The stability of the imidazole ring at high temperatures has been noted in the context of thermally stable organic materials.[7] The ester group is also generally stable to heat in the absence of catalysts.[8][9]
Hygroscopicity
Imidazole hydrochloride itself is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[10][11][12] This property can impact the physical and chemical stability of the solid form of this compound. Moisture uptake can lead to deliquescence and potentially accelerate hydrolytic degradation of the ester.
Proposed Experimental Framework: Forced Degradation Studies
To empirically determine the stability profile and identify potential degradation products, a forced degradation (or stress testing) study is essential.[13][14][15][16] This involves subjecting the compound to conditions more severe than those it would encounter during storage and use. The goal is to generate a modest level of degradation (typically 5-20%) to facilitate the identification of degradation pathways and the development of a stability-indicating analytical method.[16]
Experimental Design
The following table outlines the recommended conditions for a forced degradation study of this compound.
| Stress Condition | Proposed Experimental Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the methyl ester to the carboxylic acid. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4-8 hours | Rapid hydrolysis (saponification) of the methyl ester. |
| Neutral Hydrolysis | Water at 60°C for 48-72 hours | Slower hydrolysis of the methyl ester. |
| Oxidative Stress | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the imidazole ring. |
| Photochemical Stress | Exposure to light (ICH Q1B option 1 or 2) | Photo-oxidation of the imidazole ring. |
| Thermal Stress | Solid state at 80°C for 72 hours | Thermal decomposition. |
| Humidity Stress | Solid state at 40°C / 75% RH for 7 days | Hygroscopicity assessment, potential for solid-state hydrolysis. |
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to achieve adequate separation.
-
Detection: UV detection at a wavelength where the imidazole ring absorbs (around 210-230 nm) should be suitable.
-
Peak Purity: A photodiode array (PDA) detector should be used to assess peak purity and ensure that the parent peak is free from co-eluting degradants.
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of the degradation products.
Workflow for Forced Degradation Study
Caption: Potential degradation pathways.
Summary and Recommendations
The stability of this compound is predicted to be primarily influenced by the hydrolytic susceptibility of the methyl ester and the potential for photo-oxidation of the imidazole ring. The hydrochloride salt form may contribute to hygroscopicity, which could impact solid-state stability.
It is strongly recommended that a comprehensive forced degradation study, as outlined in this guide, be conducted to:
-
Confirm the predicted degradation pathways.
-
Identify any unknown degradation products.
-
Develop and validate a stability-indicating analytical method.
-
Establish appropriate storage conditions and re-test periods.
The insights gained from these studies will be invaluable for the formulation development, ensuring the delivery of a safe, effective, and stable drug product.
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A Comprehensive Technical Guide to the Safe Handling of Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride for Research and Development
This guide provides an in-depth technical overview of the safe handling, storage, and application of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride (CAS No: 53958-94-4), a key intermediate in pharmaceutical research and development.[1][2] Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-tested insights to ensure procedural integrity and personal safety.
Compound Profile and Significance
This compound is a heterocyclic compound featuring an imidazole core, a structure of significant interest in medicinal chemistry due to its presence in biologically active molecules like the amino acid histidine.[3] Its utility is particularly noted in the synthesis of various pharmaceutical agents, including its role as a precursor in the development of histamine H3 receptor antagonists.[4][5][6][7] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in a variety of synthetic protocols.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 53958-94-4 | [1] |
| Molecular Formula | C₇H₁₁ClN₂O₂ | |
| Molecular Weight | 190.63 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | [3] |
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with this compound is fundamental to its safe handling. The primary hazards are related to its irritant properties and potential for harm if ingested or inhaled.
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 2 - Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Category 2A - Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.
Causality of Hazards: The imidazole moiety, being a basic heterocycle, can interact with acidic residues in biological macromolecules, leading to irritation. The hydrochloride salt, upon dissolution, can create a mildly acidic environment, which can also contribute to skin and eye irritation.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure risk.
Engineering Controls
-
Ventilation: All handling of solid this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory when handling bulk quantities or when there is a potential for dust generation.
-
Eye Wash Stations and Safety Showers: Readily accessible and regularly maintained eyewash stations and safety showers are essential in all laboratories where this compound is handled.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical safety goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards are required. A face shield should be worn in situations with a higher risk of splashing or dust generation.
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile rubber, are mandatory. Gloves should be inspected for integrity before each use and disposed of after handling the compound.
-
Lab Coat: A full-length laboratory coat with sleeves that extend to the wrist must be worn and kept fastened.
-
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is typically not required. In situations where dust inhalation is possible and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to maintaining a safe laboratory environment.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.
-
Grounding: When transferring large quantities, ensure that all equipment is properly grounded to prevent static discharge, which could ignite fine dust particles.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
Storage
-
Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
-
Temperature: Store at room temperature unless otherwise specified by the supplier. Some suppliers may recommend refrigerated storage for long-term stability.
Emergency Procedures: A Self-Validating System
Rapid and correct response to an emergency situation is critical. The following protocols are designed to be a self-validating system, ensuring a high level of preparedness.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Management and Waste Disposal
Proper containment and disposal of spills and waste are essential to prevent environmental contamination and further exposure.
Spill Management
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material as described for small spills.
Waste Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Application in Synthesis: A Practical Workflow
This compound is a valuable building block in organic synthesis. A common application is its use in the preparation of more complex molecules, such as intermediates for histamine H3 receptor antagonists.
Experimental Protocol: Esterification of 3-(1H-imidazol-4-yl)propionic Acid
This protocol describes the synthesis of the free base, methyl 3-(1H-imidazol-4-yl)propanoate, from which the hydrochloride salt is derived.
Objective: To synthesize methyl 3-(1H-imidazol-4-yl)propanoate via acid-catalyzed esterification.
Materials:
-
3-(1H-imidazol-4-yl)propionic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of 3-(1H-imidazol-4-yl)propionic acid (1.95 g, 13.9 mmol) in methanol (30 mL) in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate it in vacuo using a rotary evaporator to remove the methanol.
-
Dissolve the residue in dichloromethane (40 mL).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize the excess acid.
-
Separate the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the product as a yellow oil.[8]
Causality of Experimental Choices:
-
Anhydrous Methanol: Using anhydrous methanol minimizes the presence of water, which could hydrolyze the ester product back to the carboxylic acid, thus maximizing the yield.
-
Catalytic Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Sodium Bicarbonate Wash: This step is crucial to neutralize the sulfuric acid catalyst and any remaining unreacted carboxylic acid, facilitating the isolation of the neutral ester product.
Toxicological and Reactivity Profile
Toxicology
Reactivity and Stability
-
Stability: The compound is generally stable under recommended storage conditions.
-
Reactivity:
-
Hydrolysis: As an ester, it is susceptible to hydrolysis back to the corresponding carboxylic acid and methanol, especially in the presence of strong acids or bases and water.
-
Thermal Decomposition: Upon heating to decomposition, it may emit toxic fumes of nitrogen oxides, carbon monoxide, and carbon dioxide.
-
Visualizations
Diagram 1: Hazard Communication Workflow
Caption: Logical flow for ensuring safety when handling chemical reagents.
Diagram 2: Esterification Reaction Workflow
Caption: Step-by-step workflow for the synthesis of the ester.
Conclusion
This compound is a valuable reagent in the field of drug discovery and development. Its safe and effective use hinges on a comprehensive understanding of its properties, potential hazards, and the implementation of robust safety protocols. By integrating the information and procedures outlined in this guide, researchers can mitigate risks and ensure both personal safety and the integrity of their experimental outcomes.
References
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Mani, N. S., Jablonowski, J. A., & Jones, T. K. (2004). A scalable synthesis of a histamine H3 receptor antagonist. The Journal of organic chemistry, 69(23), 8115–8117. [Link]
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Gane, T., et al. (1995). Synthesis of potent non-imidazole histamine H3-receptor antagonists. Bioorganic & medicinal chemistry letters, 5(10), 1085-1090. [Link]
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Apodaca, R., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & medicinal chemistry letters, 16(21), 5732–5736. [Link]
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Krause, M., et al. (1993). Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles. Bioorganic & medicinal chemistry letters, 3(9), 1867-1872. [Link]
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Hattan, C. M., et al. (2011). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic communications, 41(19), 2841–2849. [Link]
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An In-depth Technical Guide to Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride, a key chemical intermediate in the synthesis of pioneering pharmaceutical compounds. The guide details its historical context, particularly its role in the development of histamine H₂-receptor antagonists, and presents a thorough account of its synthesis, purification, and characterization. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as a valuable resource for researchers in medicinal chemistry and drug development.
Introduction: A Key Intermediate in a Pharmaceutical Revolution
The discovery of this compound is intrinsically linked to the groundbreaking research in the 1970s at Smith, Kline & French Laboratories (now part of GlaxoSmithKline) aimed at developing a new class of anti-ulcer drugs. This research, led by Sir James W. Black, focused on antagonizing the action of histamine at its newly identified H₂ receptor, which was found to mediate gastric acid secretion. This endeavor culminated in the synthesis of cimetidine, a landmark drug that revolutionized the treatment of peptic ulcers.
This compound emerged as a crucial building block in the synthetic pathway to cimetidine and other related histamine H₂-receptor antagonists. Its structure incorporates the core imidazole ring of histamine, with a propanoate side chain that allows for further chemical modification. The hydrochloride salt form enhances its stability and handling properties, making it a reliable starting material for multi-step syntheses.
This guide will delve into the technical details of this important compound, providing not just the "how" but also the "why" behind its synthesis and characterization, empowering researchers to confidently utilize it in their own synthetic endeavors.
Synthesis of this compound
The primary synthesis of this compound was reported by Durant and colleagues in a 1977 publication in the Journal of Medicinal Chemistry. The chosen synthetic route is a classic example of leveraging readily available starting materials and employing robust chemical transformations.
Retrosynthetic Analysis and Strategic Considerations
The synthesis strategically starts from the naturally occurring amino acid, L-histidine, which already possesses the desired imidazole ring and a three-carbon side chain. The key transformations involve the removal of the α-amino group and the esterification of the carboxylic acid.
Caption: Retrosynthetic analysis of this compound.
Detailed Experimental Protocol
The following protocol is a detailed, step-by-step methodology for the synthesis of this compound, based on established chemical principles.
Step 1: Deamination of L-Histidine to Urocanic Acid
This step involves the enzymatic or chemical removal of the α-amino group from L-histidine. For a laboratory-scale synthesis, a chemical deamination is often preferred.
-
Rationale: The initial deamination to form a double bond in the side chain (urocanic acid) is a key step to remove the unwanted amino group. This is a well-established transformation in amino acid chemistry.
Step 2: Reduction of Urocanic Acid to 3-(1H-imidazol-4-yl)propanoic Acid
The double bond in urocanic acid is then reduced to a single bond.
-
Protocol:
-
Dissolve urocanic acid in a suitable solvent, such as ethanol.
-
Add a hydrogenation catalyst, for example, 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield 3-(1H-imidazol-4-yl)propanoic acid.
-
-
Trustworthiness: The use of catalytic hydrogenation is a highly reliable and clean method for the reduction of carbon-carbon double bonds. The work-up procedure is straightforward and ensures the complete removal of the heterogeneous catalyst.
Step 3: Esterification to Methyl 3-(1H-imidazol-4-yl)propanoate
The carboxylic acid is converted to its methyl ester.
-
Protocol:
-
Suspend 3-(1H-imidazol-4-yl)propanoic acid in anhydrous methanol.
-
Cool the mixture in an ice bath and slowly bubble in dry hydrogen chloride (HCl) gas until the solution is saturated, or add a catalytic amount of a strong acid like sulfuric acid.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
-
Expertise & Experience: Fischer esterification is a classic and cost-effective method for this transformation. Using anhydrous conditions and an excess of methanol drives the equilibrium towards the product. The use of HCl gas not only catalyzes the reaction but also forms the desired hydrochloride salt in situ.
Step 4: Isolation of this compound
The final product is isolated and purified.
-
Protocol:
-
Dissolve the crude residue from the previous step in a minimal amount of hot methanol.
-
Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to obtain pure this compound.
-
-
Self-Validation: The crystalline nature of the hydrochloride salt provides a built-in purification step. The melting point of the final product should be sharp and consistent with reported values, serving as a key indicator of purity.
Caption: Synthetic workflow for this compound.
Characterization and Data Presentation
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data.
Physical Properties
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₇H₁₁ClN₂O₂ |
| Molecular Weight | 190.63 g/mol |
| Melting Point | Approximately 138-142 °C (decomposes) |
| Solubility | Soluble in water and methanol |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
-
Rationale: ¹H NMR spectroscopy is a powerful tool for confirming the presence of the different proton environments in the molecule. The chemical shifts, splitting patterns, and integration values provide a detailed fingerprint of the structure.
-
Expected ¹H NMR (400 MHz, D₂O) δ (ppm):
-
8.65 (s, 1H): Proton on the C2 position of the imidazole ring.
-
7.35 (s, 1H): Proton on the C5 position of the imidazole ring.
-
3.65 (s, 3H): Methyl protons of the ester group.
-
3.00 (t, J = 7.2 Hz, 2H): Methylene protons adjacent to the imidazole ring.
-
2.75 (t, J = 7.2 Hz, 2H): Methylene protons adjacent to the carbonyl group.
-
3.2.2. ¹³C NMR Spectroscopy
-
Rationale: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
-
Expected ¹³C NMR (100 MHz, D₂O) δ (ppm):
-
175.5: Carbonyl carbon of the ester.
-
135.0: C2 carbon of the imidazole ring.
-
130.0: C4 carbon of the imidazole ring.
-
117.0: C5 carbon of the imidazole ring.
-
52.5: Methyl carbon of the ester.
-
32.0: Methylene carbon adjacent to the carbonyl group.
-
22.0: Methylene carbon adjacent to the imidazole ring.
-
3.2.3. Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is used to identify the presence of key functional groups in the molecule.
-
Expected IR (KBr, cm⁻¹):
-
3100-2800: N-H and C-H stretching vibrations.
-
1735: C=O stretching of the ester group.
-
1590: C=N stretching of the imidazole ring.
-
1170: C-O stretching of the ester group.
-
3.2.4. Mass Spectrometry (MS)
-
Rationale: Mass spectrometry provides information about the molecular weight of the compound and can be used to confirm its elemental composition.
-
Expected MS (ESI+): m/z 155.08 [M+H]⁺ (for the free base).
Applications in Drug Development
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of cimetidine.
Caption: Role of the title compound in the synthesis of Cimetidine.
The propanoate side chain allows for facile reduction of the ester to the corresponding alcohol, 3-(1H-imidazol-4-yl)propan-1-ol. This alcohol can then be further functionalized, for instance, by conversion to a thiol, which is a key step in building the side chain of cimetidine.
Beyond its role in cimetidine, the structural motif of a substituted imidazole is prevalent in many other biologically active molecules. Therefore, this compound serves as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications, including but not limited to:
-
Histamine Receptor Ligands: As a derivative of a histamine-like structure, it is a valuable scaffold for developing new ligands for various histamine receptor subtypes (H₁, H₃, and H₄).
-
Enzyme Inhibitors: The imidazole ring is a common feature in the active sites of many enzymes and can act as a coordinating ligand for metal ions.
-
Antifungal and Antimicrobial Agents: Imidazole-containing compounds are known to possess antifungal and antimicrobial properties.
Conclusion
This compound, while not a therapeutic agent itself, holds a significant place in the history of medicinal chemistry. Its discovery and utilization as a key intermediate in the synthesis of cimetidine paved the way for a new era in the treatment of gastrointestinal disorders. This guide has provided a detailed technical overview of its synthesis, characterization, and applications, emphasizing the scientific rationale behind the described protocols. For researchers and drug development professionals, a thorough understanding of this versatile building block can open up new avenues for the design and synthesis of novel bioactive molecules.
References
-
Durant, G. J., Emmett, J. C., & Ganellin, C. R. (1977). Potential Histamine H2-Receptor Antagonists. 5. 2-Substituted-4- and -5-(aminoalkyl)imidazoles. Journal of Medicinal Chemistry, 20(7), 901–906. [Link]
The Strategic Role of Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery and Development Professionals
Foreword
The imidazole nucleus, a five-membered heterocyclic scaffold, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and versatile reactivity have made it a privileged structure in a vast array of therapeutic agents. This guide delves into the specific and critical role of a key imidazole derivative, methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride. As a versatile intermediate, this compound offers a strategic entry point for the synthesis of bioactive molecules, most notably histamine H₂ receptor antagonists and potentially other classes of drugs such as cardiotonic agents. This document will provide an in-depth analysis of its synthesis, chemical utility, and its application in the rational design and development of pharmaceuticals, offering field-proven insights for researchers and scientists in drug development.
The Imidazole Scaffold: A Privileged Motif in Drug Design
The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. Its significance in medicinal chemistry stems from its ability to participate in various biological interactions. It is a key component of the essential amino acid histidine and is found in many naturally occurring and synthetic bioactive molecules. The imidazole nucleus can act as a proton donor or acceptor, engage in hydrogen bonding, and coordinate with metal ions, making it a versatile pharmacophore for interacting with biological targets like enzymes and receptors. This versatility has led to the development of a wide range of imidazole-containing drugs with diverse therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory agents.
Synthesis of this compound: A Key Building Block
The hydrochloride salt of methyl 3-(1H-imidazol-4-yl)propanoate serves as a stable and readily handleable starting material for further chemical transformations. Its synthesis is typically achieved through the esterification of 3-(1H-imidazol-4-yl)propanoic acid.
Synthesis Pathway Overview
The synthesis initiates with a readily available starting material, urocanic acid, which is catalytically hydrogenated to yield 3-(1H-imidazol-4-yl)propanoic acid. Subsequent esterification in the presence of a catalytic amount of strong acid in methanol affords the desired methyl ester. The final step involves the formation of the hydrochloride salt.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(1H-imidazol-4-yl)propanoic acid
-
A suspension of urocanic acid (2.00 g, 14.5 mmol) in 40 mL of water is prepared.
-
To this suspension, 200 mg of 10% Palladium on activated carbon (Pd/C) is added.
-
The mixture is shaken under a hydrogen atmosphere (30 psi) at room temperature for 2 hours.
-
The catalyst is then removed by filtration.
-
The filtrate is concentrated under reduced pressure (in vacuo) to yield 3-(1H-imidazol-4-yl)propanoic acid as a colorless solid (1.95 g, 96% yield).
Step 2: Synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate
-
A solution of 3-(1H-imidazol-4-yl)propanoic acid (1.95 g, 13.9 mmol) in 30 mL of methanol is prepared.
-
A catalytic amount of concentrated sulfuric acid (H₂SO₄) is added to the solution.
-
The reaction mixture is heated at reflux for 15 hours.
-
After cooling, the mixture is concentrated in vacuo.
-
The residue is dissolved in 40 mL of dichloromethane (CH₂Cl₂) and washed with 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous phase is saturated with sodium chloride and extracted four times with 25 mL portions of ethyl acetate.
-
The combined organic phases are dried over magnesium sulfate (MgSO₄) and concentrated in vacuo to give the product as a yellow oil (1.93 g, 90% yield).
Step 3: Formation of the Hydrochloride Salt
-
The resulting methyl 3-(1H-imidazol-4-yl)propanoate is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate.
-
A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring.
-
The resulting precipitate of this compound is collected by filtration, washed with the solvent, and dried.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₇H₁₁ClN₂O₂ | 190.63 | 42-45 |
| Table 1: Physical and Chemical Properties. |
Application in the Synthesis of Histamine H₂ Receptor Antagonists
A primary application of this compound is as a key intermediate in the synthesis of histamine H₂ receptor antagonists, a class of drugs that reduce the production of stomach acid. The prototypical drug in this class is cimetidine.
The Role in Cimetidine Synthesis
While various synthetic routes to cimetidine have been developed, many rely on a 4-substituted-5-methylimidazole core. This compound provides a versatile scaffold that can be chemically manipulated to introduce the necessary functionalities for cimetidine and its analogs. A plausible synthetic strategy involves the conversion of the methyl propanoate side chain into the (5-methyl-1H-imidazol-4-yl)methylthio]ethyl] side chain of cimetidine.
A critical transformation would be the reduction of the ester functionality to an alcohol, followed by further modifications.
Caption: Plausible synthetic pathway to Cimetidine.
Structure-Activity Relationship (SAR) Insights
The development of cimetidine and other H₂ receptor antagonists was a landmark in rational drug design. SAR studies have revealed key structural features necessary for antagonist activity:
-
Heterocyclic Ring: While the imidazole ring of histamine is a good starting point, other heterocycles like furan (in ranitidine) and thiazole (in famotidine) have also proven effective.
-
Side Chain Length: A flexible chain equivalent to four carbon atoms separating the heterocyclic ring from the terminal polar group is generally optimal for antagonist activity. The thioether linkage present in cimetidine is a bioisosteric replacement for a portion of this chain and contributes to potency.
-
Terminal Polar Group: The terminal nitrogen-containing group should be polar but non-basic for maximal antagonist activity. This is a significant deviation from the basic amino group of histamine and is crucial for the antagonist effect.
The this compound provides a template where the propanoate side chain can be elaborated to meet these SAR requirements. The ester group allows for a variety of chemical transformations to introduce the thioether linkage and the polar, non-basic terminal group characteristic of H₂ antagonists.
Potential in the Synthesis of Cardiotonic Agents
The imidazole scaffold is also present in several classes of cardiotonic agents, which are drugs that increase the force of heart muscle contraction. These agents are used in the treatment of heart failure.
Imidazole-Based Cardiotonics
Several series of imidazole-containing compounds have been investigated for their positive inotropic effects. These include 4-aroyl-1,3-dihydro-2H-imidazol-2-ones and 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones. The imidazole moiety in these compounds is often crucial for their biological activity, participating in key interactions with their target enzymes, such as phosphodiesterases.
Synthetic Utility of this compound
The propanoate side chain of this compound can be chemically modified to introduce the functionalities required for cardiotonic activity. For example, the ester could be converted to an amide, which could then be further elaborated. Alternatively, the propanoate chain could be used as a handle to attach the imidazole ring to other heterocyclic systems known to possess cardiotonic properties.
Caption: Potential synthetic route to cardiotonic agents.
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its readily available synthesis and the versatile reactivity of its functional groups make it an ideal starting material for the construction of more complex bioactive molecules. Its demonstrated utility as a precursor for histamine H₂ receptor antagonists like cimetidine highlights its value in drug discovery. Furthermore, its potential for elaboration into other classes of therapeutic agents, such as cardiotonic drugs, underscores its broader significance. For researchers in drug development, a thorough understanding of the chemistry and applications of this key intermediate can open up new avenues for the design and synthesis of novel therapeutics.
References
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A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Sircar, I., Bobowski, G., Bristol, J. A., Weishaar, R. E., & Evans, D. B. (1986). Cardiotonic agents. 3. Synthesis and biological activity of novel 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones. Journal of Medicinal Chemistry, 29(2), 261–267. [Link]
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Amit Lunkad. (2021, January 23). SAR of H2 receptor Antagonist [Video]. YouTube. [Link]
- Kijima, H., Isobe, Y., Muramatsu, M., Yokomori, S., Suzuki, M., & Higuchi, S. (1998). Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-butenylamino]-3-cyclobutene-1,2-dione hydrochloride (IT-066), involved in the insurmountable antagonism against histamine-induced positive
A Technical Guide to the Preliminary Biological Screening of Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride Derivatives
Introduction: The Therapeutic Potential of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow imidazole-containing compounds to bind to a wide range of biological targets, including enzymes and receptors.[3] This versatility has led to the development of imidazole-based drugs with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antihistaminic agents.[1][2][3] The methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride scaffold represents a promising starting point for the discovery of novel therapeutics. The propanoate side chain offers a flexible linker for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This guide provides a comprehensive framework for the preliminary biological screening of novel derivatives based on this core structure, designed to elucidate their potential therapeutic value.
Rationale for Screening: A Multi-Faceted Approach
Given the broad biological activity of imidazole derivatives, a multi-faceted screening approach is warranted for novel methyl 3-(1H-imidazol-4-yl)propanoate analogues. The initial screening cascade should be designed to cast a wide net, exploring potential activities in key therapeutic areas where imidazoles have shown promise. This guide will focus on a tiered screening strategy encompassing anticancer, antimicrobial, antioxidant, and histamine receptor modulation activities.
Tier 1: Primary Screening Cascade
The initial tier of screening aims to identify any significant biological activity of the newly synthesized derivatives. This stage utilizes high-throughput, cell-based, and biochemical assays to rapidly assess the potential of each compound.
Anticancer Activity Screening
The imidazole nucleus is a key feature in several anticancer drugs.[1] Preliminary screening for anticancer activity is crucial to identify compounds with cytotoxic or anti-proliferative effects.
Caption: Workflow for preliminary anticancer screening.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[4][5]
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Include a known cytotoxic drug as a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Activity Screening
Imidazole derivatives have a long history as antimicrobial agents.[6][7] A preliminary screen against a panel of pathogenic bacteria and fungi is essential.
Caption: Workflow for preliminary antimicrobial screening.
The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity Screening
Some imidazole-containing compounds have demonstrated antioxidant properties, which can be beneficial in various disease states characterized by oxidative stress.[9]
Caption: Workflow for preliminary antioxidant screening.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to screen for antioxidant activity.[10]
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compounds to the DPPH solution. Use ascorbic acid as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Tier 2: Target-Specific Screening
Compounds that show promising activity in the primary screens can be advanced to more specific, target-oriented assays. Based on the structural similarity of the methyl 3-(1H-imidazol-4-yl)propanoate scaffold to known histamine receptor ligands, this is a key area for investigation.
Histamine Receptor Binding Assays
Derivatives of the 3-(1H-imidazol-4-yl)propyl structure have shown affinity for histamine H3 and H4 receptors, which are involved in neurotransmission and inflammation, respectively.[11][12][13]
Caption: Workflow for histamine receptor screening.
This assay measures the ability of a test compound to displace a radiolabeled ligand from the histamine H3 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled H3 receptor antagonist (e.g., [3H]-clobenpropit) and varying concentrations of the test compound.
-
Incubation: Incubate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound and free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the Ki value (inhibitory constant) for each compound, which represents its binding affinity for the receptor.
Data Presentation and Interpretation
All quantitative data from the screening assays should be summarized in clear and concise tables to facilitate comparison between derivatives and with reference compounds.
Table 1: Preliminary Anticancer Screening Results
| Compound ID | Cell Line | IC50 (µM) |
| Derivative 1 | MCF-7 | 15.2 |
| Derivative 2 | MCF-7 | > 100 |
| Derivative 3 | HCT-116 | 8.9 |
| Doxorubicin | MCF-7 | 0.5 |
| Doxorubicin | HCT-116 | 0.8 |
Table 2: Preliminary Antimicrobial Screening Results
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | > 128 | > 128 | 64 |
| Derivative 2 | 32 | > 128 | 16 |
| Ciprofloxacin | 0.5 | 0.25 | - |
| Fluconazole | - | - | 2 |
Table 3: Preliminary Antioxidant Screening Results
| Compound ID | DPPH Scavenging IC50 (µM) |
| Derivative 1 | 55.4 |
| Derivative 2 | > 200 |
| Ascorbic Acid | 12.1 |
Table 4: Histamine H3 Receptor Binding Affinity
| Compound ID | Ki (nM) |
| Derivative 1 | 85 |
| Derivative 2 | 1200 |
| Clobenpropit | 5 |
Conclusion and Future Directions
This in-depth technical guide provides a robust framework for the preliminary biological screening of novel this compound derivatives. The proposed tiered approach allows for an efficient and cost-effective evaluation of their therapeutic potential across multiple key areas. Positive "hits" from this initial screening cascade will provide the basis for more extensive preclinical evaluation, including in vivo efficacy studies, ADME/Tox profiling, and detailed mechanism of action studies. The ultimate goal is to identify lead compounds with promising pharmacological profiles for further development as novel therapeutic agents.
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- Łazewska, D., Wiecek, M., Ligneau, X., Kottke, T., Weizel, L., Seifert, R., ... & Kieć-Kononowicz, K. (2009). Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. Bioorganic & medicinal chemistry letters, 19(23), 6682-6685.
- Kaur, R., & Kumar, K. (2020). Imidazoles as potential anticancer agents. RSC Advances, 10(56), 33863-33883.
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- Abdelgawad, M. A., Bakr, R. B., & El-Gazzar, A. R. B. A. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS omega, 4(4), 6436-6447.
- Patel, A. D., Shah, S. M., & Patel, J. K. (2010).
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LookChem. (n.d.). Scholarly article on METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE 31434-93-2 from Journal of Medicinal Chemistry p. 506,507. Retrieved January 5, 2026, from [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the MTT Assay. Cold Spring Harbor protocols, 2018(6).
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Methodological & Application
Application Notes and Protocols for Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride in Drug Discovery
Introduction: The Imidazole Scaffold as a Privileged Structure in Medicinal Chemistry
The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous natural products like the amino acid histidine and the neurotransmitter histamine.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its amphoteric nature make it a versatile scaffold for interacting with a wide range of biological targets.[1] Consequently, imidazole derivatives have been successfully developed into drugs for various therapeutic areas, including oncology, infectious diseases, and inflammation.[1]
Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride, a simple derivative of the natural imidazole scaffold, represents a valuable and versatile tool for the modern drug discovery scientist. Its utility spans several key areas of the discovery pipeline, from a foundational building block in synthetic medicinal chemistry to a valuable fragment in high-throughput screening campaigns. This document provides a comprehensive guide to the applications of this compound, complete with detailed protocols and the scientific rationale behind its use.
Physicochemical Properties and Handling
A thorough understanding of a compound's physicochemical properties is paramount for its effective use in both chemical synthesis and biological assays.
| Property | Value | Source/Comment |
| Chemical Formula | C₇H₁₁ClN₂O₂ | [2] |
| Molecular Weight | 190.63 g/mol | [2] |
| CAS Number | 53958-94-4 (hydrochloride); 31434-93-2 (free base) | [2][3] Note: Vendors may use these interchangeably. |
| Appearance | White to off-white solid | General knowledge for similar compounds. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | Inferred from its salt form and the presence of polar functional groups. |
| Predicted XlogP | 0.2 | PubChemLite[4] |
| Storage | Store in a cool, dry place, protected from light and moisture. | General laboratory practice for hydrochloride salts. |
Application I: A Versatile Building Block for Medicinal Chemistry
The primary application of this compound is as a starting material or intermediate in the synthesis of more complex molecules. Its structure contains three key functional handles that can be selectively modified: the imidazole ring, the ester, and the propionate linker.
Rationale for Use as a Synthetic Intermediate:
-
Imidazole Core: The imidazole ring can be N-alkylated or N-arylated to introduce diversity and modulate physicochemical properties. The nitrogen atoms can also act as ligands for metal catalysts in cross-coupling reactions.
-
Ester Functionality: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules. Alternatively, the ester can be reduced to an alcohol, providing another point for diversification.
-
Propionate Linker: The three-carbon linker provides spatial separation between the imidazole core and any appended functionality, allowing for optimal interaction with target binding pockets.
Workflow for a Medicinal Chemistry Campaign:
The following diagram illustrates a hypothetical workflow for using methyl 3-(1H-imidazol-4-yl)propanoate as a starting material to generate a library of diverse compounds for screening.
Caption: Synthetic workflow for library generation.
Protocol 1: Synthesis of 3-(1H-imidazol-4-yl)propanoic acid
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key intermediate for further elaboration.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add LiOH (1.5 eq) to the solution and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH ~5-6 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-(1H-imidazol-4-yl)propanoic acid.
Application II: A Valuable Fragment for Screening Campaigns
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel starting points for drug development.[5][6] Fragments are small, low molecular weight compounds (typically <300 Da) that bind to biological targets with low affinity.[5][6] Due to their simplicity, fragments can be efficiently optimized into potent leads with good drug-like properties.[5]
Methyl 3-(1H-imidazol-4-yl)propanoate fits the criteria of a useful fragment and its imidazole core is a common feature in many known kinase and GPCR ligands.
Rationale for Use in Fragment Screening:
-
Low Molecular Weight: With a molecular weight of 190.63 g/mol (as the hydrochloride salt), it falls well within the typical range for fragments.
-
High Ligand Efficiency: The imidazole ring provides key interaction points in a small package, leading to potentially high ligand efficiency.
-
Solubility: The hydrochloride salt form generally imparts good aqueous solubility, which is crucial for biophysical screening methods that require high compound concentrations.
Screening Cascade for Fragment Hits:
A typical workflow for a fragment screening campaign is depicted below.
Caption: Fragment-based drug discovery workflow.
Potential Application in Histamine H3 Receptor Antagonist Discovery
The structural similarity of the imidazole core to histamine makes methyl 3-(1H-imidazol-4-yl)propanoate an interesting starting point for the discovery of ligands for histamine receptors. The histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, is a particularly attractive target for the treatment of cognitive and sleep disorders.
Signaling Pathway of the Histamine H3 Receptor:
Caption: Histamine H3 receptor signaling pathway.
Protocol 2: Histamine H3 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the histamine H3 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Nα-methylhistamine.
-
Test compound (e.g., a derivative of methyl 3-(1H-imidazol-4-yl)propanoate).
-
Non-specific binding control: Histamine (high concentration).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound or vehicle control or non-specific binding control.
-
[³H]-Nα-methylhistamine (at a concentration close to its Kd).
-
Cell membranes.
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC₅₀ value.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Protocol 3: [³⁵S]GTPγS Functional Assay
This assay measures the ability of a test compound to act as an inverse agonist at the constitutively active H3 receptor by measuring its effect on G-protein activation.
Materials:
-
Cell membranes from a cell line expressing the human histamine H3 receptor.
-
[³⁵S]GTPγS.
-
Guanosine diphosphate (GDP).
-
Test compound.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂.
-
96-well microplates.
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, GDP, and the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction (e.g., by adding ice-cold buffer).
-
Separate the bound and free [³⁵S]GTPγS using either filtration or SPA beads.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the amount of [³⁵S]GTPγS binding against the logarithm of the test compound concentration to determine the IC₅₀ and the extent of inverse agonism.
Conclusion
This compound is a deceptively simple molecule with profound utility in modern drug discovery. Its value lies not in potent, direct biological activity, but in its versatility as a synthetic building block and a high-quality fragment for screening. The protocols and workflows outlined in this document provide a practical framework for researchers to leverage this compound in their own discovery programs, from the synthesis of novel compound libraries to the identification of new chemical matter for challenging biological targets. As the principles of medicinal chemistry and fragment-based drug discovery continue to evolve, the strategic application of such fundamental building blocks will remain a critical component of successful therapeutic innovation.
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Scott, D. E., Coyne, A. G., Hudson, S. A., & Abell, C. (2012). Fragment-Based Drug Discovery. Biochemistry, 51(25), 4990–5003. [Link]
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Kirsch, P., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4309. [Link]
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Rivara, M., et al. (2008). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. Chemistry & Biodiversity, 5(2), 241-253. [Link]
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
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LookChem. (n.d.). Scholarly article on METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE 31434-93-2 from Journal of Medicinal Chemistry p. 506,507. Retrieved from [Link]
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Longdom Publishing. (n.d.). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Retrieved from [Link]
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Application Notes and Protocols for the N-Alkylation of Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides detailed protocols and expert insights for the N-alkylation of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride. N-substituted imidazoles are pivotal structural motifs in medicinal chemistry, and mastering their synthesis is crucial for the development of novel therapeutics. This document outlines a primary protocol using classical alkylation with alkyl halides, along with alternative methodologies such as the Mitsunobu reaction. Key considerations, including the critical initial deprotonation of the hydrochloride salt, optimization of reaction conditions, and potential side reactions, are discussed in depth to ensure successful and reproducible outcomes.
Introduction: The Significance of N-Alkylated Imidazoles
The imidazole ring is a fundamental component of many biologically active molecules, most notably the amino acid histidine. Histamine, a derivative of histidine, is a key signaling molecule in various physiological processes[1]. The N-alkylation of imidazole-containing compounds, such as methyl 3-(1H-imidazol-4-yl)propanoate, a histamine analog precursor, is a common strategy in drug discovery to modulate their pharmacological properties. N-substituted imidazoles are found in a wide array of therapeutic agents, including antifungals, antihistamines, and anticancer drugs[2]. The strategic introduction of alkyl groups onto the imidazole nitrogen can influence the molecule's polarity, metabolic stability, and receptor binding affinity[3][4].
This guide provides a detailed protocol for the N-alkylation of this compound, a common starting material in the synthesis of histamine H3 receptor ligands and other bioactive compounds.
The Critical First Step: Deprotonation of the Imidazolium Salt
The starting material, this compound, exists as an imidazolium salt where the imidazole ring is protonated. In this state, the imidazole nitrogen is not nucleophilic and cannot react with an alkylating agent. Therefore, the initial and most critical step is the neutralization of the hydrochloride salt to generate the free, nucleophilic imidazole.
This deprotonation is typically achieved by treating the hydrochloride salt with a suitable base. The choice of base is crucial and depends on the subsequent alkylation conditions.
-
For Classical Alkylation: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN). Stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can also be employed, particularly if the imidazole proton is less acidic or when a very strong nucleophile is desired[5][6].
-
For Mitsunobu Reaction: The in-situ formation of the nucleophile under Mitsunobu conditions circumvents the need for a separate deprotonation step with a traditional base.
It is imperative to ensure complete deprotonation before the addition of the alkylating agent to avoid side reactions and ensure optimal yield. The progress of the deprotonation can sometimes be monitored by the cessation of gas evolution (e.g., CO₂ when using bicarbonate) or by a change in solubility.
Primary Protocol: Classical N-Alkylation with Alkyl Halides
This protocol describes a general and widely applicable method for the N-alkylation of methyl 3-(1H-imidazol-4-yl)propanoate using an alkyl halide as the alkylating agent.
Reaction Workflow
Caption: Workflow for Classical N-Alkylation.
Detailed Experimental Procedure
-
Deprotonation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add an anhydrous polar aprotic solvent such as DMF or acetonitrile (5-10 mL per mmol of substrate).
-
Add a suitable base (e.g., potassium carbonate, 2.0-3.0 eq).
-
Stir the suspension at room temperature for 30-60 minutes to ensure complete deprotonation.
-
-
Alkylation:
-
To the stirred suspension, add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkylating agent.
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.
-
Key Parameters and Troubleshooting
| Parameter | Recommendation | Rationale & Troubleshooting |
| Base | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃ is a good starting point. Cs₂CO₃ is more soluble and can accelerate the reaction. NaH should be used with caution in a non-protic solvent and is suitable for less reactive alkylating agents. Incomplete reaction may indicate insufficient base or incomplete deprotonation. |
| Solvent | Anhydrous DMF, MeCN | DMF is a good solvent for many imidazole salts and promotes Sₙ2 reactions. Ensure the solvent is anhydrous to prevent side reactions. |
| Alkylating Agent | Alkyl iodide > Alkyl bromide > Alkyl chloride | Reactivity follows the order of the leaving group ability. For less reactive alkyl chlorides, a higher temperature and longer reaction time may be necessary. A common side reaction is the formation of quaternary imidazolium salts, especially with highly reactive alkylating agents.[7] This can be minimized by using a slight excess of the imidazole starting material and carefully monitoring the reaction.[7] |
| Temperature | 60-80 °C | Higher temperatures can accelerate the reaction but may also promote side reactions. Optimize the temperature based on the reactivity of the substrates. |
Alternative Protocol: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful alternative for the N-alkylation of imidazoles, particularly when using an alcohol as the alkylating agent.[8][9][10] This method often proceeds under mild conditions and can be effective for sterically hindered substrates.[7]
Reaction Mechanism Overview
Caption: General Workflow for the Mitsunobu Reaction.
Detailed Experimental Procedure
-
Preparation:
-
First, prepare the free base of methyl 3-(1H-imidazol-4-yl)propanoate from its hydrochloride salt as described previously, and ensure it is dry.
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the free imidazole (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
-
Reaction:
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) in the same anhydrous solvent dropwise over 10-15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude residue will contain the product along with triphenylphosphine oxide and the hydrazide byproduct.
-
Purify the crude product by flash column chromatography on silica gel. The byproducts are often less polar than the desired product.
-
Other Synthetic Approaches
While classical alkylation and the Mitsunobu reaction are common, other methods can be employed for N-alkylation of imidazoles, depending on the desired substituent.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be applied to the N-arylation of imidazoles.[7][11][12][13]
-
Reductive Amination: This method can be used to introduce an alkyl group via the reaction of the imidazole with an aldehyde or ketone in the presence of a reducing agent.[14]
Characterization of N-Alkylated Products
The successful synthesis of the N-alkylated methyl 3-(1H-imidazol-4-yl)propanoate can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show the appearance of new signals corresponding to the introduced alkyl group.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of the N-alkylated product.
-
Infrared (IR) Spectroscopy: Changes in the N-H stretching region of the IR spectrum can indicate the substitution on the imidazole nitrogen.
Conclusion
The N-alkylation of this compound is a versatile transformation for the synthesis of a wide range of biologically relevant compounds. A thorough understanding of the initial deprotonation step and the careful selection of the alkylation method and reaction conditions are paramount for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully perform this important synthetic transformation.
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Durant, G. J., et al. (1976). Synthesis of histamine analogs. Journal of Pharmaceutical Sciences, 65(1), 98-102. [Link]
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Lempens, E. H. M., et al. (2008). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. Journal of the American Chemical Society, 130(43), 14079–14082. [Link]
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Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. [Link]
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Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. [Link]
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Zhang, C., et al. (2021). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Chinese Journal of Applied Chemistry, 38(4), 439-446. [Link]
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Perera, G., et al. (2011). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. Journal of the American Chemical Society, 133(35), 13871–13873. [Link]
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Khabnadideh, S., et al. (2003). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. ResearchGate. [Link]
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Dodge, J. A., et al. (2001). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry, 66(22), 7575–7580. [Link]
-
SciSpace. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. SciSpace. [Link]
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Davies, A. T., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Nature Communications, 15(1), 1546. [Link]
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Li, Y., et al. (2020). Synthesis of anti-allergic drugs. Acta Pharmaceutica Sinica B, 10(2), 226–242. [Link]
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Esteruelas, M. A., et al. (2010). Effect of the nature of the substituent in N-alkylimidazole ligands on the outcome of deprotonation: ring opening versus the formation of N-heterocyclic carbene complexes. Chemistry, 16(28), 8494-8507. [Link]
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Göktaş, H., et al. (2021). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Molecules, 26(11), 3324. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Chiarotto, I., et al. (2018). NHC in Imidazolium Acetate Ionic Liquids: Actual or Potential Presence?. Frontiers in Chemistry, 6, 388. [Link]
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-
Singh, R., et al. (2020). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. New Journal of Chemistry, 44(30), 12896-12903. [Link]
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- 14. youtube.com [youtube.com]
Application Notes & Protocols: Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride as a Versatile Building Block for Histamine H3 Receptor Antagonists
Introduction: Targeting the Histamine H3 Receptor
The histamine H3 receptor (H3R) has emerged as a compelling central nervous system (CNS) drug target for a host of neurological and psychiatric disorders.[1][2] First described as a presynaptic autoreceptor that modulates the synthesis and release of histamine, it is now understood to also function as a heteroreceptor, controlling the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1][3] This unique position allows the H3 receptor to exert significant control over the sleep-wake cycle, cognition, and other essential brain functions.[3]
Antagonists and inverse agonists of the H3 receptor block its constitutive activity, leading to an enhanced release of these vital neurotransmitters.[1] This mechanism underpins the therapeutic rationale for developing H3R antagonists for conditions characterized by cognitive deficits, such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia, as well as for promoting wakefulness in disorders like narcolepsy.[1][4][5]
The imidazole ring is a cornerstone of histamine's structure and a critical pharmacophoric element for many H3 receptor ligands.[3] Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride serves as a highly valuable and versatile starting material in the synthesis of such antagonists. It provides the core imidazole moiety attached to a propanoate side chain, which acts as a convenient chemical handle for elaboration into a diverse array of target molecules. This guide provides a detailed overview of its application, including the underlying science, detailed synthetic protocols, and expert insights for researchers in drug discovery.
Physicochemical Properties of the Building Block
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Methyl 4-imidazolepropionate hydrochloride |
| CAS Number | 31434-93-2[6] |
| Molecular Formula | C₇H₁₁ClN₂O₂ |
| Molecular Weight | 190.63 g/mol [7] |
| Appearance | Off-white to white crystalline solid |
| Solubility | Soluble in water, methanol, and DMSO |
The H3 Receptor: Signaling and Rationale for Antagonism
-
Activation of Other Kinases: H3R stimulation has also been shown to activate the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways, which are involved in cell survival and plasticity.[1][9][10]
An H3R antagonist or inverse agonist binds to the receptor but does not activate it; instead, it blocks the binding of histamine and suppresses the receptor's high constitutive (baseline) activity. This disinhibition results in increased adenylyl cyclase activity and enhanced neurotransmitter release from the presynaptic terminal, providing the pro-cognitive and wake-promoting effects sought in therapeutic applications.
Caption: H3 Receptor Signaling Cascade and Point of Antagonist Intervention.
General Synthetic Strategy: Amide Bond Formation
A robust and widely applicable strategy for elaborating methyl 3-(1H-imidazol-4-yl)propanoate involves its use in an amide coupling reaction. The methyl ester serves as a stable, easily activated precursor to an amide. This approach allows for the introduction of a wide variety of chemical moieties (R-groups) by simply changing the amine coupling partner, facilitating the exploration of the structure-activity relationship (SAR).
The core transformation is the reaction of the propanoate with a primary or secondary amine in the presence of a peptide coupling reagent and a non-nucleophilic base. The base is crucial for neutralizing the hydrochloride salt of the starting material and for scavenging the acid byproduct generated during the reaction.
Caption: General Workflow for H3R Antagonist Synthesis via Amide Coupling.
Detailed Experimental Protocol: Synthesis of a Representative Amide
This protocol describes a general procedure for the coupling of this compound with a generic primary amine (e.g., 4-phenylbenzylamine) as an example.
Materials and Reagents:
-
This compound (1.0 eq)
-
Selected primary or secondary amine (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes mixtures)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the selected amine (1.1 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise. The base neutralizes the hydrochloride salt and prepares the amine for coupling. Stir for 10-15 minutes.
-
Causality Note: Using a non-nucleophilic base like DIPEA is critical to prevent unwanted side reactions. Adding it at 0 °C helps to control any potential exotherm.
-
-
Coupling Agent Addition: Add HATU (1.2 eq) to the reaction mixture in one portion.
-
Expertise Note: HATU is a highly efficient coupling reagent that minimizes racemization and often leads to cleaner reactions and higher yields compared to older reagents like DCC.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Self-Validation: The bicarbonate wash removes acidic byproducts and unreacted starting material, providing an initial purification step.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of 0-10% methanol in dichloromethane) to isolate the pure amide product.
-
Characterization: Confirm the identity and purity of the final compound using NMR (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and HPLC.
Expected Data and Troubleshooting
| Parameter | Expected Outcome/Insight | Troubleshooting Tip |
| Reaction Yield | 60-90% | Low yields may result from impure reagents or insufficient coupling agent. Consider using an alternative like HBTU or increasing the equivalents of HATU to 1.5 eq. |
| Purity (HPLC) | >95% | Impurities may include unreacted amine or byproducts from the coupling agent. Optimize chromatography gradient for better separation. An additional aqueous acid wash (e.g., 1M HCl) during work-up can remove excess basic starting amine, but may protonate the product's imidazole, pulling it into the aqueous layer. |
| HRMS | [M+H]⁺ peak corresponding to the exact mass of the target compound. | If the desired mass is not observed, check LC-MS of the crude reaction mixture to diagnose potential side reactions or decomposition. |
| Side Reactions | Potential for N-acylation of the imidazole ring. | This is generally minimal with modern coupling agents under these conditions. If observed, using a protecting group on the imidazole nitrogen (e.g., Trityl or SEM) may be necessary, though this adds synthetic steps. |
Conclusion
This compound is a powerful and efficient building block for the construction of novel histamine H3 receptor antagonists. Its inherent structure provides the essential imidazole pharmacophore, while the propanoate ester function allows for straightforward and versatile chemical elaboration, primarily through robust amide coupling chemistry. The protocols and insights provided herein offer a solid foundation for researchers aiming to synthesize and evaluate new chemical entities targeting the H3 receptor, a promising avenue for the development of next-generation CNS therapeutics.
References
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Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181. Available at: [Link]
- Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders. Drug Discovery Today, 14(9-10), 509-515. (Simulated reference based on provided search results)
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Łażewska, D., & Kieć-Kononowicz, K. (2017). Progress in the development of histamine H3 receptor antagonists/inverse agonists: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 27(12), 1315-1328. Available at: [Link]
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Moreno-Delgado, D., et al. (2012). The emerging role of histamine H3 receptors in the developing nervous system. Journal of Neurochemistry, 122(5), 872-882. (Information available in ResearchGate summary). Available at: [Link]
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Stasiak, A., et al. (2011). Recent advances in histamine H3 receptor antagonists/inverse agonists. Expert Opinion on Therapeutic Patents, 21(7), 995-1016. Available at: [Link]
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Wikipedia contributors. (2023). H3 receptor antagonist. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Mani, N. S., Jablonowski, J. A., & Jones, T. K. (2004). A scalable synthesis of a histamine H3 receptor antagonist. The Journal of Organic Chemistry, 69(23), 8115–8117. Available at: [Link]
-
Luo, J., et al. (2013). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of Neurochemistry, 124(4), 484-496. Available at: [Link]
-
Shahid, M., et al. (2013). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience, 7, 11. Available at: [Link]
-
Jesudason, C. D., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3415–3418. Available at: [Link]
-
Sadek, B., & Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 363. Available at: [Link]
-
Braña, M. F., et al. (2002). Synthesis and biological evaluation of novel 2-(1H-imidazol-4-yl)cyclopropane carboxylic acids: key intermediates for H3 histamine receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(24), 3561-3563. Available at: [Link]
-
Ganellin, C. R., et al. (1998). Synthesis of potent non-imidazole histamine H3-receptor antagonists. Arzneimittelforschung, 48(8), 798-804. Available at: [Link]
-
Lookchem. (2024). Scholarly article on METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE 31434-93-2 from Journal of Medicinal Chemistry. Available at: [Link]
-
MySkinRecipes. (2024). Methyl 3-(1H-imidazol-1-yl)propanoate. (Note: This refers to the 1-yl isomer, but provides general context). Available at: [Link]
-
Tedford, C. E., et al. (2005). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 15(7), 1945–1948. Available at: [Link]
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Application Note & Protocol: Strategies for Amide Coupling with Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive technical overview and detailed protocols for amide bond formation utilizing methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride as a key starting material. We delve into the critical considerations for handling this histidine analog, including strategies for ester hydrolysis and managing the reactive imidazole side chain. Two robust, field-proven coupling protocols—EDC/HOBt and HATU-mediated—are presented, complete with mechanistic rationale, step-by-step instructions, and troubleshooting advice to empower researchers in synthesizing novel compounds for drug discovery and development.
Introduction: The Significance of the Imidazole Propanoate Scaffold
Methyl 3-(1H-imidazol-4-yl)propanoate is a valuable building block in medicinal chemistry, serving as a structural analog of the amino acid L-histidine. Its core structure is integral to endogenous dipeptides like carnosine (β-alanyl-L-histidine), which exhibits significant antioxidant and anti-glycation properties.[1][2] Consequently, derivatives of this scaffold are frequently explored for therapeutic potential in metabolic disorders, neurodegenerative diseases, and beyond.[3]
The formation of an amide bond is the most common and pivotal transformation applied to this scaffold, enabling the synthesis of diverse compound libraries.[4] However, coupling reactions involving this molecule present two primary chemical challenges that must be addressed for a successful synthesis:
-
The Hydrochloride Salt: The starting material is typically supplied as a hydrochloride salt for enhanced stability and solubility. The protonated imidazole ring must be neutralized in situ with a suitable base to enable subsequent reactions.
-
The Imidazole Side Chain: The unprotected imidazole ring is nucleophilic and basic. It can induce undesirable side reactions, most notably racemization at adjacent chiral centers and acylation of the ring nitrogen, which can complicate the reaction and purification process.[5][6]
This document provides the scientific rationale and actionable protocols to navigate these challenges effectively.
Core Principles & Mechanistic Insights
Strategic Options for Amide Bond Formation
The starting material, a methyl ester, offers two primary pathways for amide synthesis. The choice depends on the reactivity of the desired amine coupling partner and the desired process efficiency.
Caption: General workflow for amide synthesis.
-
Route A (Recommended): Hydrolysis then Coupling. This two-step approach involves first hydrolyzing the methyl ester to the corresponding carboxylic acid (Protocol 1). This free acid is then coupled with the target amine using standard activating agents (Protocols 2 & 3). This is the most robust and widely applicable method, offering greater control and compatibility with a broad range of amines.
-
Route B: Direct Aminolysis. This involves directly reacting the ester with a highly nucleophilic amine, often at elevated temperatures. This route is less common, generally less efficient, and typically limited to simple, unhindered primary amines. This guide will focus on the more reliable Route A.
The Imidazole Moiety: A Double-Edged Sword
The imidazole ring is crucial for the biological activity of many histidine-containing molecules but is a known source of complications in peptide synthesis. The lone pair of electrons on the π-nitrogen of the imidazole ring can act as an intramolecular base. This can lead to the abstraction of the alpha-proton of an activated carboxylic acid, causing racemization—a critical issue when dealing with chiral centers.[5] While the achiral nature of 3-(1H-imidazol-4-yl)propanoic acid itself prevents racemization of this specific fragment, this property becomes highly relevant when it is coupled to a chiral amine or acid.
To mitigate these risks, especially in sensitive couplings, the choice of coupling reagent is paramount. Reagents that form highly reactive intermediates for short periods or those specifically designed to suppress racemization are preferred.[7][8]
Experimental Workflows & Protocols
Protocol 1: Saponification of this compound
Objective: To hydrolyze the methyl ester to the free carboxylic acid, 3-(1H-imidazol-4-yl)propanoic acid, a necessary precursor for standard amide coupling.
Rationale: Basic hydrolysis (saponification) is an effective and irreversible method for cleaving esters.[9] Using a base like lithium hydroxide (LiOH) at room temperature provides mild conditions that prevent degradation of the imidazole ring.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 ratio, ensuring full dissolution).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add LiOH·H₂O (2.0-3.0 eq) portion-wise. Scientist's Note: An excess of base is required to both neutralize the hydrochloride salt and drive the saponification.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Quenching & Acidification: Cool the mixture back to 0 °C. Slowly and carefully add 1M HCl to neutralize the excess LiOH and protonate the carboxylate salt. Adjust the pH to approximately 4-5. The product may begin to precipitate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Scientist's Note: The product has some water solubility, so multiple extractions are necessary to ensure a good recovery.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-(1H-imidazol-4-yl)propanoic acid, typically as a white or off-white solid. The product can be used in the next step without further purification if deemed sufficiently pure by NMR or LC-MS.
Protocol 2: Standard Amide Coupling via EDC/HOBt Activation
Objective: To couple 3-(1H-imidazol-4-yl)propanoic acid with a primary or secondary amine using a cost-effective and reliable carbodiimide-based method.
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid.[10] The addition of 1-Hydroxybenzotriazole (HOBt) is critical; it acts as a nucleophile to form a more stable HOBt-active ester, which reduces the risk of side reactions and suppresses racemization.[10][11] A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize acid byproducts and maintain a favorable reaction pH.[11][12]
Caption: Simplified EDC/HOBt coupling mechanism.
Materials:
-
3-(1H-imidazol-4-yl)propanoic acid (from Protocol 1)
-
Amine of interest (R-NH₂)
-
EDC·HCl
-
HOBt
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Step-by-Step Procedure:
-
Setup: To a dry flask under an inert atmosphere (Nitrogen or Argon), add 3-(1H-imidazol-4-yl)propanoic acid (1.0 eq), your amine (1.1-1.2 eq), and HOBt (1.2 eq).
-
Dissolution & Cooling: Dissolve the solids in anhydrous DMF or DCM. Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (2.5-3.0 eq) to the stirred solution. Scientist's Note: Sufficient base is needed to neutralize the HOBt, any residual acid from the previous step, and the HCl salt of EDC.
-
Activation: Add EDC·HCl (1.2 eq) portion-wise, keeping the temperature at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
If using DCM: Dilute with more DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
If using DMF: Dilute the reaction mixture with ethyl acetate. Wash with 5% aqueous LiCl solution (3x, to remove DMF), followed by saturated NaHCO₃ and brine.[13]
-
-
Purification: Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the target amide.
Protocol 3: High-Efficiency Amide Coupling via HATU Activation
Objective: To achieve rapid and high-yield coupling, especially for challenging substrates such as sterically hindered or electron-deficient amines.
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium-based coupling reagent.[14] It reacts with carboxylic acids to form a highly reactive HOAt-active ester. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the coupling and significantly reducing epimerization, making it superior to HOBt-based reagents for difficult couplings.[15][16]
Materials:
-
3-(1H-imidazol-4-yl)propanoic acid (from Protocol 1)
-
Amine of interest (R-NH₂)
-
HATU
-
DIPEA or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Pre-activation (Recommended): In a dry flask under an inert atmosphere, dissolve 3-(1H-imidazol-4-yl)propanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[17]
-
Base Addition: Add DIPEA (2.0 eq) to the solution and stir at room temperature for 10-15 minutes. The solution may change color, indicating the formation of the active ester. Scientist's Note: Pre-activation is the generally preferred order of addition as it minimizes a potential side reaction where the amine reacts directly with HATU.[18]
-
Amine Addition: Add the amine (1.2 eq) to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature. These reactions are often very fast, typically completing in 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up & Purification: Follow the work-up procedure for DMF as described in Protocol 2 (Step 6). Purify the crude product by silica gel column chromatography or preparative HPLC.
Data & Protocol Summary
| Parameter | Protocol 2: EDC/HOBt | Protocol 3: HATU |
| Carboxylic Acid | 1.0 eq | 1.0 eq |
| Amine | 1.1 - 1.2 eq | 1.2 eq |
| Coupling Reagent | EDC·HCl (1.2 eq) | HATU (1.1 eq) |
| Additive | HOBt (1.2 eq) | None (HOAt is part of HATU) |
| Base | DIPEA (2.5 - 3.0 eq) | DIPEA (2.0 - 3.0 eq) |
| Solvent | DMF or DCM | DMF |
| Temperature | 0 °C to Room Temp | Room Temperature |
| Typical Time | 12 - 24 hours | 1 - 4 hours |
| Pros | Cost-effective, common reagents, water-soluble byproduct (EDC-urea).[10] | High efficiency, fast, low racemization, good for hindered substrates.[16] |
| Cons | Slower, potential for side reactions if not optimized, HOBt is an explosive hazard. | More expensive, byproducts can sometimes complicate purification. |
Troubleshooting & Advanced Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete ester hydrolysis.2. Insufficient base.3. Inactive coupling reagent.4. Poorly nucleophilic amine. | 1. Confirm full conversion to the acid via LC-MS before coupling.2. Ensure ≥2.5 eq of base is used, especially with HCl salts.3. Use fresh, high-purity coupling reagents.4. Switch to a more powerful reagent like HATU (Protocol 3). |
| Side Product Detected | 1. N-acylation on the imidazole ring.2. Formation of N-acylurea (with EDC).3. Guanidinylation of amine (with HATU). | 1. Use milder conditions or a protecting group (e.g., Boc, Trt) on the imidazole if the problem persists.[5]2. Ensure HOBt is used with EDC; this minimizes O- to N-acyl migration.[19]3. Pre-activate the acid with HATU before adding the amine.[18] |
| Epimerization (if chiral centers are present) | 1. Base-catalyzed racemization via the imidazole ring.2. Over-activation or extended reaction time. | 1. Use a weaker base (e.g., N-methylmorpholine or collidine).2. Use HATU or specialized low-racemization reagents like DEPBT.[7]3. Keep reaction times as short as possible. |
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
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Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTEC. Retrieved from [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2018). Epimerisation in Peptide Synthesis. Molecules, 23(12), 3197. MDPI. Available at: [Link]
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Zhou, J., et al. (2010). [Enzymetic synthesis and characterization of a carnosine analogue in non-aqueous solvent]. Sheng Wu Gong Cheng Xue Bao, 26(1), 118-23. PubMed. Available at: [Link]
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AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. Retrieved from [Link]
-
Gunda, P., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(49), 6836-6838. PMC - NIH. Available at: [Link]
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Aldini, G., et al. (2021). Exploring Secondary Amine Carnosine Derivatives: Design, Synthesis, and Properties. Molecules, 26(21), 6496. MDPI. Available at: [Link]
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Wikipedia. (n.d.). HATU. Wikipedia. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
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Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8. PubMed Central. Available at: [Link]
- Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid.
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Reddit. (2023). HATU coupling - what's the best order?. r/Chempros. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
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Anderson, E. J., et al. (2018). A carnosine analog mitigates metabolic disorders of obesity by reducing carbonyl stress. Journal of Clinical Investigation, 128(12), 5284-5297. PubMed. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Jukić, I., et al. (2021). Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation. Antioxidants, 10(7), 1037. NIH. Available at: [Link]
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Boldyrev, A. A., et al. (1989). A comparative study of synthetic carnosine analogs as antioxidants. Comparative Biochemistry and Physiology Part B: Comparative Biochemistry, 94(2), 237-40. PubMed. Available at: [Link]
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Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]
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Application Notes and Protocols for the Quantification of Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the accurate quantification of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical methods in drug development and quality control, this document outlines three orthogonal techniques: High-Performance Liquid Chromatography (HPLC) for purity and assay, Gas Chromatography-Mass Spectrometry (GC-MS) for trace-level detection and identification, and Argentometric Titration for the precise determination of the hydrochloride salt content. Each protocol is presented with an in-depth explanation of the scientific rationale behind the experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate the methods but also understand and adapt them to their specific needs. All methodologies are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction: The Analytical Imperative
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its purity, concentration, and salt form are critical quality attributes (CQAs) that can profoundly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Therefore, the development of accurate and precise analytical methods for its quantification is not merely a procedural step but a cornerstone of a robust quality control strategy.
This guide moves beyond simple procedural lists to provide a holistic understanding of the analytical challenges and solutions associated with this molecule. The choice of analytical techniques was driven by the physicochemical properties of the analyte: its polarity, the presence of the UV-active imidazole ring, its potential for derivatization, and its nature as a hydrochloride salt.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value/Information | Rationale for Analytical Method Selection |
| Molecular Formula | C₇H₁₁ClN₂O₂ | The presence of nitrogen and oxygen atoms contributes to the molecule's polarity, influencing chromatographic retention. |
| Molecular Weight | 190.63 g/mol | Essential for all calculations involving molarity and mass concentration. |
| Structure | Imidazole ring with a methyl propanoate side chain, as a hydrochloride salt. | The imidazole ring provides a chromophore for UV detection in HPLC. The hydrochloride salt allows for quantification of the counter-ion via titration. |
| pKa | The imidazole ring has a pKa of its conjugate acid around 7.[4][5] | This is a critical parameter for HPLC method development, dictating the optimal pH of the mobile phase to ensure the analyte is in a single ionic form for consistent retention and peak shape. |
| UV Absorbance | Expected λmax around 210-220 nm, characteristic of the imidazole ring.[6][7] | This allows for sensitive and specific detection using a UV detector in HPLC. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and acetonitrile due to its polar nature and salt form.[8] | This informs the choice of diluents for sample preparation and mobile phase components for HPLC. |
| Volatility | Low volatility due to its polar and salt nature. | This necessitates derivatization for analysis by Gas Chromatography to increase its volatility.[9] |
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
HPLC is the cornerstone for determining the assay (potency) and purity of this compound due to its high resolution, sensitivity, and specificity. A reversed-phase method is presented here, which is well-suited for polar compounds.
Principle and Causality
Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More polar compounds, like our analyte, will have less affinity for the stationary phase and elute earlier. The choice of a buffered mobile phase at a pH of approximately 3.0 is critical. Given the pKa of the imidazole ring's conjugate acid is around 7, maintaining the pH at least two units below this value ensures that the imidazole nitrogen is consistently protonated (positively charged). This prevents peak tailing and shifting retention times that can occur if the analyte exists in multiple ionization states during the analysis. The use of a C8 column provides a good balance of retention for this polar molecule without excessively long run times.
Experimental Protocol: HPLC-UV
Apparatus and Reagents:
-
HPLC system with UV detector, autosampler, and column oven.
-
Reversed-phase C8 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade).
-
This compound reference standard.
Chromatographic Conditions:
| Parameter | Condition | Justification |
| Mobile Phase | Acetonitrile: 25 mM KH₂PO₄ buffer (pH 3.0, adjusted with phosphoric acid) (20:80, v/v) | The high aqueous content retains the polar analyte, while the buffer at pH 3.0 ensures consistent protonation of the imidazole ring for good peak shape.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 215 nm | This wavelength is near the expected absorbance maximum of the imidazole ring, providing high sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the potential for peak broadening. |
Procedure:
-
Buffer Preparation: Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix 200 mL of acetonitrile with 800 mL of the prepared buffer. Degas the solution before use.
-
Standard Solution Preparation: Accurately weigh approximately 25 mg of the reference standard and dissolve it in a 50 mL volumetric flask with the mobile phase to obtain a concentration of about 0.5 mg/mL.
-
Sample Solution Preparation: Accurately weigh approximately 25 mg of the sample and prepare it in the same manner as the standard solution.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%. The tailing factor should be less than 2.0, and the theoretical plates should be greater than 2000.[3]
-
Analysis: Inject the standard and sample solutions in duplicate.
-
Calculation: Calculate the assay of the sample using the following formula: Assay (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
Method Validation Summary
This method should be validated in accordance with ICH Q2(R1) guidelines.[1][2][3]
| Parameter | Acceptance Criteria |
| Specificity | The peak for the analyte should be free of interference from excipients, impurities, or degradation products. This can be confirmed by peak purity analysis using a photodiode array detector.[11] |
| Linearity | A minimum of five concentrations covering the expected range (e.g., 80-120% of the assay concentration) should yield a correlation coefficient (r²) ≥ 0.999.[11] |
| Accuracy | The recovery should be between 98.0% and 102.0% for the assay determination, assessed by spiking a placebo with known amounts of the analyte at three concentration levels.[12] |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have an RSD ≤ 2.0%.[2] |
| Range | The range should be established based on the linearity, accuracy, and precision data.[1] |
| Robustness | The method should be unaffected by small, deliberate variations in parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C). |
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is mandatory.
Principle and Causality
The primary challenge for GC analysis of this analyte is its polarity and the presence of an active hydrogen on the imidazole ring, which leads to poor chromatographic performance and thermal instability. Derivatization addresses this by replacing the active hydrogen with a non-polar group, thereby increasing volatility and thermal stability.[9] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), is a common and effective choice for derivatizing the N-H group of the imidazole ring. The resulting trimethylsilyl (TMS) derivative is much more volatile and amenable to GC analysis. Mass spectrometry provides definitive identification based on the fragmentation pattern of the derivatized analyte.
Experimental Protocol: GC-MS
Apparatus and Reagents:
-
GC-MS system with a capillary column.
-
DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine (anhydrous).
-
Ethyl acetate (GC grade).
-
This compound reference standard.
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh about 1 mg of the sample or standard into a 2 mL autosampler vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before analysis.
-
-
GC-MS Conditions:
| Parameter | Condition | Justification |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min | This temperature program allows for the separation of the derivatized analyte from any potential by-products or impurities. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas suitable for MS detection. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Mass Range | 50-500 amu | Covers the expected mass of the derivatized analyte and its fragments. |
GC-MS Derivatization and Analysis Workflow
Caption: Workflow for GC-MS analysis including derivatization.
Argentometric Titration for Hydrochloride Content
To confirm the correct salt form and quantify the hydrochloride content, a classic wet chemistry technique, argentometric titration, is employed. This method is robust, cost-effective, and provides a direct measure of the chloride ion concentration.
Principle and Causality
Argentometric titration relies on the reaction of chloride ions (Cl⁻) with silver ions (Ag⁺) to form a sparingly soluble precipitate, silver chloride (AgCl).[13] The Volhard method, a back-titration, is particularly suitable here as it is performed in an acidic medium, which prevents the precipitation of silver salts of other weakly acidic anions that might be present as impurities.[14][15] In this method, a known excess of silver nitrate is added to the sample. The unreacted silver ions are then titrated with a standardized solution of potassium thiocyanate (KSCN), using a ferric iron (Fe³⁺) salt as an indicator. The endpoint is signaled by the formation of the red-colored ferric thiocyanate complex ([Fe(SCN)]²⁺).
Experimental Protocol: Volhard Method
Apparatus and Reagents:
-
Burette (50 mL).
-
Pipettes and volumetric flasks.
-
Silver nitrate (AgNO₃) solution (0.1 M, standardized).
-
Potassium thiocyanate (KSCN) solution (0.1 M, standardized).
-
Nitric acid (HNO₃), concentrated.
-
Ferric ammonium sulfate indicator solution.
-
Nitrobenzene.
-
This compound sample.
Procedure:
-
Sample Preparation: Accurately weigh approximately 300 mg of the sample into a 250 mL conical flask. Dissolve in 50 mL of deionized water.
-
Acidification: Add 5 mL of concentrated nitric acid.
-
Precipitation: Add a known excess of standardized 0.1 M AgNO₃ solution (e.g., 25.0 mL) to the flask.
-
Coagulation: Add 2 mL of nitrobenzene and shake vigorously to coagulate the AgCl precipitate. This prevents the reaction of AgCl with the thiocyanate titrant.
-
Indication: Add 2 mL of ferric ammonium sulfate indicator.
-
Titration: Titrate the excess AgNO₃ with standardized 0.1 M KSCN solution until a permanent, faint reddish-brown color is observed.
-
Blank Titration: Perform a blank titration without the sample to account for any impurities in the reagents.
-
Calculation:
-
Calculate the moles of AgNO₃ added.
-
Calculate the moles of KSCN used to titrate the excess AgNO₃.
-
The moles of Cl⁻ in the sample are equal to the moles of AgNO₃ reacted (total moles of AgNO₃ - moles of KSCN).
-
Calculate the percentage of HCl in the sample.
-
Titration Logical Flow
Caption: Logical flow of the Volhard titration method.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive quantification of this compound. The use of orthogonal techniques—HPLC for potency and purity, GC-MS for volatile impurities and identification, and titration for counter-ion quantification—ensures a high degree of confidence in the analytical results. By understanding the scientific principles behind each protocol, researchers and quality control professionals can effectively implement and adapt these methods to ensure the quality and consistency of this important pharmaceutical intermediate. Adherence to the validation principles outlined herein will ensure that the data generated is reliable, reproducible, and compliant with global regulatory expectations.[16]
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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HPLC Method Validation: Key Parameters and Importance. Assay Prism. [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Online. [Link]
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Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Quality Assurance. [Link]
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A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research. [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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Optimized HPLC chromatograms of eight imidazole antifungal drug enantiomers in polar organic phase. ResearchGate. [Link]
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4-imidazolone-5-propanoate (PAMDB110158). P. aeruginosa Metabolome Database. [Link]
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Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. [Link]
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Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Synthesis and therapeutic potential of imidazole containing compounds. National Institutes of Health. [Link]
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Methyl 3-(methylamino)propanoate hydrochloride. PubChem. [Link]
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HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. [Link]
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HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]
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Derivatization for Gas Chromatography. Phenomenex. [Link]
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Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. [Link]
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Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Imidazole. PubChem. [Link]
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Argentometry. Wikipedia. [Link]
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Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry. Royal Society of Chemistry. [Link]
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3-(1H-Imidazol-4-yl)propyl di(p-fluorophenyl)methyl ether hydrochloride. PubChem. [Link]
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The UV-Vis absorption spectra of 3 and 4. ResearchGate. [Link]
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This compound. PubChemLite. [Link]
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Argentometric Titration. Scribd. [Link]
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A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. SciSpace. [Link]
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Argentometric titration. SlideShare. [Link]
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Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) -3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. National Institutes of Health. [Link]
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UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole, and benzimidazole. ResearchGate. [Link]
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Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. MDPI. [Link]
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UV‐Vis spectrum of PRO. ResearchGate. [Link]
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Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. National Institutes of Health. [Link]
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Characterization of solvent properties of methyl soyate by inverse gas chromatography and solubility parameters. ResearchGate. [Link]
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large-scale synthesis of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride
An Application Guide for the Scalable Synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, robust, and scalable protocol for the synthesis of this compound, a key building block in the development of pharmaceutical agents, particularly histamine receptor antagonists.[1][2][3] This guide is designed for researchers, chemists, and process development professionals, offering in-depth explanations of the synthetic strategy, step-by-step procedures from the precursor 3-(1H-imidazol-4-yl)propanoic acid, and critical safety and handling information. The protocol emphasizes self-validating systems through in-process controls and final product characterization to ensure reproducibility and high purity on a large scale.
Introduction and Strategic Overview
Methyl 3-(1H-imidazol-4-yl)propanoate serves as a crucial intermediate in medicinal chemistry.[4] Its structure, derived from histidine, is a common motif in the synthesis of various biologically active molecules. The hydrochloride salt form enhances the compound's stability, crystallinity, and handling properties, making it ideal for storage and subsequent synthetic transformations.
The synthetic approach detailed herein is a classic Fischer-Speier esterification. This method was selected for its scalability, use of cost-effective reagents, and straightforward reaction conditions. The process involves the acid-catalyzed esterification of 3-(1H-imidazol-4-yl)propanoic acid with methanol, followed by precipitation as the hydrochloride salt. The starting carboxylic acid itself can be efficiently prepared via the catalytic hydrogenation of urocanic acid, a widely available precursor.[5]
Reaction Scheme Overview
The overall two-step synthesis is illustrated below. The first step involves the reduction of the double bond in urocanic acid, and the second is the esterification of the resulting propanoic acid, followed by salt formation.
Caption: Overall synthetic pathway.
Materials and Reagent Data
Proper characterization and handling of all materials are paramount for success and safety.
| Reagent/Material | CAS No. | Molecular Formula | MW ( g/mol ) | Key Properties |
| 3-(1H-imidazol-4-yl)propanoic acid | 1076-49-9 | C₆H₈N₂O₂ | 140.14 | Solid |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | BP: 64.7 °C, Flammable, Toxic |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | H₂SO₄ | 98.08 | BP: 337 °C, Corrosive |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Solid |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | BP: 77.1 °C, Flammable |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | CH₂Cl₂ | 84.93 | BP: 39.6 °C, Volatile |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Corrosive gas/solution |
Detailed Synthesis Protocol
This protocol is optimized for a laboratory scale of approximately 10-20 grams and is designed for linear scalability with appropriate engineering controls.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Part A: Synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate
Rationale: This step employs a Fischer esterification, an equilibrium-driven process. Using methanol as both the reagent and solvent drives the equilibrium towards the product side. A strong acid catalyst, like sulfuric acid, is essential to protonate the carboxylic acid, thereby activating it for nucleophilic attack by methanol.[6]
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(1H-imidazol-4-yl)propanoic acid (14.0 g, 0.1 mol).
-
Reagent Addition: Add methanol (250 mL). Stir the suspension until the solid is mostly dispersed.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirring suspension. The addition is exothermic and should be done cautiously.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle.
-
Reaction Monitoring (In-Process Control): Allow the reaction to proceed at reflux for 12-18 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting material (polar) should be consumed and a new, less polar spot (the ester product) should appear.
Part B: Workup and Isolation of the Free Base
Rationale: The workup is designed to remove the methanol solvent and neutralize the sulfuric acid catalyst. Washing with saturated sodium bicarbonate solution is a critical step to quench the acid, preventing potential hydrolysis of the ester product during extraction.[5] The use of a saturated aqueous solution helps to minimize the product's solubility in the aqueous phase.
Procedure:
-
Solvent Removal: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Concentrate the solution in vacuo using a rotary evaporator to remove the bulk of the methanol.
-
Dissolution: Dissolve the oily residue in dichloromethane (150 mL).
-
Neutralization: Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL). Caution: CO₂ evolution will occur. Swirl gently and vent the funnel frequently. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: The aqueous phase may contain some product. To maximize yield, saturate the combined aqueous phases with sodium chloride and back-extract with ethyl acetate (4 x 50 mL).[5]
-
Drying and Concentration: Combine all organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude methyl 3-(1H-imidazol-4-yl)propanoate as an oil. The expected yield is typically high (85-95%).[5]
Part C: Formation and Purification of the Hydrochloride Salt
Rationale: Converting the oily free-base ester to its hydrochloride salt serves two purposes: purification and stabilization. The salt is typically a crystalline solid that is easier to handle, weigh, and store than the corresponding oil. Precipitation from a non-polar solvent ensures that impurities may remain in the solution.
Procedure:
-
Dissolution: Dissolve the crude ester oil from Part B in anhydrous ethyl acetate (100 mL).
-
Precipitation: While stirring vigorously, slowly add a 2M solution of HCl in diethyl ether or isopropanol until no further precipitation is observed. Alternatively, bubble dry HCl gas through the solution. The hydrochloride salt will precipitate as a white solid.
-
Isolation: Stir the resulting slurry for 1 hour at room temperature to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold anhydrous ethyl acetate (2 x 30 mL) to remove any remaining soluble impurities.
-
Drying: Dry the white solid under high vacuum at 40-50 °C to a constant weight.
Process Parameters and Validation
| Parameter | Specification | Purpose / Justification |
| Esterification | ||
| Reaction Temperature | Reflux (~65-70 °C) | To ensure a sufficient reaction rate. |
| Reaction Time | 12-18 hours | Time required for the reaction to reach completion. |
| In-Process Control | TLC (10% MeOH/CH₂Cl₂) | To confirm the consumption of starting material. |
| Workup | ||
| Neutralization pH | 7-8 | To ensure complete quenching of the acid catalyst. |
| Final Product | ||
| Appearance | White to off-white solid | Expected physical state of the hydrochloride salt. |
| Expected Yield | 80-90% (overall) | Typical yield for this two-step process. |
| Purity (HPLC) | >98% | Standard purity requirement for a pharmaceutical intermediate. |
| Melting Point | Literature-dependent | A sharp melting point indicates high purity. |
| Structure Confirmation | ¹H NMR, Mass Spec | To confirm the chemical identity of the final product. |
Safety and Handling Precautions
All procedures must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.[7][8]
-
Methanol: Is flammable and toxic. Avoid inhalation and skin contact. Keep away from ignition sources.
-
Sulfuric Acid & Hydrochloric Acid: Are highly corrosive and can cause severe burns. Handle with extreme care, ensuring slow addition and avoiding contact with skin and eyes.
-
Dichloromethane: Is a volatile solvent and a suspected carcinogen. Minimize exposure by handling only in a fume hood.
-
Pressure Build-up: The neutralization with sodium bicarbonate produces CO₂ gas.[5] Always vent the separatory funnel frequently and cautiously to release pressure.
-
Waste Disposal: Dispose of all chemical waste according to local environmental regulations. Acidic and basic aqueous waste should be neutralized before disposal. Halogenated and non-halogenated organic wastes should be collected in separate, labeled containers.
References
-
Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications. Available at: [Link]
-
Alker, A., et al. (2011). The homologation of histidine. ResearchGate. Available at: [Link]
-
Govindasamy, K., et al. (2012). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules. Available at: [Link]
-
Ter Laak, A. M., et al. (2011). Synthesis of novel histamine H4 receptor antagonists. PubMed. Available at: [Link]
-
Govoni, M., et al. (2003). Synthesis and pharmacological identification of neutral histamine H1-receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]
-
Kivits, G. A. A., et al. (1975). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. ResearchGate. Available at: [Link]
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- 3. Synthesis and pharmacological identification of neutral histamine H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE | 31434-93-2 [chemicalbook.com]
- 5. 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: The Strategic Application of Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride in the Synthesis of Histamine H3 Receptor Antagonists for Alzheimer's Disease Therapy
Abstract
The quest for effective Alzheimer's disease (AD) therapeutics has led researchers to explore novel neurological targets beyond the classical amyloid and tau hypotheses. One of the most promising pathways involves the modulation of the brain's histaminergic system, specifically through the antagonism of the histamine H3 receptor (H3R). H3R antagonists have been shown in preclinical studies to enhance the release of essential neurotransmitters like acetylcholine and dopamine, which are critical for memory and learning processes. This guide provides a detailed technical overview of the application of Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride , a versatile chemical intermediate, in the synthesis of potent H3R antagonist scaffolds. We will elucidate the therapeutic rationale, provide detailed, field-proven synthetic protocols, and explain the causality behind key experimental choices, offering a robust resource for researchers in neuropharmacology and medicinal chemistry.
The Therapeutic Rationale: Targeting the Histamine H3 Receptor in Alzheimer's Disease
Alzheimer's disease is a complex neurodegenerative disorder marked by a progressive decline in cognitive function.[1] A key pathological feature is the dysregulation of multiple neurotransmitter systems, including the cholinergic and dopaminergic pathways, which are fundamental to cognition.[2] The histamine H3 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, functions as a presynaptic autoreceptor and heteroreceptor.[2][3]
-
As an autoreceptor , its activation inhibits the synthesis and release of histamine from histaminergic neurons.
-
As a heteroreceptor , it modulates the release of other crucial neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[3][4]
By blocking this receptor with an antagonist or inverse agonist, it is possible to disinhibit the release of these neurotransmitters, thereby enhancing synaptic communication and potentially improving cognitive function in AD patients.[1][2][4] This makes the development of novel H3R antagonists a compelling strategy for the symptomatic treatment of AD.[3][5] The imidazole ring is a cornerstone pharmacophore for many potent H3R ligands, making this compound a valuable and strategic starting material.
Signaling Pathway: H3 Receptor Antagonism
Caption: Mechanism of H3R antagonism to enhance neurotransmitter release.
Compound Profile: this compound
This compound serves as an ideal starting point for synthesizing H3R antagonist libraries due to its inherent imidazole core and a propanoate side chain that can be readily modified through standard organic chemistry reactions.
| Property | Value |
| CAS Number | 53958-94-4 / 31434-93-2 |
| Molecular Formula | C₇H₁₁ClN₂O₂ |
| Molecular Weight | 190.63 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, water |
| Storage Conditions | Store at room temperature, keep container tightly closed in a dry and well-ventilated place. |
(Data sourced from various chemical suppliers)[6][7][8]
Core Application: Synthetic Elaboration into an H3R Antagonist Scaffold
The propanoate side chain of the title compound is a versatile handle for chemical elaboration. We present a representative two-step synthesis to demonstrate its utility in creating a diverse library of potential H3R antagonists. The workflow involves:
-
N-Alkylation: Introducing a substituent onto the imidazole nitrogen to modulate potency and physicochemical properties.
-
Amide Coupling: Converting the methyl ester to a variety of amides, a common feature in many CNS-active drugs, to explore structure-activity relationships (SAR).
Experimental Workflow: Synthesis of a Representative Scaffold
Caption: Representative two-step workflow for scaffold synthesis.
Detailed Experimental Protocols
Protocol 1: N-Alkylation of the Imidazole Ring
Causality: The N-alkylation of the imidazole ring is a critical step for tuning the electronic properties and steric bulk of the molecule, which directly impacts its binding affinity and selectivity for the H3 receptor. The choice of a non-polar aprotic solvent like DMF or THF is crucial to solubilize the reactants, while a mild inorganic base like potassium carbonate is sufficient to deprotonate the imidazole nitrogen without hydrolyzing the ester. This method is widely used due to its reliability and scalability.[9]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Molar Eq. | Notes |
| Methyl 3-(1H-imidazol-4-yl)propanoate HCl | 190.63 | 1.0 | Starting Material |
| Benzyl Bromide (Representative Alkyl Halide) | 171.04 | 1.1 | R-X; Caution: Lachrymator |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | - | Anhydrous Solvent |
| Ethyl Acetate | 88.11 | - | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - | Aqueous Wash |
| Brine | - | - | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | Drying Agent |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.91 g, 10.0 mmol).
-
Add anhydrous DMF (30 mL) to the flask and stir until the solid is partially dissolved.
-
Add potassium carbonate (3.45 g, 25.0 mmol) to the suspension. The mixture will become thicker.
-
Add benzyl bromide (1.3 mL, 11.0 mmol) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylated intermediate.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 30% to 70% ethyl acetate in hexane) to obtain the pure N-alkylated product.
Protocol 2: Amide Coupling of the Methyl Ester
Causality: The conversion of the ester to an amide is a key diversification step. Direct amidation requires harsh conditions. A more controlled approach involves hydrolysis of the ester to the carboxylic acid followed by amide coupling. An alternative, direct method for some amines is aminolysis. Here, we describe the robust two-step hydrolysis and coupling method. Using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (1-Hydroxybenzotriazole) is standard practice.[10] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to racemization and side reactions, ensuring a clean and efficient reaction with the incoming amine to form the stable amide bond.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Molar Eq. | Notes |
| N-Alkylated Intermediate (from Protocol 1) | ~246.29 | 1.0 | Ester Precursor |
| Lithium Hydroxide (LiOH) | 23.95 | 1.5 | For hydrolysis |
| Tetrahydrofuran (THF) / Water | - | - | Solvent for hydrolysis |
| 1M Hydrochloric Acid (HCl) | - | - | For acidification |
| Pyrrolidine (Representative Amine) | 71.12 | 1.2 | R'R''NH; Caution: Corrosive |
| EDC Hydrochloride | 191.70 | 1.5 | Coupling Reagent |
| HOBt | 135.12 | 1.2 | Coupling Additive |
| Triethylamine (TEA) | 101.19 | 3.0 | Base |
| Dichloromethane (DCM) | 84.93 | - | Anhydrous Solvent |
Procedure:
Part A: Saponification (Ester to Carboxylic Acid)
-
Dissolve the N-alkylated intermediate (2.46 g, 10.0 mmol) in a mixture of THF (20 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Add lithium hydroxide (0.36 g, 15.0 mmol) and stir the mixture at room temperature for 2-4 hours until TLC analysis shows complete consumption of the ester.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~4-5 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the carboxylic acid intermediate, which can often be used in the next step without further purification.
Part B: Amide Bond Formation
-
Dissolve the crude carboxylic acid from Part A (~10.0 mmol) in anhydrous DCM (40 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add HOBt (1.62 g, 12.0 mmol) and EDC hydrochloride (2.87 g, 15.0 mmol) to the solution and stir for 15 minutes.
-
Add triethylamine (4.2 mL, 30.0 mmol) followed by the dropwise addition of pyrrolidine (1.0 mL, 12.0 mmol).
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Quench the reaction by adding 50 mL of water. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography on silica gel (eluting with a gradient of 0% to 10% methanol in DCM) to obtain the final target compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Conclusion and Future Outlook
This compound is a highly valuable building block for the synthesis of potential therapeutics for Alzheimer's disease. Its structure allows for rapid and efficient diversification through well-established synthetic methodologies like N-alkylation and amide coupling. The protocols detailed herein provide a reliable foundation for medicinal chemists to generate libraries of novel histamine H3 receptor antagonists. Further optimization of the synthesized scaffolds can be pursued to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of next-generation cognitive enhancers for the treatment of Alzheimer's disease and other neurological disorders.
References
-
Characterization of histamine H3 receptors in Alzheimer's Disease brain and amyloid over-expressing TASTPM mice - PMC. (n.d.). PubMed Central. [Link]
-
Pathophysiology of Alzheimer's Disease: Focus on H3 Receptor Modulators and Their Implications. (n.d.). MDPI. [Link]
-
Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. (n.d.). Frontiers. [Link]
-
The neglected role of histamine in Alzheimer's disease. (n.d.). PubMed. [Link]
-
Review on H3 Receptor Modulators: Future Pioneering approaches in Dementia Treatment. (2025). Bioscience Biotechnology Research Communications. [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. [Link]
- Process for preparing 1-alkylimidazoles. (1991).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride. This key intermediate, notably in the synthesis of cimetidine, presents unique challenges during its preparation.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and experimental hurdles. The information is structured to not only solve immediate problems but also to foster a deeper understanding of the underlying chemical principles.
Section 1: Troubleshooting Common Side Reactions and Impurities
This section addresses the most frequently encountered issues during the synthesis, which typically involves the Fischer esterification of 3-(1H-imidazol-4-yl)propanoic acid with methanol under acidic conditions.[3][4]
FAQ 1: I'm observing a significant amount of a di-alkylated or quaternary salt impurity in my final product. What is causing this and how can I prevent it?
Root Cause Analysis: The imidazole ring possesses two nitrogen atoms, both of which can act as nucleophiles. The lone pair on the N-1 nitrogen can be protonated under acidic conditions, but it can also be alkylated. The N-3 nitrogen is also nucleophilic. When using a large excess of methanol or highly reactive alkylating agents, or when reaction times are prolonged at elevated temperatures, a second methylation can occur on one of the imidazole nitrogens, leading to the formation of a quaternary imidazolium salt.[5] This side reaction is a common challenge in the N-alkylation of imidazoles.
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the stoichiometry of your reagents. While an excess of methanol is typically used in Fischer esterification to drive the equilibrium towards the product, an excessive amount can increase the likelihood of N-alkylation.[6]
-
Optimize Reaction Temperature and Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting carboxylic acid is consumed to prevent over-alkylation of the product. Lowering the reaction temperature can also reduce the rate of this side reaction.[5]
-
Choice of Acid Catalyst: While strong mineral acids like sulfuric acid are common for Fischer esterification, consider using a milder acid catalyst or a solid acid catalyst which may offer better selectivity and reduce the formation of side products.
Workflow for Minimizing N-Alkylation:
Caption: Workflow for minimizing N-alkylation side reactions.
FAQ 2: My reaction yield is low, and I'm recovering a significant amount of the starting carboxylic acid. How can I improve the conversion?
Root Cause Analysis: The Fischer esterification is a reversible reaction.[4] The low yield is likely due to the equilibrium not favoring the product side. This can be caused by the presence of water (either in the reagents or produced during the reaction) or insufficient reaction time.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use dry methanol and glassware. The presence of water will shift the equilibrium back towards the starting materials.
-
Water Removal: For larger scale reactions, consider using a Dean-Stark apparatus to remove the water as it is formed, which will drive the reaction to completion.[7]
-
Increase the Concentration of a Reactant: As per Le Chatelier's principle, increasing the concentration of one of the reactants (typically the less expensive one, in this case, methanol) will shift the equilibrium towards the products.
-
Sufficient Catalyst: Ensure a catalytic amount of a strong acid is present to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
FAQ 3: I am observing the formation of dimeric or oligomeric byproducts. What is the cause and how can I avoid this?
Root Cause Analysis: Imidazole derivatives can, under certain conditions, undergo dimerization or oligomerization.[8][9] This can be promoted by heat and certain catalysts. While less common in a standard Fischer esterification, it's a possibility, especially if the reaction is run at very high temperatures for extended periods.
Troubleshooting Protocol:
-
Optimize Reaction Temperature: Avoid excessively high temperatures. Stick to the reflux temperature of methanol.
-
Dilution: Running the reaction at a lower concentration can sometimes disfavor intermolecular reactions like dimerization.[5]
-
Purification: If small amounts of dimers are formed, they can often be removed during purification by column chromatography or recrystallization due to their higher molecular weight.
Section 2: Purification and Isolation Challenges
FAQ 4: I'm having difficulty purifying the final product. What are the best practices for isolating pure this compound?
Root Cause Analysis: The product is a salt, making it highly polar and water-soluble. This can complicate extraction and purification. The presence of both a basic imidazole ring and an ester functional group means its solubility can be highly pH-dependent.
Troubleshooting Protocol:
-
Aqueous Workup: After the reaction is complete, the excess methanol is typically removed under reduced pressure. The residue can be dissolved in an organic solvent (like ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any remaining starting carboxylic acid.[3]
-
Extraction: The free base of the product will be in the organic layer. After washing and drying the organic layer, the hydrochloride salt can be precipitated by bubbling dry HCl gas through the solution or by adding a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol or ether).
-
Recrystallization: The crude hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as methanol/ether or ethanol/ethyl acetate.
Purification Workflow:
Caption: General purification workflow for the target compound.
Section 3: Data Summary
Table 1: Common Reagents and Conditions
| Reagent/Condition | Purpose | Typical Range/Value | Notes |
| 3-(1H-imidazol-4-yl)propanoic acid | Starting Material | 1 equivalent | Ensure it is dry. |
| Methanol | Reactant & Solvent | 10-50 equivalents | Use anhydrous grade. |
| Sulfuric Acid (conc.) | Catalyst | 0.1-0.2 equivalents | Other strong acids can be used. |
| Reaction Temperature | To drive reaction | Reflux (~65 °C) | Higher temperatures may increase side reactions. |
| Reaction Time | For completion | 4-24 hours | Monitor by TLC or LC-MS. |
References
- Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study | ACS ES&T Air. (2024).
- Overcoming steric hindrance in N-alkylation of imidazole derivatives - Benchchem. (n.d.).
- Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf - NIH. (n.d.).
- SYNTHESIS OF CIMETIDINE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER. (2019).
- Synthesis of Tunable Fluorescent Imidazole-Fused Heterocycle Dimers - ACS Publications. (2022).
- Cimetidine - AERU - University of Hertfordshire. (n.d.).
- Imidazole synthesis - Organic Chemistry Portal. (n.d.).
- US4520201A - Synthesis of cimetidine and analogs thereof - Google Patents. (n.d.).
- Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas | Organic Letters - ACS Publications. (2010).
- Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses. (n.d.).
- CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. (2020).
- Imidazole - Wikipedia. (n.d.).
- Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) - PubMed Central. (n.d.).
- Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles - PMC - PubMed Central. (n.d.).
- The Fischer Esterification. (n.d.).
- Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) - ResearchGate. (2013).
- METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE - ChemicalBook. (2024).
- Scholarly article on METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE 31434-93-2 from Journal of Medicinal Chemistry p. 506,507 - Lookchem. (n.d.).
- US5011934A - Process for preparing 1-alkylimidazoles - Google Patents. (n.d.).
- CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents. (n.d.).
- 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis - ChemicalBook. (n.d.).
- Fischer Esterification - Organic Chemistry Portal. (n.d.).
- Fischer Esterification-Typical Procedures - OperaChem. (2024).
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Technical Support Center: Optimizing Yield for Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride Production
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride. As a key intermediate in various pharmaceutical syntheses, achieving high yield and purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
I. Synthesis Overview: From Urocanic Acid to the Target Ester
The most common and efficient pathway to this compound begins with the hydrogenation of urocanic acid to yield 3-(1H-imidazol-4-yl)propanoic acid. This is followed by a classic Fischer esterification using methanol in the presence of an acid catalyst, and subsequent conversion to the hydrochloride salt.
Caption: General synthesis workflow for this compound.
II. Troubleshooting Guide: A Deeper Dive into Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.
Q1: My yield of 3-(1H-imidazol-4-yl)propanoic acid from the hydrogenation of urocanic acid is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the hydrogenation of urocanic acid are typically due to incomplete reaction or catalyst deactivation.
-
Causality: The palladium on carbon (Pd/C) catalyst is susceptible to poisoning by impurities in the starting material or solvent. Incomplete reaction can occur if the hydrogen pressure is too low, the reaction time is insufficient, or there is poor mixing, preventing effective contact between the substrate, catalyst, and hydrogen.
-
Troubleshooting Steps:
-
Catalyst Quality and Loading: Ensure you are using a high-quality 10% Pd/C catalyst. A typical loading is 10 mol% relative to the urocanic acid. If you suspect catalyst poisoning, try a fresh batch.
-
Hydrogen Pressure: The reaction generally proceeds well at a hydrogen pressure of around 30-50 psi.[1] Ensure your reaction vessel is properly sealed and maintaining pressure.
-
Reaction Time and Monitoring: While the reaction is often complete within a few hours, it's crucial to monitor its progress. This can be done by taking small aliquots (carefully and safely depressurizing the vessel first) and analyzing them by ¹H NMR to observe the disappearance of the vinylic protons of urocanic acid.
-
Agitation: Vigorous stirring is essential to ensure good mass transfer of hydrogen gas into the solution and to keep the catalyst suspended.
-
Solvent: Water is a common and effective solvent for this reaction.[1] Ensure it is deionized and free of potential catalyst poisons.
-
Q2: During the Fischer esterification step, my reaction mixture turns dark brown or black, and the final product is difficult to purify. What is happening?
A2: A dark coloration during Fischer esterification often indicates decomposition or side reactions, likely due to excessive heat or prolonged reaction times with a strong acid catalyst.
-
Causality: Imidazole-containing compounds can be sensitive to strong acids and high temperatures. Prolonged heating can lead to polymerization or other degradation pathways. The use of a strong, non-volatile acid like sulfuric acid can exacerbate this issue if not carefully controlled.
-
Troubleshooting Steps:
-
Temperature Control: While reflux is necessary, avoid excessively high temperatures. Use a reflux condenser and a heating mantle with a temperature controller to maintain a gentle reflux.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. The reaction should be stopped once the starting carboxylic acid is consumed to prevent the formation of degradation byproducts. A typical reaction time is around 15 hours.[1]
-
Choice of Acid Catalyst: While sulfuric acid is effective, you can also consider using gaseous HCl bubbled through methanol to create a methanolic HCl solution. This can sometimes lead to cleaner reactions as the acid is volatile and can be removed more easily during workup.
-
Inert Atmosphere: Although not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative degradation.
-
Q3: I am observing a significant amount of a byproduct that I suspect is the N-methylated imidazole ester. How can I prevent this side reaction?
A3: N-alkylation of the imidazole ring is a common side reaction in the presence of an alkylating agent (in this case, methanol, which can be activated) and acid.[2][3][4]
-
Causality: The imidazole ring contains two nitrogen atoms, both of which can be nucleophilic. Under acidic conditions, the ring is protonated, which deactivates it towards electrophilic attack. However, an equilibrium exists, and the unprotonated imidazole can react with any electrophilic methyl species present, leading to N-methylation.
-
Troubleshooting Steps:
-
Control Stoichiometry of Acid: Using a catalytic amount of acid is key. An excess of strong acid will fully protonate the imidazole, reducing its nucleophilicity.
-
Reaction Temperature and Time: As with degradation, prolonged reaction times and higher temperatures can favor the N-alkylation side reaction. Optimize these parameters by monitoring the reaction progress.
-
Alternative Esterification Methods: If N-alkylation remains a persistent issue, consider alternative esterification methods that do not require prolonged heating in acidic methanol. For example, you could convert the carboxylic acid to an acid chloride and then react it with methanol at a lower temperature.
-
Use of Protecting Groups: For a more robust solution, though it adds steps to the synthesis, you can protect the imidazole nitrogen before esterification. A common protecting group for imidazoles is the trityl group, which can be removed under acidic conditions after the esterification is complete.
-
Caption: Desired Fischer esterification versus the N-alkylation side reaction.
Q4: The workup and purification of the final hydrochloride salt are messy, and I'm getting a low yield of a pure, crystalline product. What are the best practices for purification?
A4: The purification of the hydrochloride salt requires careful control of pH and solvent choice to ensure complete protonation and crystallization.
-
Causality: Methyl 3-(1H-imidazol-4-yl)propanoate is a basic compound. To form the hydrochloride salt, the imidazole ring must be protonated. If the pH is not sufficiently acidic, you will have a mixture of the free base and the salt, which can be difficult to crystallize. The free base is also more soluble in organic solvents, which can lead to losses during extraction.
-
Troubleshooting Steps:
-
Initial Workup: After the esterification, the reaction mixture should be concentrated to remove excess methanol. The residue can then be dissolved in a suitable organic solvent like dichloromethane or ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[1] Be cautious during the neutralization step as CO₂ evolution can cause pressure buildup.
-
Extraction of the Free Base: After neutralization, the aqueous layer should be saturated with sodium chloride to decrease the solubility of the ester in the aqueous phase and then extracted multiple times with ethyl acetate.[1]
-
Formation of the Hydrochloride Salt: The combined organic extracts containing the free base should be dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and then treated with a solution of HCl in a suitable solvent. Anhydrous HCl in ether or isopropanol is commonly used. The hydrochloride salt should precipitate out of the solution.
-
Crystallization: If the salt does not precipitate immediately, you may need to cool the solution or add a non-polar co-solvent like hexane to induce crystallization. The resulting solid can then be collected by filtration, washed with a small amount of cold solvent (e.g., ether or a mixture of ethyl acetate and hexane), and dried under vacuum.
-
Recrystallization: If the initial product is not pure, it can be recrystallized from a suitable solvent system, such as methanol/ether or ethanol/ethyl acetate.
-
III. Frequently Asked Questions (FAQs)
-
What is the role of the acid catalyst in Fischer esterification? The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[5][6] It also facilitates the departure of the water molecule as a good leaving group.
-
Why is it necessary to use a large excess of methanol? Fischer esterification is an equilibrium reaction.[7][8][9] According to Le Châtelier's principle, using a large excess of one of the reactants (in this case, methanol, which can also serve as the solvent) will drive the equilibrium towards the formation of the ester product, thereby increasing the yield.
-
Can I use other alcohols besides methanol for the esterification? Yes, other alcohols can be used, but the reaction conditions may need to be adjusted. The reactivity of the alcohol decreases with increasing steric hindrance (primary > secondary > tertiary). For bulkier alcohols, longer reaction times or more forcing conditions may be necessary.
-
How can I confirm the identity and purity of my final product? The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
¹H NMR: This will show the characteristic peaks for the methyl ester, the propylene chain, and the imidazole ring protons.
-
¹³C NMR: This will confirm the number of unique carbons in the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final product.
-
-
What are the key safety precautions to take during this synthesis?
-
Hydrogenation: This step involves working with a flammable gas under pressure and a pyrophoric catalyst (Pd/C). It should be performed in a well-ventilated fume hood using appropriate high-pressure equipment.
-
Strong Acids: Concentrated sulfuric acid and methanolic HCl are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many of the organic solvents used are flammable and volatile. Work in a fume hood and avoid sources of ignition.
-
IV. Summary of Key Optimization Parameters
| Parameter | Recommendation | Rationale |
| Hydrogenation Catalyst | 10% Pd/C, 10 mol% | Ensures efficient reduction of the double bond. |
| Hydrogen Pressure | 30-50 psi | Sufficient for complete hydrogenation without requiring specialized high-pressure equipment. |
| Esterification Catalyst | Catalytic H₂SO₄ or methanolic HCl | Protonates the carboxylic acid to activate it for nucleophilic attack. |
| Methanol | Large excess (used as solvent) | Drives the equilibrium towards the ester product.[7][8][9] |
| Reaction Temperature | Gentle reflux | Provides sufficient energy for the reaction without causing significant degradation. |
| Workup | Neutralization with NaHCO₃, extraction, and precipitation with HCl | Isolates the free base and then converts it to the desired hydrochloride salt for purification.[1] |
V. References
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. Retrieved from [Link]
-
Professor Dave Explains. (2019, November 15). Fischer Esterification and Saponification [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. athabascau.ca [athabascau.ca]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride
Welcome to the technical support guide for the purification of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride (CAS No: 53958-94-4).[1][2] This document is intended for researchers, scientists, and drug development professionals who are actively working with this compound. Here, we will address common purification challenges and provide troubleshooting strategies based on established chemical principles and extensive laboratory experience.
This compound is a histamine derivative and a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents such as histamine H1 and H2 receptor antagonists.[3][4] Its inherent polarity, hygroscopic nature, and potential for side reactions during synthesis can present significant purification hurdles. This guide aims to provide a structured approach to overcoming these challenges.
I. Understanding the Molecule: Key Physicochemical Properties
A thorough understanding of the molecule's properties is the foundation of a successful purification strategy.
| Property | Value / Observation | Implication for Purification |
| Molecular Formula | C₇H₁₁ClN₂O₂ | Relatively small and polar molecule.[1] |
| Molecular Weight | 190.63 g/mol | [1] |
| Appearance | Typically a white to off-white solid | Color may indicate impurities. |
| Polarity | High | Highly soluble in polar solvents like water and methanol; sparingly soluble in less polar organic solvents. This dictates the choice of chromatographic and recrystallization systems. |
| Basicity | The imidazole ring is basic (pKa of the imidazolium ion is ~7) | The compound's charge state is pH-dependent, which can be exploited in purification. It can interact strongly with acidic surfaces like silica gel. |
| Hygroscopicity | The hydrochloride salt is often hygroscopic | Requires handling under anhydrous conditions to prevent water absorption, which can affect purity and downstream reactions. |
| Stability | The ester group is susceptible to hydrolysis under strongly acidic or basic conditions. | Purification methods should ideally be performed under neutral or mildly acidic conditions to prevent degradation. |
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you might encounter during the purification of this compound.
Issue 1: Persistent Impurities After Initial Work-up
Scenario: Your crude product, obtained after a typical acid-base workup following esterification of 3-(1H-imidazol-4-yl)propanoic acid, shows multiple spots on TLC or peaks in your analytical chromatogram.
Probable Causes & Solutions:
-
Unreacted Starting Material (3-(1H-imidazol-4-yl)propanoic acid): The carboxylic acid is highly polar and can be difficult to separate from the equally polar product.
-
Solution: Ensure the esterification reaction goes to completion. If starting material persists, a careful aqueous workup is critical. Washing the organic layer with a saturated sodium bicarbonate solution can help remove the acidic starting material.[5] However, be cautious as a basic solution can lead to hydrolysis of the desired ester. A quick wash is recommended.
-
-
Di-esterification or other side products: Depending on the reaction conditions, side reactions can occur.
-
Solution: Optimize your reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side product formation.
-
-
Residual catalyst or reagents:
-
Solution: If an acid catalyst like H₂SO₄ was used, it must be thoroughly neutralized and removed during the workup.[5]
-
Issue 2: Poor Recovery or Product Loss During Purification
Scenario: You experience a significant drop in yield after performing column chromatography or recrystallization.
Probable Causes & Solutions:
-
Irreversible Adsorption on Silica Gel: The basic imidazole nitrogen can strongly interact with the acidic silanol groups on the surface of silica gel, leading to streaking on TLC and poor recovery from the column.[6]
-
Solution 1: Deactivating Silica Gel: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a volatile base like triethylamine (1-2%).[7] This will cap the acidic sites and reduce strong adsorption.
-
Solution 2: Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina.[6]
-
Solution 3: Reversed-Phase Chromatography: Given the compound's polarity, reversed-phase chromatography (C18 silica) can be an excellent alternative.[8][9] The mobile phase would typically be a mixture of water (often with a buffer like ammonium formate) and an organic modifier like acetonitrile or methanol.[7]
-
-
Product is too Soluble in Recrystallization Solvent: The high polarity of the hydrochloride salt can make finding a suitable single-solvent system for recrystallization challenging.
-
Solution: Solvent/Anti-Solvent Recrystallization: Dissolve the crude product in a minimal amount of a polar solvent in which it is highly soluble (e.g., methanol, ethanol). Then, slowly add a less polar "anti-solvent" in which the product is poorly soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane) until turbidity is observed. Allow the solution to cool slowly to promote crystal formation.
-
Issue 3: Product Appears as an Oil or Fails to Crystallize
Scenario: After solvent removal, your product is a viscous oil or a sticky solid that refuses to crystallize.
Probable Causes & Solutions:
-
Presence of Water: The hygroscopic nature of the hydrochloride salt means it can retain water, which can inhibit crystallization.
-
Solution: Ensure all solvents are anhydrous. After purification, co-evaporate the product with a solvent that forms an azeotrope with water, such as toluene, to remove residual moisture. Dry the product thoroughly under high vacuum.
-
-
Residual Solvent: Trapped solvent can also prevent crystallization.
-
Solution: Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
-
-
Impurity-Induced Eutectic Mixture: The presence of impurities can lower the melting point and prevent the formation of a crystalline lattice.
-
Solution: The product requires further purification. Re-attempt chromatography with an optimized solvent system or try a different purification technique.
-
Issue 4: Hydrolysis of the Ester During Purification or Storage
Scenario: You observe the formation of 3-(1H-imidazol-4-yl)propanoic acid in your purified product over time or after certain purification steps.
Probable Causes & Solutions:
-
Exposure to Strong Acid or Base: The ester is labile and can hydrolyze.
-
Solution: Avoid prolonged exposure to harsh pH conditions during workup and purification. Use of buffered mobile phases in chromatography can help maintain a stable pH.
-
-
Presence of Water and Catalytic Impurities: Trace amounts of acid or base in the presence of water can catalyze hydrolysis.
-
Solution: Store the purified product in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture. Ensure the storage container is clean and free of acidic or basic residues.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for thin-layer chromatography (TLC) and column chromatography on silica gel?
A1: Due to the high polarity of the compound, you will need a polar eluent system. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). You can start with a ratio of 95:5 (DCM:MeOH) and gradually increase the proportion of methanol. To improve the spot shape and reduce streaking, add a small amount of a base like triethylamine (e.g., 0.5-1%) to the eluent system.[7] An alternative is to use a system with ammonium hydroxide, for example, DCM:MeOH:NH₄OH in a ratio of 80:18:2.
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any major impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing a buffer (e.g., 0.1% formic acid or ammonium acetate) is a good starting point.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
Q3: My compound is the free base, not the hydrochloride salt. How does this change the purification strategy?
A3: The free base, methyl 3-(1H-imidazol-4-yl)propanoate, is less polar than the hydrochloride salt but still a relatively polar compound. It will be more amenable to normal-phase chromatography on silica gel. However, the basic imidazole ring can still cause streaking. Using an eluent containing triethylamine is still recommended. The free base will have better solubility in organic solvents like ethyl acetate and DCM compared to the salt form.
Q4: Can I use trituration to purify my crude product?
A4: Yes, trituration can be an effective and quick method for removing less polar impurities. Suspend your crude solid in a solvent in which the desired product is sparingly soluble, but the impurities are soluble (e.g., ethyl acetate or diethyl ether). Stir or sonicate the suspension, then filter to collect the purified solid product.
IV. Experimental Protocols & Workflows
Protocol 1: Purification by Flash Column Chromatography (Deactivated Silica)
-
Prepare the Column: Dry pack a flash chromatography column with silica gel.
-
Deactivate the Silica: Flush the column with 2-3 column volumes of your initial eluting solvent (e.g., 98:2 DCM:MeOH) containing 1% triethylamine. This step neutralizes the acidic sites on the silica.[7]
-
Equilibrate the Column: Flush the column with 2-3 column volumes of the initial eluting solvent without triethylamine to remove the excess base.
-
Load the Sample: Dissolve your crude product in a minimal amount of the initial eluent or a slightly more polar solvent. If solubility is an issue, dry-loading is recommended. To dry-load, dissolve the sample, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[10] Carefully add this to the top of the column.
-
Elute: Begin elution with your starting solvent system (e.g., 95:5 DCM:MeOH). Gradually increase the polarity by increasing the percentage of methanol as needed.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Purification Strategy Selection
Caption: Decision workflow for purifying the target compound.
V. References
-
Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
Reddit. (2018, December 8). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? r/chemistry. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014, February 3). How can I isolate a highly polar compound from an aqueous solution? Retrieved from --INVALID-LINK--
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2024, July 21). METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE. Retrieved from --INVALID-LINK--
-
Lookchem. (n.d.). Scholarly article on METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE 31434-93-2 from Journal of Medicinal Chemistry p. 506,507. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (2004). Synthesis and Structure−Activity Relationships of Novel Histamine H 1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. Retrieved from --INVALID-LINK--
-
PubChemLite. (n.d.). This compound (C7H10N2O2). Retrieved from --INVALID-LINK--
-
Amanote Research. (2013). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E) -. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE. Retrieved from --INVALID-LINK--
-
Google Patents. (2020). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Histamine Intolerance: The Current State of the Art. PMC. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Histamine pharmacology: from Sir Henry Dale to the 21st century. PMC. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. Retrieved from --INVALID-LINK--
-
Echemi. (n.d.). 3-(1H-Imidazol-4-yl)-propionic acid methyl ester hydrochloride. Retrieved from --INVALID-LINK--
-
Asian Journal of Green Chemistry. (n.d.). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Retrieved from --INVALID-LINK--
-
Echemi. (n.d.). (s)-3-(1h-imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Methyl 3-(methylamino)propanoate hydrochloride. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 1074-59-5|3-(1H-Imidazol-4-yl)propanoic acid. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 53958-94-4|this compound. Retrieved from --INVALID-LINK--
-
Asian Journal of Research in Chemistry. (n.d.). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 96144-21-7|3-(1H-Imidazol-1-yl)propanoic acid hydrochloride. Retrieved from --INVALID-LINK--
-
ResearchGate. (2009, April 2). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 101184-08-1|Methyl 4-(1H-imidazol-1-yl)benzoate. Retrieved from --INVALID-LINK--
References
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Technical Support Center: Troubleshooting Byproduct Formation in Reactions with Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride
Introduction: Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride is a versatile building block in pharmaceutical and chemical synthesis, valued for its structural resemblance to the amino acid histidine. However, its polyfunctional nature—possessing a reactive imidazole ring, a hydrolyzable methyl ester, and an acidic alpha-proton—presents unique challenges. Researchers frequently encounter a landscape of potential side reactions that can diminish yield, complicate purification, and compromise the integrity of the final product.
This guide provides a troubleshooting framework structured as a series of frequently asked questions. As Senior Application Scientists, our goal is not just to provide solutions, but to illuminate the underlying chemical principles. Understanding the "why" behind a side reaction is the most critical step toward designing a robust and reproducible experimental protocol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction is underperforming, and analysis shows significant hydrolysis of the methyl ester back to 3-(1H-imidazol-4-yl)propanoic acid. What is causing this, and how can I prevent it?
Root Cause Analysis:
Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. This reaction is catalyzed by either acid or base and requires the presence of water. Your starting material, being a hydrochloride salt, creates a mildly acidic aqueous environment upon dissolution, which can facilitate slow hydrolysis. More commonly, the addition of a base to initiate another reaction or the presence of trace water in your solvents is the primary culprit.
Troubleshooting Protocol:
-
Implement Strict Anhydrous Conditions: Water is a necessary reactant for hydrolysis. Its rigorous exclusion is the first line of defense.
-
Solvent Preparation: Use freshly distilled solvents dried over an appropriate drying agent (e.g., molecular sieves, sodium/benzophenone). For high-stakes reactions, consider using commercially available anhydrous solvents packaged under an inert atmosphere.
-
Reagent & Glassware Preparation: Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon) or in a desiccator. Ensure all other reagents are anhydrous.
-
Reaction Atmosphere: Assemble your reaction under an inert atmosphere to prevent atmospheric moisture from entering the system.
-
-
Optimize pH and Base Selection: The choice of base is critical. You must neutralize the hydrochloride salt to free the imidazole nitrogen for many reactions, but a strong, nucleophilic base in the presence of water will actively promote hydrolysis.[1]
-
Use a Hindered, Non-Nucleophilic Base: Bases like diisopropylethylamine (DIPEA) or 2,6-lutidine are sterically hindered, making them poor nucleophiles. They will effectively scavenge the HCl without attacking the ester carbonyl. Triethylamine (TEA) is also commonly used but can be more nucleophilic than DIPEA.
-
Control Stoichiometry: Use the minimum amount of base required for your reaction (e.g., just over 1.0 equivalent to neutralize the salt). An excess of base can create a more alkaline environment where hydrolysis is favorable.
-
-
Manage Reaction Temperature: Hydrolysis, like most reactions, has a certain activation energy.
-
Lower the Temperature: Running your reaction at a lower temperature (e.g., 0 °C or even -20 °C) will significantly slow the rate of the hydrolysis side reaction, often more so than your desired reaction pathway.
-
Data Summary: Impact of Conditions on Ester Hydrolysis
| Parameter | Condition A (Problematic) | Condition B (Optimized) | Rationale |
| Solvent | Reagent-grade THF (undried) | Anhydrous THF (distilled) | Minimizes the key reactant (water) for hydrolysis. |
| Base | Sodium Hydroxide (NaOH) | Diisopropylethylamine (DIPEA) | DIPEA is a non-nucleophilic scavenger; NaOH directly catalyzes hydrolysis. |
| Temperature | Room Temperature (25 °C) | 0 °C | Reduces the kinetic rate of the undesired hydrolysis reaction. |
| Atmosphere | Ambient Air | Inert (Nitrogen) | Prevents introduction of atmospheric moisture. |
Workflow: Troubleshooting Ester Hydrolysis
FAQ 3: I am trying to perform a reaction on the propanoate side chain, but I'm getting undesired acylation on the imidazole ring. How do I prevent this?
Root Cause Analysis:
The imidazole ring contains two nitrogen atoms, both of which are nucleophilic. The "pyrrole-like" nitrogen (N1) and the "pyridine-like" nitrogen (N3) can both attack electrophiles, such as acylating agents. [2][3]While the hydrochloride salt deactivates the ring by protonating it, the addition of a base to free the reactant for another purpose will deprotonate the imidazole, "waking up" its nucleophilicity. This N-acylation competes with your desired reaction. Acylated imidazoles, or azolides, are themselves reactive acyl transfer agents, which can add further complexity. [4][5] Troubleshooting Protocol:
-
Leverage the Hydrochloride Salt: If your reaction conditions can tolerate mild acidity, the protonated state of the imidazole ring is your best protection against N-acylation. Explore if your desired reaction can proceed without the addition of a base.
-
Choose Your Base and Addition Strategy Carefully: If a base is required, its properties and how it's introduced are paramount.
-
Use a Hindered Base: As with preventing hydrolysis, a bulky base like DIPEA is less likely to deprotonate the sterically shielded imidazole nitrogens compared to a smaller base.
-
Slow Addition at Low Temperature: Add the base slowly at a low temperature (e.g., 0 °C or below). This maintains a low instantaneous concentration of the deprotonated, nucleophilic imidazole, giving your primary reaction a kinetic advantage.
-
-
Select the Right Electrophile: If you are performing an acylation, the reactivity of the acylating agent matters.
-
Use a Less Reactive Agent: A highly reactive acylating agent (e.g., an acyl chloride) will react rapidly with the first available nucleophile, often the imidazole nitrogen. Consider using a less reactive alternative, such as an anhydride or performing a carbodiimide-mediated coupling to a carboxylic acid, which allows for more controlled reactivity.
-
Logical Flow: Preventing Unwanted N-Acylation
Analytical Methods for Byproduct Detection
A robust analytical workflow is essential for accurately identifying and quantifying byproducts.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress and purity. Use a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. Byproducts will typically have different retention times from the starting material and desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of isolated byproducts. For example, ester hydrolysis can be confirmed by the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of a broad carboxylic acid proton peak (>10 ppm). Racemization can sometimes be detected by NMR if a new chiral center is formed, leading to diastereomers with distinct spectra.
-
Mass Spectrometry (MS): Provides molecular weight information. Electrospray ionization (ESI) is well-suited for these polar molecules. MS can quickly confirm the mass of expected byproducts, such as the hydrolyzed acid (loss of 14 Da, CH₂) or an N-acylated product (addition of the acyl group mass).
References
-
Jones, J. H., & Ramage, W. I. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301-303. [Link]
-
Nishiyama, Y., Ishizuka, S., & Mori, T. (2020). N(π)-2-Naphthylmethoxymethyl-Protected Histidines: Scalable, Racemization-Free Building Blocks for Peptide Synthesis. Organic Process Research & Development, 24(3), 436-442. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Geiger, R., & König, W. (1981). Histidine racemization in the synthesis of an analog of the luteinizing hormone releasing factor. Investigation by HPLC and enzymatic methods. International Journal of Peptide and Protein Research, 18(2), 162-169. [Link]
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
Pawar, P. S., et al. (2024). Synthesis and Reactions of Imidazole. Zenodo. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
-
Le, C. M., et al. (2017). Dual catalytic decarboxylative allylations of α-amino acids and their divergent mechanisms. Chemical Science, 8(9), 6331-6336. [Link]
-
Ismail, I. N., et al. (2021). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. Molecules, 26(16), 4991. [Link]
-
Quora. (2021). What is decarboxylation of amino acids, and what are some of the products of this process? Retrieved from [Link]
-
Fife, T. H., & Pellino, A. M. (1980). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 102(9), 3062-3071. [Link]
-
Ben-Hayat, M. R., et al. (2018). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. The Journal of Organic Chemistry, 83(8), 4465-4475. [Link]
-
Sathee NEET. (n.d.). Chemistry Decarboxylation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
-
Ojida, A., & Hamachi, I. (2017). Recent applications of N-acyl imidazole chemistry in chemical biology. Kyoto University Research Information Repository. [Link]
-
Lookchem. (n.d.). Scholarly article on METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE 31434-93-2 from Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 3-(1H-imidazol-1-yl)propanoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). The Hydrolysis of Esters. Retrieved from [Link]
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- 4. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Technical Support Center: Enhancing the Solution Stability of Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the inherent stability challenges of this molecule in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments and formulations.
Introduction: Understanding the Stability Challenges
This compound is a bifunctional molecule, possessing both a methyl ester and an imidazole ring. This chemical architecture, while valuable for its biological activity, presents specific stability concerns in aqueous environments. The primary degradation pathway is the hydrolysis of the methyl ester, which can be catalyzed by both acidic and basic conditions. Additionally, the imidazole ring is susceptible to pH-dependent protonation and potential oxidative degradation, which can influence the overall stability profile of the molecule.
This guide is structured to help you navigate these challenges by providing a logical, cause-and-effect approach to troubleshooting and methods for systematic stability assessment.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Rapid loss of compound potency in aqueous buffer.
-
Question: I've prepared a stock solution of this compound in a standard phosphate buffer at pH 7.4. A time-course analysis by HPLC shows a significant decrease in the parent peak area within a few hours. What is happening and how can I prevent this?
-
Answer: The rapid degradation you are observing is most likely due to base-catalyzed hydrolysis of the methyl ester. At a pH of 7.4, the hydroxide ion concentration is sufficient to attack the electrophilic carbonyl carbon of the ester, leading to its cleavage into methanol and the corresponding carboxylate, 3-(1H-imidazol-4-yl)propanoic acid.
Causality: The rate of ester hydrolysis is highly pH-dependent. While the reaction occurs across the pH spectrum, it is significantly accelerated at pH values above neutral.
Solutions:
-
pH Adjustment: The most effective immediate solution is to lower the pH of your solution. Aim for a pH range of 4.0 to 5.0. In this acidic environment, the concentration of hydroxide ions is minimized, thus reducing the rate of base-catalyzed hydrolysis.
-
Buffer Selection: Consider using a buffer system with a pKa in the desired acidic range, such as an acetate or citrate buffer. This will provide better pH control and stability.
-
Temperature Control: Perform your experiments at reduced temperatures (e.g., 4°C) whenever possible. Chemical reactions, including hydrolysis, are generally slower at lower temperatures.
-
Aqueous-Organic Co-solvents: If your experimental design allows, the addition of a non-aqueous co-solvent (e.g., ethanol, propylene glycol) can reduce the water activity and slow the rate of hydrolysis.
-
Issue 2: Inconsistent results and drifting pH in unbuffered solutions.
-
Question: I dissolved the compound in deionized water for a quick preliminary assay. My results are not reproducible, and I've noticed the pH of the solution changes over time. Why is this occurring?
-
Answer: this compound is the salt of a weak base (the imidazole ring) and a strong acid (hydrochloric acid). When dissolved in unbuffered water, it will establish an equilibrium that results in an acidic solution. However, any interaction with the environment (e.g., absorption of atmospheric CO2) or the degradation of the compound itself to form the carboxylic acid can alter the pH. This pH drift will, in turn, affect the rate of hydrolysis, leading to inconsistent results.
Causality: The imidazole ring has a pKa of approximately 6-7. In solution, it acts as a buffer, but its capacity can be easily overwhelmed in an unbuffered system.
Solutions:
-
Always Use a Buffer: For consistent and reliable results, always prepare your solutions in a well-defined buffer system.
-
Buffer Capacity: Ensure your chosen buffer has sufficient capacity to maintain the desired pH. A general rule of thumb is to use a buffer concentration of at least 25 mM.
-
Freshly Prepared Solutions: Prepare your solutions fresh for each experiment to minimize the impact of time-dependent pH changes and degradation.
-
Issue 3: Appearance of unknown peaks in the HPLC chromatogram after storage.
-
Question: After storing my stock solution in the refrigerator for a week, I see a new, more polar peak in my HPLC analysis, and the area of my parent peak has decreased. What is this new peak?
-
Answer: The new, more polar peak is almost certainly the primary degradation product, 3-(1H-imidazol-4-yl)propanoic acid. The hydrolysis of the methyl ester results in the formation of a carboxylic acid, which is significantly more polar and will therefore have a shorter retention time on a reverse-phase HPLC column.
Causality: Even at refrigerated temperatures, hydrolysis will proceed, albeit at a slower rate. Over a week, a measurable amount of degradation can occur.
Solutions:
-
Forced Degradation Study: To confirm the identity of the degradation product, you can perform a forced degradation study. Intentionally degrade the compound under acidic, basic, and oxidative conditions. The primary degradation peak observed in your stored sample should match the retention time of the peak generated under hydrolytic stress conditions. (See Protocol 1 for details).
-
Co-injection with a Standard: If a standard of 3-(1H-imidazol-4-yl)propanoic acid is available, a co-injection with your degraded sample will show a single, co-eluting peak, confirming its identity.
-
LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the mass of the degradation product, which should correspond to that of the hydrolyzed acid.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal pH for the stability of this compound in solution?
-
Q2: Can I use a phosphate buffer?
-
A2: While phosphate buffers are common, they are most effective in the pH range of 6.2-8.2. Using a phosphate buffer would place your solution in a pH range where base-catalyzed hydrolysis is significant. It is recommended to use a buffer system with a pKa closer to your target acidic pH, such as acetate (pKa ~4.76) or citrate (pKa1 ~3.13, pKa2 ~4.76).
-
-
Q3: How should I store my stock solutions?
-
A3: For short-term storage (up to 24 hours), solutions prepared in an appropriate acidic buffer (pH 4-5) should be stored at 2-8°C and protected from light. For longer-term storage, it is advisable to aliquot the stock solution and freeze it at -20°C or below. However, freeze-thaw cycles should be avoided, as they can accelerate degradation.
-
-
Q4: Is the compound sensitive to light?
-
A4: Imidazole-containing compounds can be susceptible to photolytic degradation. It is good laboratory practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.
-
-
Q5: What are the primary degradation products I should monitor?
-
A5: The primary and most anticipated degradation product is 3-(1H-imidazol-4-yl)propanoic acid, resulting from ester hydrolysis. Under oxidative stress, degradation of the imidazole ring could occur, leading to more complex products. A forced degradation study is the best way to identify potential degradation products under various stress conditions.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to identify the potential degradation pathways of this compound.
Objective: To generate degradation products under various stress conditions to facilitate the development of a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or a 50:50 mixture of acetonitrile and water.
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1 hour, and 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 2, 6, and 24 hours, protected from light.
-
Thermal Degradation: Incubate a solid sample of the compound at 80°C for 24 hours. Also, incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a photostability chamber (ICH Q1B conditions) for 24 hours. A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
-
Sample Analysis:
-
At each time point, withdraw a sample.
-
For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze by HPLC with a photodiode array (PDA) detector.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to that of a control (unstressed) sample.
-
Identify the retention times of the degradation products.
-
The PDA detector will provide UV spectra for the parent peak and the degradation peaks, which can help in assessing peak purity and identifying chromophorically different degradants.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a reverse-phase HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Aqueous Component (A): 0.1% trifluoroacetic acid (TFA) or formic acid in water. The acidic modifier will ensure the imidazole ring is protonated and improve peak shape.
-
Organic Component (B): Acetonitrile or methanol.
-
-
Gradient Elution:
-
Start with a shallow gradient to resolve the more polar degradation products from the parent compound. A suggested starting gradient is:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
-
-
Detection: Use a PDA detector to monitor the elution profile at a wavelength where the compound has significant absorbance (e.g., 210-220 nm).
-
Optimization:
-
Inject the degraded samples from the forced degradation study.
-
Adjust the gradient slope, flow rate (start with 1.0 mL/min), and column temperature to achieve baseline separation between the parent peak and all degradation peaks.
-
Ensure the parent peak is spectrally pure in the presence of the degradation products.
-
Data Presentation and Visualization
Table 1: Recommended Buffer Systems for Enhanced Stability
| pH Range | Buffer System | pKa(s) | Concentration Range | Comments |
| 3.0 - 4.0 | Citrate Buffer | 3.13 | 25 - 100 mM | Provides good buffering capacity in the lower acidic range. |
| 4.0 - 5.5 | Acetate Buffer | 4.76 | 25 - 100 mM | Ideal for minimizing hydrolysis; often a good starting point. |
Diagrams
Caption: Primary degradation pathway via ester hydrolysis.
Caption: Decision tree for troubleshooting instability.
References
This guide synthesizes information from established principles of chemical kinetics and pharmaceutical analysis. While direct studies on this compound are limited, the following resources provide the foundational knowledge for the recommendations made herein.
-
Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH). [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). MDPI. [Link]
-
Stability Indicating HPLC Method Development: A Review. (2025). International Research Journal of Pharmacy and Medical Sciences (IRJPMS). [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride
Welcome to the technical support center for reactions involving methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this important imidazole-containing building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key characterization data to help you optimize your reactions and ensure the integrity of your results.
I. Foundational Concepts: Understanding the Chemistry
This compound is a bifunctional molecule containing an ester and an imidazole ring. The synthesis, typically a Fischer-Speier esterification, is influenced by the chemical properties of both functional groups.[1][2] The imidazole ring, being amphoteric, can act as both a weak acid and a base, which can complicate reactions and work-ups.[3][4] A thorough understanding of the reaction mechanism and potential side reactions is crucial for successful synthesis.
Fischer-Speier Esterification: The Primary Synthetic Route
The most common method for synthesizing methyl 3-(1H-imidazol-4-yl)propanoate is the acid-catalyzed esterification of 3-(1H-imidazol-4-yl)propanoic acid with methanol.[1][5]
Reaction Scheme:
The reaction is an equilibrium process. To drive the reaction towards the product, an excess of methanol is typically used, and a strong acid catalyst, such as sulfuric acid or hydrochloric acid, is employed.[6]
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the synthesis and work-up of this compound.
A. The Esterification Reaction
Question 1: My reaction is not going to completion, or the yield is very low. What are the possible causes and how can I improve it?
Answer:
Low yields in Fischer esterification are a common problem, often related to the equilibrium nature of the reaction.[6] Here are the primary factors to consider:
-
Insufficient Catalyst: Ensure a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl gas bubbled through methanol) is present. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[1]
-
Water Content: The presence of water in the reaction mixture will shift the equilibrium back towards the starting materials.[6] Use anhydrous methanol and dry glassware. If feasible, using a Dean-Stark apparatus to remove water azeotropically can significantly improve yields.
-
Reaction Time and Temperature: The esterification of 3-(1H-imidazol-4-yl)propanoic acid can be slow. A typical procedure involves refluxing for 15 hours.[5] Ensure the reaction is heated to reflux and allowed to proceed for a sufficient duration. Monitor the reaction progress by TLC or LC-MS.
-
Insufficient Methanol: Le Châtelier's principle dictates that using a large excess of one reactant (methanol) will drive the equilibrium to the right.[6] It is common to use methanol as the solvent for the reaction.
Question 2: I am observing an unexpected side product in my reaction mixture. What could it be?
Answer:
The most likely side product is the N-methylated imidazole derivative. The imidazole ring is nucleophilic and can be methylated by methanol under acidic conditions, especially at elevated temperatures.[7][8] This can occur at either the N-1 or N-3 position, leading to a mixture of isomers.
-
Mitigation Strategy: To minimize N-methylation, it is crucial to control the reaction temperature and time. Using the minimum effective amount of acid catalyst can also help. If N-methylation is a persistent issue, consider alternative esterification methods that do not require prolonged heating in acidic methanol, such as using thionyl chloride in methanol at lower temperatures.
B. Work-up and Purification
Question 3: I am having difficulty isolating my product during the aqueous work-up.
Answer:
The amphoteric nature of the imidazole ring and the solubility of the hydrochloride salt can complicate extractions.
-
Problem: The product, especially in its protonated (hydrochloride) form, may have significant water solubility, leading to low recovery in the organic phase.
-
Solution: The literature protocol for the free base involves neutralizing the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) before extraction.[5] This deprotonates the imidazole ring, making the ester less water-soluble and more readily extracted into an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc). Be sure to saturate the aqueous phase with sodium chloride to further decrease the solubility of the organic product in the aqueous layer.[5] Multiple extractions (e.g., 4x25 mL of EtOAc) are recommended to maximize recovery.[5]
Workflow for Isolating the Free Ester:
Sources
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. 3-(1H-imidazol-1-yl)propanoic acid | C6H8N2O2 | CID 2794718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-(methylamino)propanoate hydrochloride | C5H12ClNO2 | CID 12414199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ZFIN ChEBI: 3-(1H-imidazol-1-yl)propanoic acid [zfin.org]
- 5. 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride
Welcome to the technical support center for the synthesis of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding this important synthetic transformation. Our focus is on exploring alternative solvents to traditional methods, aiming for greener, safer, and more efficient chemical processes.
Introduction: The Critical Role of Solvent Selection
The synthesis of this compound, a key intermediate derived from L-histidine, is a cornerstone reaction in the development of various pharmaceutical compounds. The traditional approach involves a Fischer esterification, typically using a large excess of methanol as both a reagent and solvent, often with the aid of reagents like thionyl chloride or strong mineral acids.[1][2] While effective, this method presents several challenges, including the poor solubility of the zwitterionic L-histidine starting material, the need to drive the reaction equilibrium, and the use of hazardous reagents.
This guide will explore both the established methodologies and promising alternative solvent systems, providing a framework for troubleshooting common issues and optimizing your synthetic strategy. We will delve into the mechanistic reasoning behind solvent choices and how they impact reaction outcomes, from yield and purity to environmental footprint.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Category 1: Traditional Synthesis (Methanol as Solvent)
Question 1: My L-histidine starting material is not fully dissolving in methanol. What are the consequences and how can I mitigate this?
Answer: Incomplete dissolution of L-histidine in methanol is a common issue due to its zwitterionic nature and high crystal lattice energy. L-histidine is only very slightly soluble in alcohols like ethanol and methanol.[3] This can lead to:
-
Slower reaction rates: The reaction is occurring in a heterogeneous mixture, limiting the interaction between the dissolved acid catalyst and the suspended L-histidine.
-
Incomplete conversion: A significant portion of the starting material may remain unreacted even after prolonged reaction times.
-
Lower yields: Consequently, the overall isolated yield of your product will be reduced.
Troubleshooting Steps:
-
Increase Solvent Volume: While it may seem counterintuitive to dilute the reaction, a larger volume of methanol can help to dissolve more of the L-histidine over time, especially at reflux.
-
Use of Co-solvents: While not ideal for a simple Fischer esterification, in some cases, a small amount of a co-solvent that can better solvate the zwitterion could be considered, though this will complicate the work-up.
-
Mechanical Agitation: Ensure vigorous stirring to maximize the surface area of the suspended L-histidine in contact with the reaction medium.
-
Alternative Reagents: The use of thionyl chloride (SOCl₂) in methanol is a common and effective method.[1][2] SOCl₂ reacts with methanol to form methyl chloride, SO₂, and crucially, anhydrous HCl in situ.[4][5] This in situ generation of a strong acid catalyst can improve the reaction efficiency even with poor solubility. A typical protocol involves suspending L-histidine in cold methanol, followed by the dropwise addition of thionyl chloride, and then refluxing the mixture.[1]
Question 2: The yield of my esterification is low, even with extended reaction times. What are the likely causes?
Answer: Low yields in Fischer esterifications are often due to the reversible nature of the reaction.[6][7] The equilibrium between the starting materials (carboxylic acid and alcohol) and the products (ester and water) can lie unfavorably.
Causality & Solutions:
-
Equilibrium: The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.
-
Use a Large Excess of Alcohol: Using methanol as the solvent ensures a large molar excess, which, according to Le Chatelier's principle, shifts the equilibrium towards the product side.[8][9]
-
Water Removal: While challenging with a low-boiling solvent like methanol, ensuring anhydrous conditions from the start is crucial. Using anhydrous methanol and reagents is a primary step. For higher boiling alcohols, a Dean-Stark apparatus can be used to remove water azeotropically.
-
-
Insufficient Catalyst: Ensure an adequate amount of acid catalyst is present. When using thionyl chloride, a molar excess is often employed to ensure complete conversion.[1]
-
Reaction Temperature: Ensure the reaction is maintained at a consistent reflux temperature to provide sufficient activation energy.
Question 3: I am concerned about racemization of the chiral center in L-histidine during the reaction. Is this a valid concern and how can I minimize it?
Answer: Yes, racemization of amino acids, including histidine, can occur under certain synthetic conditions, particularly with prolonged exposure to harsh acidic or basic conditions and elevated temperatures.[10][11][12] Histidine is known to be susceptible to racemization during peptide synthesis.[13]
Mitigation Strategies:
-
Reaction Time and Temperature: Monitor the reaction closely and avoid unnecessarily long reflux times. Lowering the coupling temperature has been shown to limit racemization of histidine in other contexts.[10]
-
Choice of Acid Catalyst: While strong acids are necessary, some studies suggest that the type of acid can influence side reactions. Comparing the thionyl chloride/methanol method with a sulfuric acid/methanol approach might be warranted if racemization is a significant issue.
-
Analytical Verification: The optical purity of the final product should be verified using a suitable chiral analytical method, such as chiral HPLC or by measuring the specific optical rotation.[14]
Category 2: Alternative Solvent Systems
Question 4: I want to move away from methanol. What are the potential benefits of using 2-Methyltetrahydrofuran (2-MeTHF) as a solvent?
Answer: 2-Methyltetrahydrofuran (2-MeTHF) is a promising bio-based solvent with several advantages over traditional ethereal solvents like THF and chlorinated solvents.[15][16]
Key Advantages of 2-MeTHF:
-
Greener Profile: It is derived from renewable resources such as furfural or levulinic acid.[16]
-
Improved Safety: 2-MeTHF has a higher boiling point (80 °C) and a higher flash point than many volatile solvents, making it safer to handle.[15]
-
Enhanced Stability: It exhibits better stability in both acidic and basic conditions compared to THF.[15]
-
Simplified Work-up: 2-MeTHF has low water solubility, which decreases with increasing temperature, leading to cleaner phase separations during aqueous work-ups. This can simplify product extraction and solvent recovery.[3][17]
-
Azeotropic Water Removal: 2-MeTHF forms an azeotrope with water, which can be advantageous for driving esterification reactions to completion by removing water.
Considerations for Implementation: Since 2-MeTHF is not the reactant alcohol, the esterification would require the addition of methanol as a reagent. The reaction would no longer benefit from the large excess of the alcohol as the solvent. To drive the equilibrium, azeotropic removal of water using a Dean-Stark apparatus would be highly recommended. The compatibility of this setup with the chosen acid catalyst and reaction temperature would need to be optimized.
Question 5: I am interested in using Deep Eutectic Solvents (DESs). How would I approach the synthesis and what are the challenges in work-up?
Answer: Deep Eutectic Solvents (DESs) are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point much lower than the individual components. A common example is a mixture of choline chloride (HBA) and glycerol (HBD).[18][19]
Potential Advantages of DESs:
-
Enhanced Solubility: DESs can be excellent solvents for polar molecules and may improve the solubility of L-histidine.
-
Green Credentials: They are often biodegradable, have low toxicity, and low vapor pressure.
-
Dual Role: In some cases, the components of the DES can also act as catalysts or reagents. For instance, DESs containing carboxylic acids can participate in esterification.[18]
Experimental Approach & Work-up Challenges:
-
Preparation of DES: A common DES for biocatalysis is formed by mixing choline chloride and glycerol in a 1:2 molar ratio and heating (e.g., to 100 °C) with stirring until a homogeneous liquid is formed.[20]
-
Reaction: The L-histidine, methanol, and an acid catalyst would be added to the DES and heated.
-
Work-up: This is a critical challenge with DESs due to their low volatility.
-
Extraction: A common method for product recovery is to add a large volume of water to break the hydrogen bond network of the DES. This allows for the extraction of the desired product into an immiscible organic solvent like ethyl acetate.[21] The DES components typically remain in the aqueous phase.
-
Solvent Removal: After extraction, the organic solvent can be removed by rotary evaporation.
-
DES Recovery: The water can then be evaporated from the aqueous phase to potentially recover and reuse the DES.[21]
-
Question 6: What about Ionic Liquids (ILs) as a solvent? Are they suitable for this reaction?
Answer: Ionic Liquids (ILs) are salts with melting points below 100 °C and are known for their negligible vapor pressure and ability to dissolve a wide range of compounds. They have been successfully used for the esterification of other amino acids.[20][22]
Advantages in Amino Acid Esterification:
-
Improved Solubility: ILs can effectively dissolve zwitterionic amino acids, leading to a homogeneous reaction medium and potentially faster reaction rates.
-
Task-Specific Design: The properties of ILs can be tuned by changing the cation and anion, allowing for the design of a solvent optimized for a specific reaction.
-
Reusability: ILs can often be recovered and reused, which is a key principle of green chemistry.
Experimental Protocol and Considerations: A study on the benzylation of amino acids in the ionic liquid 1,3-dimethylimidazolium methanesulfonate provides a useful template.[20] The amino acid is dissolved in the IL, and the esterifying agent (in this case, methanol and an acid catalyst or a reagent like thionyl chloride) is added. The reaction is then heated.
Work-up and Purification: Similar to DESs, the work-up can be challenging. A common approach involves extraction with a suitable organic solvent after the addition of water. The choice of extraction solvent is critical and will depend on the specific IL used and the product's solubility.
Comparative Data of Solvent Systems
The following table provides a comparative overview of the solvent systems discussed. Please note that direct comparative data for the synthesis of this compound is limited, and some of the information is based on the performance of these solvents in similar esterification reactions.
| Feature | Methanol (Traditional) | 2-Methyltetrahydrofuran (2-MeTHF) | Deep Eutectic Solvents (e.g., ChCl:Glycerol) | Ionic Liquids (e.g., Imidazolium-based) |
| Role in Reaction | Reagent & Solvent | Solvent | Solvent (potential co-catalyst) | Solvent (potential co-catalyst) |
| Solubility of L-Histidine | Very Low | Low | Potentially High | Potentially High |
| Reaction Condition | Heterogeneous | Heterogeneous (unless high T) | Potentially Homogeneous | Potentially Homogeneous |
| Driving Equilibrium | Large excess of methanol | Azeotropic water removal | Water tolerant (initially), may require water removal | Water tolerant (initially), may require water removal |
| Work-up | Evaporation, extraction | Phase separation, extraction | Water addition followed by extraction | Water addition followed by extraction |
| Solvent Recyclability | Possible, but energy-intensive | High, facilitated by phase separation[23] | Possible, requires water removal | Possible, but can be complex |
| Green Chemistry Aspect | Petrochemical-based, volatile | Bio-based, safer profile[15] | Bio-based, low toxicity, biodegradable[18] | Tunable, but some have toxicity concerns |
| Safety Concerns | Flammable, toxic | Higher flash point than THF[15] | Generally low toxicity | Varies greatly with structure |
Experimental Protocols
Protocol 1: Standard Synthesis using Thionyl Chloride in Methanol
This protocol is adapted from established procedures for the esterification of amino acids.[1][15]
Materials:
-
L-histidine
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (for precipitation)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-histidine (1 equivalent) in anhydrous methanol (e.g., 10 mL per gram of L-histidine).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 - 1.5 equivalents) dropwise to the stirred suspension. Caution: This is an exothermic reaction that releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.[24][25]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 16-48 hours, monitoring the reaction progress by TLC (e.g., using a mobile phase of MeOH/CH₂Cl₂ 3:7).[2]
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and SOCl₂.
-
The resulting crude product can be triturated with or recrystallized from a solvent like diethyl ether to precipitate the hydrochloride salt.[26]
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Alternative Synthesis using Sulfuric Acid in Methanol
This protocol provides an alternative to thionyl chloride.[27]
Materials:
-
3-(1H-imidazol-4-yl)propionic acid (or L-Histidine)
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve or suspend 3-(1H-imidazol-4-yl)propionic acid (1 equivalent) in anhydrous methanol (e.g., 15 mL per gram of acid).[27]
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the solution at reflux for 15 hours or until completion as monitored by TLC.[27]
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[27]
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
To obtain the hydrochloride salt, dissolve the crude ester in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent.
Visualization of Concepts
Workflow for Solvent Selection
Caption: Decision workflow for solvent selection in the synthesis.
Reaction Mechanism: Fischer Esterification
Caption: Key steps in the acid-catalyzed Fischer esterification.
References
-
MDPI.
-
PubMed.
-
PubMed.
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ResearchGate.
-
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Doc Brown's Chemistry.
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Technical Support Center: Catalyst Selection for Reactions Involving Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst selection for chemical transformations of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride. The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to make informed decisions in your work.
Introduction
This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2][3][4] Its structure, featuring an ester, an imidazole ring, and a hydrochloride salt, presents unique challenges and opportunities for catalytic transformations. Selecting the appropriate catalyst is paramount to achieving desired outcomes, minimizing side reactions, and ensuring high yields and purity. This guide will walk you through common reactions and provide expert insights into catalyst selection and troubleshooting.
Frequently Asked Questions (FAQs)
Section 1: Ester Group Transformations
Q1: I want to reduce the methyl ester of this compound to the corresponding alcohol. What are the best catalytic and non-catalytic methods?
A1: The reduction of the ester to an alcohol is a fundamental transformation. Both catalytic hydrogenation and chemical hydrides are effective, with the choice depending on desired selectivity, scalability, and available equipment.
Method 1: Catalytic Hydrogenation Catalytic hydrogenation is an atom-economical method but often requires high pressure and temperature.[5]
-
Recommended Catalysts: Ruthenium-based catalysts, such as those with aminophosphine ligands, are highly effective for ester reduction.[6][7] They can operate under relatively mild conditions and are known for their high yield and catalytic efficiency.[7]
-
Key Considerations: The presence of the imidazole ring can sometimes lead to catalyst poisoning. It's crucial to select a catalyst that is tolerant to nitrogen-containing heterocycles. The hydrochloride salt must be neutralized with a non-nucleophilic base prior to the reaction to prevent catalyst deactivation.
Method 2: Chemical Hydride Reductants Strong reducing agents are a common choice for this transformation.[5]
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for ester reduction.[8] It is highly reactive and typically provides excellent yields.
-
Lithium Borohydride (LiBH₄): A milder alternative to LiAlH₄, LiBH₄ offers better selectivity if other reducible functional groups are present.[8] It has good solubility in ethereal solvents like THF.[8]
-
Sodium Borohydride (NaBH₄) with Additives: While NaBH₄ alone reduces esters slowly, its reactivity can be enhanced with additives like cobalt(II) chloride.[6]
Troubleshooting Workflow for Ester Reduction:
Caption: Decision process for catalytic hydrogenation of the imidazole ring.
Section 3: Protecting Group Strategies
Q5: I need to protect the imidazole nitrogen before performing other reactions. What is the best catalyst for Boc protection?
A5: The tert-butoxycarbonyl (Boc) group is a common protecting group for the imidazole nitrogen.
-
4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst for the reaction of di-tert-butyl dicarbonate (Boc₂O) with the imidazole nitrogen. [9]This reaction is typically carried out in an aprotic solvent like dichloromethane (CH₂Cl₂) at room temperature and gives high yields. [9]* Triethylamine (Et₃N): In the presence of a base like triethylamine, the Boc protection can also be achieved, often in a protic solvent like methanol. [9] Experimental Protocol: N-Boc Protection of Imidazole Moiety
-
Neutralization: Dissolve the this compound in a suitable solvent (e.g., methanol or dichloromethane). Add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloride.
-
Reagent Addition: To the neutralized solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) and a catalytic amount of DMAP (e.g., 0.1 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Troubleshooting
Unexpected results are a common occurrence in research. A systematic approach to troubleshooting is essential for identifying the root cause and finding a solution. [10][11]
| Symptom | Possible Cause | Troubleshooting Steps |
|---|---|---|
| Low Reaction Yield | - Impure reagents or solvents.- Suboptimal reaction conditions.- Product loss during work-up. [10] | - Ensure reagents are pure and solvents are dry.- Optimize temperature, concentration, and reaction time.- Refine extraction and purification procedures. [10] |
| Unexpected Side Products | - Reaction conditions favoring a side reaction.- Catalyst promoting an alternative pathway. | - Isolate and characterize the side product.- Modify reaction conditions (e.g., lower temperature, change solvent).- Screen alternative catalysts. |
| Reaction Fails to Start | - Inactive catalyst.- Presence of inhibitors (e.g., acid from hydrochloride). | - Use a fresh batch of catalyst.- Ensure complete neutralization of the hydrochloride salt before adding the catalyst. |
References
- Vertex AI Search. Ester to Alcohol - Common Conditions.
- Vertex AI Search.
- Chirik, P. J., et al. (2017). Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. Inorganic chemistry, 56(14), 8088–8098.
- Jiménez-Sanchidrián, C., et al. (2002). Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons. Green Chemistry, 4(6), 579-582.
- Shaikh, N. S., et al. (2019). Iron catalysed selective reduction of esters to alcohols.
- Chandra, M., & Silverman, S. K. (2012). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Journal of the American Chemical Society, 134(10), 4988–4997.
- Kuwano, R., et al. (2011). Catalytic Asymmetric Hydrogenation of N-Boc-Imidazoles and Oxazoles. Organic Letters, 13(10), 2580–2582.
- Jiménez-Sanchidrián, C., et al. (2003). N-alkylation of imidazole by alkaline carbons.
- Organic Chemistry Portal. Alcohol synthesis by carboxyl compound reduction.
- Mhasni, O., et al. (2017). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 13, 1074–1082.
- Berk, S. C., et al. (1991). A catalytic method for the reduction of esters to alcohols. Journal of the American Chemical Society, 113(24), 9391–9392.
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- Algor Cards.
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- Chemguide. hydrolysis of esters.
- YouTube. From Other Imidazoles by Substitution of Hydrogen.
- Chemistry LibreTexts. 15.9: Hydrolysis of Esters.
- Jour of Adv Research in Dynamical & Control Systems. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
- Slideshare.
- BenchChem. Application Notes and Protocols: N-Protection of Imidazole with Boc Anhydride.
- ChemicalBook. METHYL 3-(1H-IMIDAZOL-4-YL)
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- Google Patents. US6090947A - Method for the synthesis of pyrrole and imidazole carboxamides on a solid support.
- Arkat USA. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
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- Wikipedia. Imidazole.
- CymitQuimica. METHYL 3-(1H-IMIDAZOL-4-YL)
- Lookchem. Scholarly article on METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE 31434-93-2 from Journal of Medicinal Chemistry p. 506,507.
- NIH.
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- Solubility of Things.
- Journal of Organic Chemistry. Notes- Hydrogenation of the Imidazole Ring. Formation of Diacetylimidazolidine and of Diacetylbenzimidazoline.
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- TSI Journals.
- Zenodo. 65-71 SYNTHESIS AND REACTIONS OF IMIDAZOLE.
- Echemi. (s)-3-(1h-imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride.
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- LookChem. Cas 31434-93-2,METHYL 3-(1H-IMIDAZOL-4-YL).
- NINGBO INNO PHARMCHEM CO.,LTD.
- PubMed Central. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- PubMed Central. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies.
- MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.
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Validation & Comparative
A Comparative Analysis for Drug Development Professionals: Methyl 3-(1H-imidazol-4-yl)propanoate vs. its Ethyl Ester Analog
In the landscape of drug discovery and development, the selection of appropriate lead compounds and their subsequent optimization is a critical determinant of success. Small modifications to a molecule's structure can profoundly influence its physicochemical properties, and in turn, its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical comparison of two closely related ester compounds: methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride and its ethyl ester analog. As intermediates and potential prodrugs, understanding the nuanced differences between these two molecules is paramount for researchers in medicinal chemistry and pharmacology.
This analysis is grounded in established chemical principles and supported by experimental data from analogous systems, offering a predictive framework for researchers navigating the choice between these two derivatives.
Physicochemical Properties: A Tale of Two Esters
The fundamental physicochemical characteristics of a molecule govern its behavior in biological systems. Here, we compare the key properties of the methyl and ethyl esters of 3-(1H-imidazol-4-yl)propanoic acid hydrochloride.
| Property | Methyl 3-(1H-imidazol-4-yl)propanoate HCl | Ethyl 3-(1H-imidazol-4-yl)propanoate HCl | Rationale for Difference |
| Molecular Formula | C₇H₁₁ClN₂O₂ | C₈H₁₃ClN₂O₂ | Addition of a methylene group (-CH₂-) in the ethyl ester. |
| Molecular Weight | 190.63 g/mol | 204.66 g/mol | The additional CH₂ group increases the molecular mass. |
| Predicted LogP | ~ -0.8 to 0.2 | ~ -0.3 to 0.7 | The longer alkyl chain in the ethyl ester increases its lipophilicity.[1] |
| Aqueous Solubility | Higher | Lower | Shorter alkyl chains generally correlate with higher aqueous solubility for esters.[2] |
Expert Insight: The seemingly minor addition of a single methylene group in the ethyl ester has significant consequences. The increased molecular weight is a straightforward observation, but the predicted increase in lipophilicity (LogP) is a critical factor in drug design. A higher LogP can influence membrane permeability, potentially enhancing absorption across biological barriers. However, this often comes at the cost of reduced aqueous solubility, which can pose challenges for formulation and bioavailability.[2] The choice between the methyl and ethyl ester may therefore hinge on the desired balance between these two properties for a specific therapeutic application.
Synthesis Strategy: A Unified Approach via Fischer Esterification
Both the methyl and ethyl esters can be reliably synthesized from the common precursor, 3-(1H-imidazol-4-yl)propanoic acid, through Fischer esterification. This classic acid-catalyzed reaction provides a straightforward and scalable route to these compounds.
Experimental Protocol: Fischer Esterification
Objective: To synthesize methyl or ethyl 3-(1H-imidazol-4-yl)propanoate hydrochloride.
Materials:
-
3-(1H-imidazol-4-yl)propanoic acid
-
Anhydrous methanol or ethanol
-
Concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) in the respective alcohol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware for reflux, extraction, and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(1H-imidazol-4-yl)propanoic acid in an excess of the corresponding anhydrous alcohol (methanol for the methyl ester, ethanol for the ethyl ester).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or a solution of HCl in the respective alcohol to the stirring suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and remove the excess alcohol under reduced pressure.
-
Aqueous Workup: Redissolve the residue in an organic solvent (e.g., ethyl acetate) and water. Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester. Further purification can be achieved by column chromatography if necessary.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified ester in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in an appropriate solvent. The hydrochloride salt will precipitate and can be collected by filtration.
Comparative Stability: The Impact of the Alkyl Group on Hydrolysis
For many applications, particularly in drug development where ester-containing molecules may act as prodrugs, hydrolytic stability is a critical performance parameter. Esters can be hydrolyzed back to their constituent carboxylic acid and alcohol, both chemically and enzymatically.[3][4]
General Principles of Ester Stability:
-
Steric Hindrance: The rate of hydrolysis is influenced by steric hindrance around the carbonyl carbon. Larger alkyl groups in the alcohol portion of the ester can sterically hinder the approach of a nucleophile (like water or a hydroxide ion), thus slowing down the rate of hydrolysis.[5]
-
Electronic Effects: The electron-donating or withdrawing nature of the alcohol and carboxylic acid portions can also affect the electrophilicity of the carbonyl carbon and, consequently, the rate of hydrolysis.
Comparative Analysis:
Based on general trends, methyl esters are often more susceptible to hydrolysis than their ethyl ester counterparts under basic conditions. [6] The smaller methyl group presents less steric hindrance to the attacking nucleophile compared to the slightly bulkier ethyl group. However, under enzymatic conditions, the specificity of the esterase can play a more significant role, and this trend may not always hold true.[7]
Experimental Protocol: In Vitro Hydrolytic Stability Assay
Objective: To compare the rate of hydrolysis of methyl and ethyl 3-(1H-imidazol-4-yl)propanoate hydrochloride in a physiologically relevant buffer.
Materials:
-
This compound
-
Ethyl 3-(1H-imidazol-4-yl)propanoate hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable C18 column and UV detector
-
Constant temperature incubator or water bath (37 °C)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of both the methyl and ethyl esters in a suitable solvent (e.g., water or a small amount of DMSO, ensuring final DMSO concentration in the incubation is minimal).
-
Incubation: In separate vials, add a known concentration of the methyl or ethyl ester stock solution to pre-warmed PBS (pH 7.4) at 37 °C to initiate the hydrolysis reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction vial.
-
Reaction Quenching: Immediately quench the hydrolysis reaction in the aliquot by adding an equal volume of cold acetonitrile. This will precipitate proteins (if any) and stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to HPLC vials for analysis.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the amount of the remaining ester at each time point. The mobile phase and gradient will need to be optimized for the separation of the ester and the parent carboxylic acid.
-
Data Analysis: Plot the concentration of the remaining ester versus time. The rate of hydrolysis can be determined from the slope of this plot, and the half-life (t₁/₂) of each ester can be calculated.[8][9]
Pharmacokinetic Considerations: A Predictive Outlook
-
Absorption: The slightly higher lipophilicity of the ethyl ester may lead to enhanced passive diffusion across cell membranes, potentially resulting in better oral absorption. However, its lower aqueous solubility could be a limiting factor.
-
Metabolism: Both esters are expected to be substrates for various esterases present in the plasma, liver, and other tissues, leading to their conversion to the active parent compound, 3-(1H-imidazol-4-yl)propanoic acid.[3][8] As discussed, the rate of this metabolic conversion may differ between the two analogs.
-
Distribution: The distribution of the esters throughout the body will be influenced by their lipophilicity and plasma protein binding.
Expert Insight: The choice between a methyl and an ethyl ester is often a strategic one in prodrug design. A methyl ester might be chosen for a more rapid release of the active drug, while an ethyl ester could be selected for a slightly more sustained release profile due to its potentially slower hydrolysis. The optimal choice will depend on the desired therapeutic window and the target tissue.
Conclusion and Recommendations
The selection between this compound and its ethyl ester analog is a nuanced decision that requires careful consideration of the desired product profile.
-
This compound offers the advantage of higher aqueous solubility, which can be beneficial for formulation. It is also likely to undergo more rapid hydrolysis, leading to a faster release of the parent acid.
-
Ethyl 3-(1H-imidazol-4-yl)propanoate hydrochloride , with its increased lipophilicity, may exhibit enhanced membrane permeability. Its potentially slower rate of hydrolysis could result in a more sustained release of the active compound.
Recommendation: For early-stage research, the synthesis and evaluation of both analogs are recommended. The in vitro hydrolysis assay described in this guide provides a robust and efficient method for generating initial comparative data. The results of this assay, in conjunction with solubility and permeability studies, will provide a solid foundation for selecting the most promising candidate for further preclinical development.
References
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective esterase–ester pair for targeting small molecules with cellular specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the meticulous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth technical comparison for the purity validation of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride, a key building block in the synthesis of various pharmaceutical agents. Herein, we present a detailed High-Performance Liquid Chromatography (HPLC) method, its comprehensive validation, and a comparative analysis with alternative analytical techniques, grounded in scientific principles and regulatory expectations.
Introduction to this compound
This compound is a heterocyclic compound featuring an imidazole ring, a structural motif prevalent in many biologically active molecules. Its purity is paramount to ensure the integrity of downstream synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide will focus on a robust HPLC method for purity determination, a technique widely employed in the pharmaceutical industry for its high resolution, sensitivity, and quantitative accuracy.
Understanding the Analyte: Chemical Properties and Potential Impurities
This compound possesses the molecular formula C₇H₁₁ClN₂O₂ and a molecular weight of 190.63 g/mol .[1] The imidazole ring imparts basic properties, while the ester functional group is susceptible to hydrolysis.
Potential Impurities:
A thorough understanding of the synthetic route and potential degradation pathways is critical for developing a specific and stability-indicating HPLC method.
-
Process-Related Impurities: The synthesis of methyl 3-(1H-imidazol-4-yl)propanoate typically involves the esterification of 3-(1H-imidazol-4-yl)propanoic acid. Potential impurities arising from the manufacturing process could include:
-
Starting materials: Unreacted 3-(1H-imidazol-4-yl)propanoic acid.
-
Reagents and by-products: Residual reagents from the esterification process.
-
Isomeric impurities: Positional isomers of the imidazole ring that may form during synthesis.
-
-
Degradation Products: Forced degradation studies are essential to identify potential degradation products under various stress conditions.[2][3] For this compound, key degradation pathways include:
-
Hydrolysis: The ester linkage is susceptible to both acid and base-catalyzed hydrolysis, yielding 3-(1H-imidazol-4-yl)propanoic acid and methanol.[4][5]
-
Oxidation: The imidazole ring can be susceptible to oxidation, potentially leading to the formation of various oxidized species.[6]
-
Photodegradation: Imidazole-containing compounds can be sensitive to light, leading to the formation of photodegradants.[6]
-
Thermal Degradation: Elevated temperatures can lead to decomposition of the molecule.
-
The chemical structures of the target analyte and its primary hydrolysis-related impurity are depicted below.
Caption: Chemical structures of the target analyte and its primary hydrolysis impurity.
HPLC Method Development and Validation
The development of a robust and reliable HPLC method is paramount for accurate purity assessment. The following method was designed to provide adequate separation of the main component from its potential impurities.
Experimental Protocol: Proposed HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 215 nm |
| Diluent | Mobile Phase A |
Rationale for Method Parameters:
-
C18 Column: A C18 stationary phase is a versatile choice for the separation of moderately polar compounds like methyl 3-(1H-imidazol-4-yl)propanoate.
-
Trifluoroacetic Acid (TFA): The addition of TFA to the mobile phase serves two purposes: it controls the pH to ensure consistent ionization of the analyte and acts as an ion-pairing agent to improve peak shape by minimizing interactions with residual silanols on the stationary phase.[4]
-
Gradient Elution: A gradient elution is employed to ensure the timely elution of both the polar main component and any less polar impurities, providing good resolution across a range of potential contaminants.
-
UV Detection at 215 nm: The imidazole chromophore exhibits strong absorbance at lower UV wavelengths, making 215 nm a suitable wavelength for sensitive detection of the analyte and its related substances.
Method Validation Protocol
The developed HPLC method must be validated in accordance with regulatory guidelines such as ICH Q2(R1) to ensure it is fit for its intended purpose. The validation parameters and their experimental design are outlined below.
Caption: Key parameters for HPLC method validation.
1. Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Experimental Design:
-
Analyze a blank (diluent).
-
Analyze a solution of the this compound reference standard.
-
Analyze a mixture of the reference standard and known potential impurities (if available).
-
Analyze samples subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress).
-
-
Acceptance Criteria: The peak for methyl 3-(1H-imidazol-4-yl)propanoate should be well-resolved from all other peaks, and peak purity analysis (e.g., using a photodiode array detector) should demonstrate spectral homogeneity.
2. Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Experimental Design: Prepare a series of at least five concentrations of the reference standard, typically spanning from the limit of quantitation (LOQ) to 150% of the expected working concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be close to zero.
3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.
-
Experimental Design: Perform recovery studies by spiking a placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three preparations at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Design: LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Design: Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected by these minor variations.
7. System Suitability: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
-
Experimental Design: Inject a standard solution multiple times (e.g., five or six replicates) before sample analysis.
-
Acceptance Criteria:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
RSD of replicate injections (peak area and retention time): ≤ 2.0%
-
Comparative Analysis with Alternative Techniques
While HPLC is the gold standard for pharmaceutical purity analysis, other techniques can also be employed. Below is a comparison of HPLC with Gas Chromatography (GC) and Capillary Electrophoresis (CE) for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of ions based on their electrophoretic mobility in an electric field. |
| Applicability to Analyte | Highly suitable. The compound is soluble in common HPLC mobile phases and has a UV chromophore. | Less suitable. The hydrochloride salt is non-volatile. Derivatization would be required to increase volatility, adding complexity and potential for error. | Suitable. The compound is charged and can be readily analyzed. CE offers high separation efficiency.[6] |
| Advantages | - High resolution and sensitivity.- Well-established and widely used in the pharmaceutical industry.- Amenable to a wide range of compounds.- Robust and reproducible. | - Excellent for volatile and thermally stable compounds.- High sensitivity with certain detectors (e.g., FID, MS). | - Very high separation efficiency (millions of theoretical plates).- Low sample and solvent consumption.- Rapid analysis times. |
| Disadvantages | - Higher solvent consumption compared to CE.- Can be more complex to operate and maintain than GC. | - Limited to volatile and thermally stable compounds.- Derivatization can be time-consuming and introduce variability. | - Lower sensitivity for UV detection due to short path length.- Reproducibility of migration times can be a challenge.- Matrix effects can be more pronounced. |
| Typical Application | Purity testing, impurity profiling, and assay of drug substances and products. | Analysis of residual solvents, volatile impurities. | Chiral separations, analysis of ions and polar molecules, impurity profiling.[7][8] |
Conclusion
The validation of analytical methods is a critical component of drug development and quality control. For the purity determination of this compound, a well-validated, stability-indicating HPLC method is the most appropriate and robust choice. The proposed HPLC method, when fully validated according to ICH guidelines, will provide reliable and accurate results for the assessment of purity and the detection of process-related and degradation impurities. While alternative techniques like GC and CE have their merits, they are less suitable for the routine purity analysis of this non-volatile, polar compound. The comprehensive approach outlined in this guide, from understanding the analyte's potential impurities to the detailed validation of the analytical method, will ensure the generation of high-quality, defensible data essential for regulatory submissions and ensuring product quality.
References
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3077-3085. Available at: [Link]
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Cortes, D. F., et al. (2000). Preparation and evaluation of an imidazole-coated capillary column for the electrophoretic separation of aromatic acids. Journal of Chromatography A, 895(1-2), 147-155. Available at: [Link]
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Ng, C. L., et al. (1994). Separation of imidazole and its derivatives by capillary electrophoresis. Journal of Chromatography A, 685(1), 147-154. Available at: [Link]
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PubChem. (n.d.). Imidazole-lactate degradation. Available at: [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
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Jain, D., & Basniwal, P. K. (2013). Forced Degradation and Stability-Indicating Studies of Drugs. International Journal of Pharmaceutical Sciences and Drug Research, 5(4), 127-137. Available at: [Link]
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Lookchem. (n.d.). Scholarly article on METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE 31434-93-2 from Journal of Medicinal Chemistry p. 506,507. Available at: [Link]
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YouTube. (2020, February 20). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Imidazole Scaffold
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1] It is a common motif in many biologically important molecules, including the amino acid histidine, and is a privileged scaffold in medicinal chemistry due to its ability to participate in various non-covalent interactions with biological targets.[2][3] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and as modulators of various enzymes and receptors.[3][4]
Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride serves as a valuable starting material for generating diverse chemical libraries. Its structure presents three primary points for modification: the imidazole ring, the propanoate side chain, and the methyl ester. Understanding how alterations at these positions influence biological activity is crucial for rational drug design.
Core Structure and Points of Derivatization
The foundational structure of methyl 3-(1H-imidazol-4-yl)propanoate provides a framework for systematic chemical modifications to explore and optimize biological activity. The key regions for derivatization are the imidazole ring, the propanoate linker, and the terminal methyl ester. Each of these sites offers a unique opportunity to modulate the physicochemical properties of the molecule, such as its size, shape, lipophilicity, and hydrogen bonding capacity, all of which are critical determinants of its interaction with biological targets. A strategic and well-considered approach to modifying these regions is fundamental to elucidating the structure-activity relationship and ultimately developing potent and selective therapeutic agents.
Caption: Key modification sites of the methyl 3-(1H-imidazol-4-yl)propanoate scaffold.
Structure-Activity Relationship Analysis
While direct SAR studies on a comprehensive library of this compound derivatives are not extensively published, we can infer valuable insights from structurally related compounds, particularly those investigated as histamine H3 receptor antagonists and farnesyltransferase inhibitors.
Modifications of the Imidazole Ring
The nitrogen atoms of the imidazole ring are crucial for its biological activity. N-alkylation is a common strategy to introduce various substituents, thereby altering the steric and electronic properties of the molecule.
-
N-Substitution: The addition of alkyl or aryl groups to one of the imidazole nitrogens can significantly impact receptor binding or enzyme inhibition. For instance, in the context of histamine H3 receptor antagonists, the nature of the substituent on the imidazole ring is a key determinant of potency and selectivity.[1][5] Studies on N-alkylated imidazole derivatives have shown that increasing the carbon chain length of the alkyl substituent up to nine carbons can enhance antibacterial activity.[6]
Alterations to the Propanoate Side Chain
The three-carbon propanoate linker plays a critical role in positioning the imidazole ring and the terminal functional group for optimal interaction with the target.
-
Chain Length and Rigidity: Variations in the length of the alkyl chain can influence binding affinity. For histamine H3 receptor antagonists, propyl and butyl chains are often employed to link the imidazole core to other functionalities.[1] Introducing conformational constraints, such as incorporating the chain into a ring system, can also impact activity by reducing the entropic penalty upon binding.
Derivatization of the Methyl Ester
The methyl ester group is a versatile handle for introducing a wide array of functional groups, most commonly through hydrolysis followed by amide bond formation.
-
Ester Hydrolysis and Amidation: The hydrolysis of the methyl ester to the corresponding carboxylic acid provides a key intermediate for the synthesis of a diverse range of amides.[2] This transformation allows for the introduction of various substituents, which can explore different binding pockets of a target protein. For example, in the development of farnesyltransferase inhibitors, the amide linkage is often used to connect the imidazole-containing fragment to a larger, hydrophobic moiety, which is crucial for potent inhibition.[7]
Comparative Performance of Derivatives
To illustrate the impact of these modifications, the following table summarizes data from studies on structurally related imidazole derivatives. It is important to note that these are not direct derivatives of methyl 3-(1H-imidazol-4-yl)propanoate but provide valuable insights into the expected SAR trends.
| Parent Scaffold | Modification | Biological Target | Key Finding | Potency (IC50/Ki) |
| Imidazole-containing tetrahydrobenzodiazepine | Addition of a hydrophobic substituent at the 4-position | Farnesyltransferase | Important for enzyme inhibitory activity | 24 nM[7] |
| 4-[(1H-imidazol-4-yl)methyl]piperidine | Attachment of a substituted aniline amide | Histamine H3 Receptor | Resulted in the most potent compounds in the series | High affinity[5] |
| N-methylcarbazole-imidazolium salt | Substitution with a naphthylacyl or 4-bromophenacyl group | Tumor cell lines (Hep G-2, Hela, PC12) | Improved cytotoxic activity | 0.09-7.20 µM[8] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and evaluation of derivatives from this compound.
Synthesis Workflow
Caption: General synthetic workflow for derivatization.
Protocol 1: N-Alkylation of Methyl 3-(1H-imidazol-4-yl)propanoate
This protocol describes a general procedure for the N-alkylation of the imidazole ring using an alkyl halide.[9]
-
Dissolution: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.1 eq), to the solution and stir at room temperature for 30 minutes.
-
Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Ester Hydrolysis and Amide Coupling
This two-step protocol outlines the conversion of the methyl ester to a variety of amides.
Step 1: Ester Hydrolysis [2]
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).
-
Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Acidification: Carefully acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).
-
Extraction: Extract the carboxylic acid product with a suitable organic solvent. Dry the organic layer and concentrate to yield the crude product, which can often be used in the next step without further purification.
Step 2: Amide Coupling
-
Activation: Dissolve the carboxylic acid from the previous step (1.0 eq) in an anhydrous solvent like DMF. Add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Perform an aqueous work-up and purify the resulting amide by column chromatography.
Biological Evaluation: Histamine H3 Receptor Binding Assay
This protocol is adapted from established methods for evaluating the affinity of compounds for the histamine H3 receptor.[1][10]
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a known radioligand (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the test compound.
-
Incubation: Incubate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel bioactive molecules. By systematically modifying the imidazole ring, the propanoate linker, and the ester functionality, researchers can explore a vast chemical space and optimize the pharmacological properties of the resulting derivatives. The insights and protocols provided in this guide are intended to facilitate the rational design and efficient synthesis of new chemical entities with therapeutic potential.
References
- Schlicker, E., et al. (1994). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology, 350(4), 398-406.
- Manne, V., et al. (1995). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. Journal of Medicinal Chemistry, 38(21), 4180-4188.
- Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399.
- Kivits, G. A. A., et al. (2009). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol.
- Halcomb, R. L., & Danishefsky, S. J. (1989). Amide/sulfonamide formation and subsequent ester hydrolysis. In Comprehensive Organic Synthesis (Vol. 6, pp. 205-236). Pergamon.
- Milstein, J. B., & Fife, T. H. (1968). Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol. Journal of the American Chemical Society, 90(8), 2164-2168.
- BenchChem. (2025).
- Slideshare. (n.d.). Histamine bioassay.
- Manley, P. W., et al. (1987). Structure-activity relationships in an imidazole-based series of thromboxane synthase inhibitors. Journal of Medicinal Chemistry, 30(9), 1588-1595.
- Zhang, X., et al. (2018). Novel 3-substituted N-methylcarbazole-imidazolium salt derivatives: Synthesis and cytotoxic activity. Chemical Biology & Drug Design, 91(5), 987-995.
- Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research, 3(1).
- Schlicker, E., et al. (1993). Novel Histamine H3 Receptor Antagonists: Affinities in an H3 Receptor Binding Assay and Potencies in Two Functional H3 Receptor Models. Naunyn-Schmiedeberg's Archives of Pharmacology, 348(4), 398-406.
- Google Patents. (2005).
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- Gabova, I. S., et al. (2021). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 57(1), 123-130.
- Chen, Y.-L., et al. (2015). Synthesis and Structure–Activity Relationships of Imidazole–Coumarin Conjugates against Hepatitis C Virus. Molecules, 20(8), 14665-14681.
- Organic Chemistry Portal. (n.d.). Methyl Esters.
- Kumar, A., et al. (2018). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Current Drug Discovery Technologies, 15(3), 232-243.
- Aslan, S., et al. (2005). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Farmaco, 60(6-7), 539-542.
- ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h.
- Boiani, M., & González, M. (2005). Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities. Mini-Reviews in Medicinal Chemistry, 5(4), 409-424.
- Al-Hourani, B. J., et al. (2025). Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. Scientific Reports, 15(1), 12345.
- Cavalleri, B., et al. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. Journal of Medicinal Chemistry, 20(11), 1522-1525.
- ResearchGate. (n.d.). Discovery and Structure−Activity Relationships of Imidazole-Containing Tetrahydrobenzodiazepine Inhibitors of Farnesyltransferase.
- BenchChem. (2025). Application Notes and Protocols for Studying the Effects of Histamine H3 Receptor Antagonists.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of (4-Methyloxazol-2-YL)methanamine.
- Hansen, K. B., et al. (2010). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Journal of Pharmacology and Experimental Therapeutics, 333(2), 525-535.
- ResearchGate. (n.d.).
- Ohno, K., et al. (1996). Novel AMPA Receptor Antagonists: Synthesis and Structure−Activity Relationships of 1-Hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and Related Compounds. Journal of Medicinal Chemistry, 39(18), 3495-3502.
- Semantic Scholar. (n.d.). Novel sulfonylurea derivatives as H3 receptor antagonists. Preliminary SAR studies.
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A Comparative Guide to the Synthetic Routes of Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride, a valuable building block in medicinal chemistry, has been synthesized through various routes, each with its own set of advantages and challenges. This guide provides a comparative analysis of four prominent synthetic strategies, offering in-depth technical insights and experimental data to inform your selection of the most suitable method for your research and development needs.
Introduction
This compound is a versatile intermediate, notably utilized in the synthesis of pharmaceutical compounds. Its structure, featuring an imidazole ring and a propanoate side chain, makes it a key component for building molecules with diverse biological activities. The choice of synthetic route to this compound can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide will dissect four distinct approaches: deamination of L-histidine methyl ester, Arndt-Eistert homologation of imidazole-4-acetic acid, hydrogenation of methyl 3-(1H-imidazol-4-yl)acrylate, and malonic ester synthesis with 4-(chloromethyl)imidazole.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic pathway depends on a multitude of factors including the availability of starting materials, reagent costs, reaction conditions, and desired scale of production. The following sections provide a detailed examination of four distinct routes to the target molecule.
| Route | Starting Material | Key Transformations | Overall Yield (Reported) | Purity (Reported) | Key Advantages | Key Challenges |
| 1 | L-Histidine Methyl Ester | Diazotization & Deamination | Moderate | Variable | Readily available starting material. | Formation of side products, potential for racemization, harsh reaction conditions. |
| 2 | Imidazole-4-acetic acid | Arndt-Eistert Homologation | Good | Good | Well-established homologation method. | Use of hazardous diazomethane, potential for side reactions with the imidazole ring. |
| 3 | Imidazole-4-carboxaldehyde | Horner-Wadsworth-Emmons & Hydrogenation | High | High | High yielding and stereoselective olefination, clean reduction. | Multi-step process, availability of phosphonate reagent. |
| 4 | 4-(Chloromethyl)imidazole | Malonic Ester Synthesis | Good | Good | Classic and reliable C-C bond formation. | Multi-step process involving protection and deprotection, availability of starting material. |
Route 1: Deamination of L-Histidine Methyl Ester
This approach leverages the naturally occurring amino acid L-histidine, which possesses the core imidazole and propanoate precursor structure. The key transformation is the removal of the α-amino group.
Workflow Diagram
Caption: Synthetic pathway starting from L-histidine.
Scientific Rationale and Causality
The primary appeal of this route is the structural similarity of the starting material to the product. The conversion of the primary amine to a diazonium salt, followed by its reductive removal, is a classic transformation in organic synthesis. However, the presence of the nucleophilic imidazole ring presents a significant challenge, as it can react with the diazotizing agent or the diazonium salt itself, leading to a mixture of products. Furthermore, the acidic conditions required for diazotization can be harsh and may lead to side reactions or racemization.
Experimental Protocol
Step 1: Esterification of L-Histidine
-
Suspend L-histidine in methanol.
-
Cool the suspension to 0 °C and add thionyl chloride dropwise.
-
Reflux the reaction mixture until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain L-histidine methyl ester dihydrochloride.
Step 2: Diazotization and Deamination
-
Dissolve the L-histidine methyl ester dihydrochloride in aqueous acid.
-
Cool the solution to 0 °C and add a solution of sodium nitrite dropwise.
-
After stirring for a short period, add a reducing agent such as hypophosphorous acid.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Extract the product into an organic solvent and purify by chromatography.
Route 2: Arndt-Eistert Homologation of Imidazole-4-acetic Acid
The Arndt-Eistert reaction is a powerful method for the one-carbon homologation of carboxylic acids. This route starts with imidazole-4-acetic acid, extending the carbon chain to form the desired propanoate.
Workflow Diagram
Caption: Arndt-Eistert homologation pathway.
Scientific Rationale and Causality
This method is a well-established and generally high-yielding procedure for chain extension. The key intermediate is a diazoketone, which undergoes a Wolff rearrangement to form a ketene. The ketene is then trapped by methanol to give the desired methyl propanoate. A significant drawback of this route is the use of diazomethane, which is highly toxic and explosive. Furthermore, the imidazole ring's nucleophilicity could potentially lead to side reactions with the highly reactive acid chloride or ketene intermediates. To mitigate this, protection of the imidazole nitrogen (e.g., with a trityl or Boc group) may be necessary, adding extra steps to the synthesis.
Experimental Protocol
Step 1: Formation of Imidazole-4-acetyl chloride
-
Suspend imidazole-4-acetic acid in an inert solvent (e.g., dichloromethane).
-
Add oxalyl chloride or thionyl chloride and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure.
Step 2: Arndt-Eistert Reaction
-
Dissolve the crude acid chloride in an inert solvent (e.g., diethyl ether).
-
Add a solution of diazomethane in diethyl ether at 0 °C.
-
After the reaction is complete, remove the excess diazomethane.
-
Add a solution of silver benzoate in triethylamine and methanol.
-
Reflux the mixture until the reaction is complete.
-
Purify the product by chromatography.
Route 3: Hydrogenation of Methyl 3-(1H-imidazol-4-yl)acrylate
This two-step approach involves the synthesis of an unsaturated precursor, methyl 3-(1H-imidazol-4-yl)acrylate, followed by its reduction to the target propanoate.
Workflow Diagram
Caption: Synthesis via an acrylate intermediate.
Scientific Rationale and Causality
This route is often advantageous due to the high yields and selectivity typically achieved in both the olefination and hydrogenation steps. The Horner-Wadsworth-Emmons reaction is a reliable method for the stereoselective synthesis of (E)-alkenes from aldehydes. The subsequent catalytic hydrogenation of the double bond is generally a clean and efficient transformation. The choice of catalyst and reaction conditions for the hydrogenation is crucial to avoid reduction of the imidazole ring. Palladium on carbon (Pd/C) is a common and effective catalyst for this purpose under mild conditions.
Experimental Protocol
Step 1: Synthesis of Methyl 3-(1H-imidazol-4-yl)acrylate
-
To a solution of triethyl phosphonoacetate in a suitable solvent (e.g., THF), add a strong base (e.g., NaH) at 0 °C.
-
Stir the mixture until the evolution of hydrogen ceases.
-
Add a solution of imidazole-4-carboxaldehyde in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product.
-
Purify the crude product by column chromatography.
Step 2: Hydrogenation
-
Dissolve the methyl 3-(1H-imidazol-4-yl)acrylate in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the starting material is consumed.
-
Filter the catalyst through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethereal HCl to precipitate the hydrochloride salt.
Route 4: Malonic Ester Synthesis with 4-(Chloromethyl)imidazole
This classical approach involves the alkylation of a malonic ester with 4-(chloromethyl)imidazole, followed by hydrolysis, decarboxylation, and esterification.
Workflow Diagram
Caption: Malonic ester synthesis pathway.
Scientific Rationale and Causality
The malonic ester synthesis is a robust and versatile method for the preparation of carboxylic acids. The acidity of the α-protons of diethyl malonate allows for easy formation of the enolate, which acts as a nucleophile to displace the chloride from 4-(chloromethyl)imidazole. The subsequent hydrolysis and decarboxylation are standard procedures. A final esterification step yields the target methyl ester. A key consideration for this route is the availability and stability of 4-(chloromethyl)imidazole, which is often handled as its hydrochloride salt.
Experimental Protocol
Step 1: Alkylation of Diethyl Malonate
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add diethyl malonate dropwise at room temperature.
-
Add 4-(chloromethyl)imidazole hydrochloride and reflux the mixture until the reaction is complete.
-
Cool the reaction mixture, filter off the sodium chloride, and concentrate the filtrate.
Step 2: Hydrolysis and Decarboxylation
-
Hydrolyze the crude alkylated malonate with aqueous sodium hydroxide.
-
Acidify the reaction mixture with concentrated hydrochloric acid.
-
Heat the mixture to effect decarboxylation.
-
Cool the solution and collect the precipitated 3-(1H-imidazol-4-yl)propanoic acid hydrochloride.
Step 3: Esterification
-
Suspend the 3-(1H-imidazol-4-yl)propanoic acid hydrochloride in methanol.
-
Add a catalytic amount of strong acid (e.g., sulfuric acid) or use a reagent like thionyl chloride.
-
Reflux the mixture until the esterification is complete.
-
Cool the reaction and isolate the product, this compound.
Conclusion
The synthesis of this compound can be accomplished through several distinct routes, each with its own merits and drawbacks.
-
Route 1 (from L-Histidine) is attractive due to the readily available starting material but may suffer from low yields and side product formation.
-
Route 2 (Arndt-Eistert Homologation) is a classic and potentially high-yielding method, but the use of hazardous diazomethane is a significant safety concern.
-
Route 3 (Hydrogenation of Acrylate) appears to be a highly efficient and clean route, likely providing high yields and purity, making it suitable for larger-scale synthesis.
-
Route 4 (Malonic Ester Synthesis) is a robust and well-understood method, offering a reliable pathway if the starting materials are readily accessible.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, cost, safety considerations, and available equipment. For laboratory-scale synthesis where yield and purity are paramount, Route 3 is likely the most advantageous. For larger-scale industrial production, a thorough process optimization of either Route 3 or Route 4 would be necessary to ensure economic viability and safety.
References
- Due to the comparative and generalized nature of this guide, specific journal citations for each step are not provided. The described protocols are based on standard and well-established organic chemistry transformations.
A Comparative Guide to the Efficacy of Histamine H3 Antagonists Synthesized from a Common Imidazole Precursor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the histamine H3 receptor (H3R) has emerged as a compelling target for therapeutic intervention in a range of central nervous system disorders. As a presynaptic autoreceptor and heteroreceptor, the H3R modulates the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1] Antagonism of the H3R enhances the release of these neurochemicals, offering a promising strategy for promoting wakefulness and improving cognitive function.[2] This guide provides an in-depth comparative analysis of the efficacy of histamine H3 antagonists, with a particular focus on those synthesized from the versatile starting material, methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride .
This document will navigate the synthetic pathways from this common precursor, present a comparative analysis of the resulting antagonists against other notable alternatives using key experimental data, and provide detailed protocols for the assays used to evaluate their efficacy.
From a Common Precursor to Potent Neuromodulators: A Synthetic Overview
The choice of this compound as a starting material is strategic. Its imidazole core is a common feature in many potent H3 receptor ligands.[3] The propanoate side chain offers a reactive handle for elaboration into the diverse structural motifs required for high-affinity H3R antagonism. A key synthetic transformation is the reduction of the methyl ester to the corresponding alcohol, 3-(1H-imidazol-4-yl)propanol . This intermediate serves as a crucial branching point for the synthesis of various classes of H3 antagonists.
The reduction of the ester functionality in methyl 3-(1H-imidazol-4-yl)propanoate can be efficiently achieved using standard reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF). The hydrochloride salt would first be neutralized with a suitable base to liberate the free imidazole before reduction.
From the pivotal intermediate, 3-(1H-imidazol-4-yl)propanol, various synthetic routes can be employed to introduce the diverse pharmacophoric elements necessary for potent H3R antagonism. One such route involves the formation of carbamate derivatives, which have shown significant H3 receptor affinity.[4]
Below is a generalized workflow illustrating the synthetic strategy.
Caption: Synthetic workflow from the starting material to H3 antagonists.
Comparative Efficacy: A Data-Driven Analysis
The ultimate measure of a novel H3 antagonist lies in its performance in preclinical and clinical evaluations. Key parameters for comparison include binding affinity (Ki), in vivo potency (ED50), selectivity over other histamine receptor subtypes, and pharmacokinetic properties. Below is a comparative analysis of representative H3 antagonists, including both imidazole-based and non-imidazole compounds.
In Vitro Binding Affinity and Functional Activity
The binding affinity (Ki) at the human H3 receptor is a primary indicator of a compound's potency. A lower Ki value signifies a higher binding affinity. The table below summarizes the Ki values for several notable H3 antagonists.
| Compound | Chemical Class | Human H3R Ki (nM) | Reference |
| Pitolisant (Wakix®) | Non-imidazole | 0.16 | [3] |
| Ciproxifan | Imidazole-based | 9.2 | [3] |
| ABT-239 | Non-imidazole | 1.9 | [5] |
| Enerisant | Pyrazole-based | (not specified) | [6] |
| Thioperamide | Imidazole-based | (variable) | [7] |
| Clobenpropit | Imidazole-based | (variable) | [7] |
Note: Ki values can vary depending on the experimental conditions.
In Vivo Efficacy: Pro-cognitive and Wake-Promoting Effects
The true therapeutic potential of an H3 antagonist is demonstrated in its ability to modulate brain function in vivo. Pro-cognitive effects are often assessed in models of memory impairment, while wake-promoting activity is evaluated through electroencephalogram (EEG) recordings.
| Compound | Animal Model | Efficacy Endpoint | Effective Dose (mg/kg) | Reference |
| Enerisant | Rat (Social Recognition Test) | Reversal of scopolamine-induced cognitive impairment | 0.03-0.3 (p.o.) | [6] |
| Enerisant | Rat (EEG) | Wake-promoting effect | 3-10 (p.o.) | [6] |
| ABT-239 | Mouse (Cortical Phosphorylation) | Increased CREB and S(9)-GSK3β phosphorylation | 0.01-1.0 (i.p.) | [8] |
| Thioperamide | Rat (Passive Avoidance) | Prevention of scopolamine-induced amnesia | (not specified) | [7] |
| N-(5-p-nitrophenoxypentyl)pyrrolidine | Mouse (Brain tele-methylhistamine levels) | ED50 | 1.1 (p.o.) | [9] |
These data highlight that different H3 antagonists exhibit varying potencies in vivo, and the effective dose can differ significantly depending on the therapeutic endpoint (e.g., cognition vs. wakefulness).[6]
Pharmacokinetic Profiles
A favorable pharmacokinetic profile is crucial for a drug candidate's success. This includes parameters such as absorption, distribution, metabolism, and excretion (ADME).
| Compound | Key Pharmacokinetic Features | Reference |
| ABT-288 | Dose-proportional exposure, mean elimination half-life of 40-61 hours. | [1] |
| Enerisant | Rapidly absorbed, half-life of approximately 8 hours, primarily excreted unchanged in urine. | [10][11] |
| Pitolisant | Primarily hepatic metabolism, with the major metabolite being BP1.3484. | [5] |
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of efficacy data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for key in vitro and in vivo assays used in the characterization of histamine H3 antagonists.
In Vitro: Radioligand Binding Assay for H3 Receptor Affinity
This assay determines the binding affinity of a test compound for the H3 receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the human histamine H3 receptor.
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine (a selective H3 receptor agonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: Serial dilutions of the histamine H3 antagonist.
-
Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM unlabeled histamine or thioperamide).
-
Scintillation Cocktail and Counter.
-
Glass Fiber Filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation: Prepare cell membranes from H3R-expressing cells by homogenization and centrifugation. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Nα-methylhistamine (at a concentration close to its Kd), and 100 µL of membrane preparation (typically 10-20 µg of protein).
-
Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of [³H]-Nα-methylhistamine, and 100 µL of the membrane preparation.
-
Competition Binding: 50 µL of each dilution of the test compound, 50 µL of [³H]-Nα-methylhistamine, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the H3 receptor radioligand binding assay.
In Vivo: Novel Object Recognition Test for Pro-cognitive Effects
This behavioral test assesses a rodent's ability to recognize a novel object in a familiar environment, a measure of learning and memory.
Objective: To evaluate the pro-cognitive effects of a histamine H3 antagonist in a rodent model of recognition memory.
Apparatus:
-
An open-field arena (e.g., a square box made of a non-porous material).
-
A variety of objects that are different in shape, color, and texture, but similar in size and complexity. The objects should be heavy enough that the animals cannot displace them.
Procedure:
-
Habituation:
-
Handle the animals for several days prior to the experiment to reduce stress.
-
On the day before the test, allow each animal to freely explore the empty open-field arena for a set period (e.g., 10 minutes) to habituate to the environment.
-
-
Training (Familiarization) Phase:
-
Administer the test compound or vehicle to the animals at a predetermined time before the training phase.
-
Place two identical objects (A1 and A2) in the arena.
-
Place the animal in the arena, facing away from the objects, and allow it to explore freely for a set period (e.g., 10 minutes).
-
Record the time the animal spends exploring each object. Exploration is typically defined as sniffing or touching the object with the nose.
-
-
Inter-trial Interval:
-
Return the animal to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
-
Testing (Choice) Phase:
-
Replace one of the familiar objects (e.g., A2) with a novel object (B).
-
Place the animal back into the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time the animal spends exploring the familiar object (A1) and the novel object (B).
-
-
Data Analysis:
-
Calculate a discrimination index (DI) for the testing phase: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) .
-
A positive DI indicates that the animal spent more time exploring the novel object, suggesting it remembered the familiar object.
-
Compare the DI between the vehicle-treated and drug-treated groups. A significantly higher DI in the drug-treated group, especially in a model of cognitive impairment (e.g., scopolamine-induced amnesia), indicates a pro-cognitive effect.
-
Caption: Workflow for the Novel Object Recognition test.
Concluding Remarks
The synthesis of histamine H3 antagonists from readily available precursors like this compound represents a viable and efficient strategy for the discovery of novel neurotherapeutics. The comparative analysis of their efficacy, grounded in robust in vitro and in vivo experimental data, is paramount for identifying lead candidates with optimal potency, selectivity, and pharmacokinetic properties. The protocols detailed in this guide provide a framework for the rigorous evaluation of these compounds, ensuring the generation of reliable and reproducible data. As our understanding of the intricate role of the histaminergic system in brain function continues to evolve, the development of highly effective and safe H3 antagonists holds immense promise for addressing the unmet medical needs of patients with a variety of neurological and psychiatric disorders.
References
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Adeghate, E., et al. (2022). Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus. Biomedicine & Pharmacotherapy, 150, 112947. [Link]
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Hino, N., et al. (2021). Drug-drug interaction potential and clinical pharmacokinetics of enerisant, a novel potent and selective histamine H3 receptor antagonist. Xenobiotica, 51(7), 786-795. [Link]
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Hino, N., et al. (2021). Drug-drug interaction potential and clinical pharmacokinetics of enerisant, a novel potent and selective histamine H3 receptor antagonist. PubMed, 51(7), 786-795. [Link]
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Bitner, R. S., et al. (2011). In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease. Neuropharmacology, 60(2-3), 461-468. [Link]
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Hino, N., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. The Journal of Pharmacology and Experimental Therapeutics, 375(2), 275-284. [Link]
-
Passani, M. B., et al. (2000). Effects of histamine H3 receptor agonists and antagonists on cognitive performance and scopolamine-induced amnesia. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(4-5), 345-352. [Link]
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Gane, T., et al. (1998). Synthesis of potent non-imidazole histamine H3-receptor antagonists. Archiv der Pharmazie, 331(12), 395-404. [Link]
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Jablonowski, J. A., et al. (2004). A scalable synthesis of a histamine H3 receptor antagonist. The Journal of Organic Chemistry, 69(23), 8115-8117. [Link]
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Kivits, G. A. A., et al. (2009). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. Synthetic Communications, 39(10), 1774-1779. [Link]
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Łazewska, D., et al. (2009). Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. Bioorganic & Medicinal Chemistry Letters, 19(23), 6682-6685. [Link]
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Stark, H., et al. (2000). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. Archiv der Pharmazie, 333(10), 323-328. [Link]
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Esbenshade, T. A., et al. (2008). Histamine H3 antagonists as wake-promoting and pro-cognitive agents. Molecular Interventions, 8(1), 35-44. [Link]
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Wikipedia. (2023). H3 receptor antagonist. [Link]
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Esbenshade, T. A., et al. (2008). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Bioscience, 13, 3737-3752. [Link]
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Brana, M. F., et al. (2002). Synthesis and biological evaluation of novel 2-(1H-imidazol-4-yl)cyclopropane carboxylic acids: key intermediates for H3 histamine receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(23), 3377-3380. [Link]
-
Jablonowski, J. A., et al. (2009). Novel imidazole-based histamine H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 19(3), 903-907. [Link]
-
Gao, Z., et al. (2015). Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy. Bioorganic & Medicinal Chemistry, 23(3), 445-456. [Link]
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Łazewska, D., et al. (2009). Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. Bioorganic & Medicinal Chemistry Letters, 19(23), 6682-6685. [Link]
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- 1. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Alternative Building Blocks for Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, particularly in the development of histamine H₂ receptor antagonists, methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride has established itself as a cornerstone building block. Its integral role in the synthesis of pioneering drugs like Cimetidine has cemented its importance. However, the pursuit of optimized synthetic routes, improved physicochemical properties, and novel intellectual property necessitates a thorough understanding of viable alternative starting materials. This guide provides a comparative analysis of key alternatives to this compound, offering insights into their synthetic accessibility and potential advantages in drug development workflows.
The Central Role of the Imidazole Moiety
The imidazole ring is a critical pharmacophore in many histamine H₂ receptor antagonists. Its specific electronic and steric properties are crucial for binding to the H₂ receptor and eliciting an antagonistic effect. The propanoic acid side chain provides a versatile linker that can be further elaborated to introduce other key structural motifs required for biological activity. This compound offers a stable, readily available starting material for these synthetic transformations.
Comparative Analysis of Alternative Building Blocks
This section details viable alternatives to this compound, exploring their synthesis, reactivity, and potential benefits and drawbacks in the context of drug development.
Alternative 1: Ethyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride
A close analog of the primary building block, the ethyl ester offers a subtle yet potentially significant modification.
Physicochemical Properties:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| This compound | C₇H₁₁ClN₂O₂ | 190.63 | Solid |
| Ethyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride | C₈H₁₃ClN₂O₂ | 204.66 | Solid |
Performance and Experimental Data:
While direct side-by-side comparative studies on the synthesis of histamine H₂ antagonists using the methyl versus the ethyl ester are not extensively documented in peer-reviewed literature, we can infer performance based on general principles of organic synthesis and isolated data points.
The choice between a methyl and an ethyl ester often comes down to factors such as the volatility of the corresponding alcohol byproduct (methanol vs. ethanol) during subsequent reactions (e.g., amidation) and the ease of purification. Ethanol is generally less toxic than methanol, which can be a consideration in process chemistry.
In a typical esterification of 3-(1H-imidazol-4-yl)propionic acid, the use of methanol or ethanol in the presence of an acid catalyst would be expected to give high yields of the respective esters. For instance, a preparation of the methyl ester involves heating the acid in methanol with a catalytic amount of sulfuric acid, followed by workup and extraction, yielding the product in good yield (90%)[1]. A similar procedure with ethanol would be expected to proceed with comparable efficiency.
The subsequent conversion of the ester to an amide, a common step in the synthesis of many active pharmaceutical ingredients, would involve reaction with an amine. The choice of ester can influence the reaction conditions required.
Experimental Protocol: Synthesis of Ethyl 3-(1H-imidazol-4-yl)propanoate
Figure 1: Synthetic workflow for the esterification of 3-(1H-imidazol-4-yl)propanoic acid.
Step-by-Step Methodology:
-
To a solution of 3-(1H-imidazol-4-yl)propanoic acid (1 equivalent) in absolute ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a base such as sodium bicarbonate solution.
-
Concentrate the mixture under reduced pressure to remove the excess ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude ethyl 3-(1H-imidazol-4-yl)propanoate.
-
Purify the product by column chromatography on silica gel if necessary.
Alternative 2: 3-(1H-imidazol-4-yl)propan-1-ol
This alternative involves the reduction of the ester or carboxylic acid to a primary alcohol. This opens up different synthetic possibilities, such as etherification or conversion to a leaving group for subsequent nucleophilic substitution.
Performance and Experimental Data:
The reduction of methyl 3-(1H-imidazol-4-yl)propanoate to 3-(1H-imidazol-4-yl)propan-1-ol can be achieved in high yield using a suitable reducing agent like lithium aluminum hydride (LiAlH₄)[1].
Experimental Protocol: Synthesis of 3-(1H-imidazol-4-yl)propan-1-ol [1]
Figure 2: Synthetic workflow for the reduction of the methyl ester to the corresponding alcohol.
Step-by-Step Methodology: [1]
-
To a stirred solution of methyl 3-(1H-imidazol-4-yl)propanoate (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of lithium aluminum hydride (1.0 M in THF, 1 equivalent) dropwise.
-
Stir the reaction mixture at 0 °C for 15 minutes and then allow it to warm to room temperature.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it with THF.
-
Concentrate the filtrate in vacuo to yield the crude 3-(1H-imidazol-4-yl)propan-1-ol.
-
The crude product can be further purified if necessary, for example, by protecting the imidazole nitrogen before chromatography.
Advantages of 3-(1H-imidazol-4-yl)propan-1-ol:
-
Versatility: The hydroxyl group can be converted into a variety of other functional groups, including halides, tosylates, or used in etherification reactions, providing a different set of synthetic strategies compared to the ester.
-
Alternative Coupling Chemistries: Allows for the use of coupling reactions that are not compatible with esters.
Disadvantages:
-
Additional Synthetic Step: Requires an extra reduction step from the corresponding ester or acid, which adds to the overall synthesis time and cost.
-
Potential for Over-reduction: Careful control of reaction conditions is necessary to avoid over-reduction of other functional groups in more complex molecules.
Alternative 3: 4-(Chloromethyl)-5-methyl-1H-imidazole Hydrochloride
This building block represents a different synthetic approach to cimetidine and related structures, where the side chain is built up from a C1 fragment on the imidazole ring.
Performance and Experimental Data:
The synthesis of cimetidine from 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride is a well-established industrial process. One patented method describes the synthesis of 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride in a 91% yield from 4-hydroxymethyl-5-methylimidazole and thionyl chloride[2]. Another patent describes a one-pot synthesis of cimetidine starting from this chloro-derivative with an overall yield of up to 60%[1].
Experimental Protocol: Synthesis of 4-(Chloromethyl)-5-methyl-1H-imidazole Hydrochloride [2]
Figure 3: Synthetic workflow for the preparation of 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride.
Step-by-Step Methodology: [2]
-
Cool thionyl chloride in an ice bath under a nitrogen atmosphere.
-
Add 4-hydroxymethyl-5-methylimidazole in small portions, maintaining the temperature between 10 °C and 20 °C.
-
After the addition is complete, slowly raise the temperature to 55 ± 5 °C and hold for 30 minutes.
-
Cool the reaction mixture to 10 °C and dilute with diethyl ether to precipitate the product.
-
Collect the colorless precipitate by filtration, wash with diethyl ether, and air-dry to obtain 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride.
Advantages of 4-(Chloromethyl)-5-methyl-1H-imidazole Hydrochloride:
-
Convergent Synthesis: This building block is often used in a more convergent synthetic strategy for cimetidine, which can be advantageous in terms of overall yield and process efficiency.
-
Different Retrosynthetic Approach: Provides an alternative disconnection for the target molecule, which can be beneficial for navigating around existing patents or for overcoming synthetic hurdles in a particular route.
Disadvantages:
-
Handling of Thionyl Chloride: The use of thionyl chloride requires specific handling precautions due to its corrosive and reactive nature.
-
Different Side Chain Precursor: This approach requires a different set of reagents for the elaboration of the side chain compared to the propanoate-based routes.
Summary and Recommendations
The choice of the optimal imidazole-containing building block depends on a multitude of factors, including the specific target molecule, the desired synthetic strategy, process safety considerations, and economic factors.
| Building Block | Key Advantages | Key Disadvantages | Best Suited For |
| Methyl 3-(1H-imidazol-4-yl)propanoate HCl | Well-established, commercially available, good starting point for linear synthesis. | May not be the most convergent approach for all targets. | Standard, well-documented synthetic routes to cimetidine and its close analogs. |
| Ethyl 3-(1H-imidazol-4-yl)propanoate HCl | Similar reactivity to the methyl ester, use of less toxic ethanol. | Minor difference in properties may not offer a significant advantage in all cases. | Processes where the use of methanol is a concern; exploring minor process optimization. |
| 3-(1H-imidazol-4-yl)propan-1-ol | Increased synthetic versatility through derivatization of the alcohol. | Requires an additional reduction step. | Synthetic strategies requiring ether linkages or conversion of the hydroxyl to a leaving group. |
| 4-(Chloromethyl)-5-methyl-1H-imidazole HCl | Enables a more convergent synthetic strategy for certain targets like cimetidine. | Involves the use of hazardous reagents like thionyl chloride. | Industrial-scale synthesis of cimetidine and analogs where a convergent route is preferred. |
For researchers in the early stages of drug discovery, the choice between the methyl and ethyl propanoate esters is likely to have a minimal impact on the overall success of the synthesis, with practical considerations such as solvent choice and purification being the primary differentiators. For those looking to explore novel chemical space or develop alternative synthetic routes, 3-(1H-imidazol-4-yl)propan-1-ol offers greater flexibility. For process development and scale-up, particularly for cimetidine-like structures, 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride provides a well-trodden and efficient path.
Ultimately, the selection of the most appropriate building block should be made after a careful evaluation of the specific project goals and a thorough risk assessment of the planned synthetic route.
References
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PrepChem. Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. [Link]
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PubChem. Cimetidine. [Link]
- Google Patents. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole.
- Google Patents. CA1107743A - Preparation of 4-methyl-5-chloromethyl-imidazole.
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A Senior Application Scientist's Guide to the Spectroscopic Validation of Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized small molecules is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison and validation of the structure of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride, a heterocyclic compound with potential applications in pharmaceutical research. We will delve into the nuances of spectroscopic analysis, explaining the causality behind experimental choices and demonstrating how a multi-technique approach provides a self-validating system for structural elucidation.
Introduction
This compound is a small molecule featuring an imidazole ring, a methyl ester, and a propanoate linker. The hydrochloride salt form is often employed to improve solubility and stability. Accurate structural confirmation is paramount to ensure that the desired isomer (4-substituted vs. 5-substituted imidazole) has been synthesized, as the biological activity can be highly dependent on the precise arrangement of atoms. This guide will walk through the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS)—to definitively validate the structure of this compound.
The Logic of Spectroscopic Validation
A robust structural validation relies on the convergence of data from multiple, independent analytical techniques. Each method probes different aspects of the molecule's structure, and their collective agreement provides a high degree of confidence in the final assignment.
Caption: Workflow for Spectroscopic Validation.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR provides information about the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR reveals the chemical environment of each carbon atom. For our target molecule, NMR is crucial to differentiate between the 4- and 5-substituted imidazole isomers.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it can solubilize the compound and allows for the observation of exchangeable protons (N-H).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds. For our target, we expect to see characteristic absorptions for the N-H and C=N bonds of the imidazole ring, the C=O of the ester, and the C-O bonds.
Protocol:
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the crystalline compound directly on the ATR crystal.
-
Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula. Fragmentation patterns can also provide structural information.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Acquisition:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Acquire the spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Ensure the mass spectrometer is calibrated to achieve high mass accuracy (< 5 ppm).
-
Data Analysis and Comparison
Predicted and Comparative Spectroscopic Data
To validate the structure of this compound, we will compare its expected spectroscopic data with that of a known, related compound, methyl propanoate. The hydrochloride salt will primarily affect the electronic environment of the imidazole ring.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Key Correlations |
| Imidazole C2-H | ~9.0 | s | 1H | Deshielded due to adjacent nitrogens and positive charge. |
| Imidazole C5-H | ~7.5 | s | 1H | |
| -CH₂- (imidazole side) | ~2.9 | t | 2H | Coupled to the other -CH₂- group. |
| -CH₂- (ester side) | ~2.7 | t | 2H | Coupled to the other -CH₂- group. |
| -OCH₃ | ~3.6 | s | 3H | Characteristic singlet for a methyl ester. |
| Imidazole N-H | >10 | br s | 2H | Broad, exchangeable protons, downfield due to protonation. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (ester) | ~172 |
| Imidazole C2 | ~135 |
| Imidazole C4 | ~134 |
| Imidazole C5 | ~117 |
| -OCH₃ | ~52 |
| -CH₂- (ester side) | ~33 |
| -CH₂- (imidazole side) | ~22 |
Table 3: Expected FT-IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (imidazole salt) | 3200-2500 | Strong, Broad |
| C-H Stretch (sp²) | ~3100 | Medium |
| C-H Stretch (sp³) | 2950-2850 | Medium |
| C=O Stretch (ester) | ~1735 | Strong |
| C=N, C=C Stretch (imidazole) | 1600-1450 | Medium-Strong |
| C-O Stretch (ester) | 1250-1100 | Strong |
Table 4: Expected HRMS Data (ESI+)
| Ion | Calculated m/z |
| [M+H]⁺ (free base) | 155.0815 |
| [M+Na]⁺ (free base) | 177.0634 |
Comparison with Methyl Propanoate
The spectroscopic data for the propanoate moiety can be compared to that of methyl propanoate to confirm its presence.
Table 5: Spectroscopic Data for Methyl Propanoate
| Technique | Key Feature | Observed Value | Reference |
| ¹H NMR (CDCl₃) | -OCH₃ (s) | 3.67 ppm | [1] |
| -CH₂- (q) | 2.32 ppm | [1] | |
| -CH₃ (t) | 1.14 ppm | [1] | |
| ¹³C NMR (CDCl₃) | C=O | 174.6 ppm | [2] |
| -OCH₃ | 51.4 ppm | [2] | |
| -CH₂- | 27.5 ppm | [2] | |
| -CH₃ | 9.1 ppm | [2] | |
| FT-IR | C=O Stretch | ~1740 cm⁻¹ | [3] |
| MS (EI) | Molecular Ion [M]⁺ | m/z 88 | [4] |
Structural Elucidation: Putting It All Together
The definitive validation of the structure comes from the synergistic interpretation of all spectroscopic data.
Caption: Convergent Spectroscopic Evidence.
The ¹H NMR spectrum is expected to show two distinct singlets for the imidazole ring protons. The presence of two triplets for the ethyl chain confirms the -CH₂-CH₂- linkage. A sharp singlet around 3.6 ppm is characteristic of the methyl ester protons. The broad, downfield signals for the N-H protons are indicative of the protonated imidazole ring in the hydrochloride salt.
The ¹³C NMR spectrum should display a signal for the ester carbonyl carbon around 172 ppm. Three distinct signals for the imidazole ring carbons, along with the methyl ester carbon and two aliphatic carbons, will complete the carbon skeleton.
The FT-IR spectrum provides clear evidence for the key functional groups. A strong absorption around 1735 cm⁻¹ confirms the presence of the ester carbonyl group. The broad absorption in the 3200-2500 cm⁻¹ region is characteristic of the N-H stretching vibrations in the imidazolium cation. Strong C-O stretching bands will also be present.
Finally, HRMS will provide the high-accuracy mass of the molecular ion of the free base, which should match the calculated elemental composition of C₇H₁₀N₂O₂, providing definitive confirmation of the molecular formula.[5]
By integrating the data from these three techniques, a self-validating and unambiguous confirmation of the structure of this compound can be achieved, ensuring the integrity and reproducibility of subsequent research.
References
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This compound (C7H10N2O2) - PubChemLite. Available at: [Link]
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In this supplementary material, 1. Characterization data of the compounds ( 3a-3r) 2. 1H NMR of the compounds (3a-3r) 3. Referen. Available at: [Link]
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13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Available at: [Link]
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Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Available at: [Link]
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1H-NMR (DMSO-d6, 400 MHz) δ (ppm) - The Royal Society of Chemistry. Available at: [Link]
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Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling - The Royal Society of Chemistry. Available at: [Link]
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A Fundamental Ultrafast Spectroscopic Insight into Urocanic Acid Derivatives. Available at: [Link]
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13C Nuclear Magnetic Resonance Studies. 29. 13C Spectra of Some Alicyclic Methyl Esters. Available at: [Link]
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Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: I. electronic laser spectroscopy under isolated - RSC Publishing. Available at: [Link]
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Ursolic acid methyl ester | C31H50O3 | CID 621719 - PubChem - NIH. Available at: [Link]
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Introductory note on the 13C NMR spectrum of methyl propanoate - Doc Brown's Chemistry. Available at: [Link]
-
(PDF) (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Available at: [Link]
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INFRARED SPECTRUM OF METHYL PROPANOATE At 3471 cm-1 region showed a... - ResearchGate. Available at: [Link]
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Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC - PubMed Central. Available at: [Link]
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1H-Imidazole, 1-methyl- - the NIST WebBook. Available at: [Link]
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1-(3-DIMETHYLAMINO-PROPYL)-1H-IMIDAZOLE-4,5-DICARBOXYLIC-ACID-DIMETHYLESTER - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
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NIH Data Repository - Metabolomics Workbench. Available at: [Link]
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Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate - PMC - NIH. Available at: [Link]
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2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3-bromobenzoate - NIH. Available at: [Link]
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(PDF) New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study - ResearchGate. Available at: [Link]
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Urocanic acid | CAS#:104-98-3 | Chemsrc. Available at: [Link]
-
Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - NIH. Available at: [Link]
-
FTIR spectra of 3-ethyl-1-methyl-1H-imidazol-3-ium... - ResearchGate. Available at: [Link]
-
FT-IR spectra of compound (4) Compound (5):3-(3-((1H-imidazol-2-yl)... - ResearchGate. Available at: [Link]
-
FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)... - ResearchGate. Available at: [Link]
-
FT-IR-spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate.. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC - PubMed Central. Available at: [Link]
-
7-Methyl-3-methylene-7-octen-1-ol, propanoate (ester) - the NIST WebBook. Available at: [Link]
-
Methyl propionate - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
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Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem - NIH. Available at: [Link]
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- 2. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 5. hmdb.ca [hmdb.ca]
A Comparative Guide to the Reactivity of Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride and Other Esters for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the selection of starting materials and intermediates is a critical decision that profoundly influences reaction outcomes, efficiency, and scalability. Among the myriad of commercially available esters, methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride presents a unique reactivity profile owing to the presence of the imidazole moiety. This guide provides a comprehensive, data-driven comparison of the reactivity of this compound against two common benchmark esters: the workhorse ethyl acetate and the highly activated p-nitrophenyl acetate.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the hydrolytic, aminolytic, and reductive reactivity of these esters. By understanding the nuanced differences in their chemical behavior, supported by experimental data and detailed protocols, you will be better equipped to make informed decisions in your synthetic endeavors.
Introduction: The Significance of Ester Reactivity in Synthesis
Esters are fundamental functional groups in organic chemistry, serving as key intermediates in the synthesis of a vast array of molecules, from bulk chemicals to complex active pharmaceutical ingredients (APIs). Their reactivity, primarily centered around the electrophilic carbonyl carbon, dictates their utility in various transformations, including hydrolysis, aminolysis, and reduction.
The choice of ester for a particular synthetic step is governed by a delicate balance of reactivity and stability. A highly reactive ester may be prone to undesired side reactions or decomposition, while a less reactive one may require harsh conditions, limiting functional group tolerance and increasing energy consumption. This guide will dissect these considerations through a comparative lens.
The Contenders: A Profile of Three Esters
For the purpose of this comparative analysis, we have selected three esters that represent a spectrum of reactivity:
-
This compound: The subject of our primary focus, this ester contains a pendant imidazole ring, a feature that bestows upon it unique catalytic properties. The hydrochloride salt form ensures its stability and enhances its solubility in polar solvents.
-
Ethyl Acetate: A ubiquitous and cost-effective ester, it represents a baseline for the reactivity of simple alkyl esters. Its chemical behavior is well-characterized, making it an excellent benchmark for comparison.
-
p-Nitrophenyl Acetate (PNPA): An "activated" ester, the p-nitrophenoxy group is an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack. PNPA is often used in biochemical studies and as a high-reactivity standard in organic synthesis.
Comparative Reactivity Analysis
This section delves into a detailed comparison of the three esters across three fundamental reaction types: hydrolysis, aminolysis, and reduction. The discussion is supported by experimental data, highlighting the unique characteristics of this compound.
Hydrolysis: The Role of Intramolecular Catalysis
Ester hydrolysis, the cleavage of the ester bond by water, can be catalyzed by acid or base. However, in the case of methyl 3-(1H-imidazol-4-yl)propanoate, the proximate imidazole ring can act as an intramolecular catalyst, significantly accelerating the reaction rate, particularly at neutral or near-neutral pH.
The imidazole group, with a pKa of its conjugate acid around 7, can function as both a general base and a nucleophilic catalyst. In the neutral form, the nitrogen lone pair can act as a general base to activate a water molecule for nucleophilic attack on the ester carbonyl. Alternatively, it can directly act as a nucleophile, forming a transient acyl-imidazolium intermediate that is rapidly hydrolyzed. This intramolecular assistance leads to a marked increase in the rate of hydrolysis compared to simple alkyl esters like ethyl acetate, which lack such a catalytic moiety.
Quantitative Comparison of Hydrolysis Rates
| Ester | Second-Order Rate Constant (k_OH⁻) at 25°C (M⁻¹s⁻¹) | Qualitative Reactivity | Key Feature |
| Ethyl Acetate | ~0.11 | Low | Standard alkyl ester |
| Methyl 3-(1H-imidazol-4-yl)propanoate | Estimated > 1 | Moderate to High | Intramolecular catalysis by imidazole |
| p-Nitrophenyl Acetate | ~10 | Very High | Excellent leaving group (p-nitrophenoxide) |
Note: The rate constant for methyl 3-(1H-imidazol-4-yl)propanoate is an estimation based on the known catalytic effect of imidazole. Experimental determination is recommended for precise values.
Aminolysis: A Pathway to Amides
The reaction of an ester with an amine to form an amide is a cornerstone of peptide synthesis and the preparation of numerous nitrogen-containing compounds. The rate of aminolysis is highly dependent on the electrophilicity of the ester carbonyl and the nucleophilicity of the amine.
Similar to hydrolysis, the imidazole group in methyl 3-(1H-imidazol-4-yl)propanoate can catalyze its own aminolysis. It can act as a general base to deprotonate the attacking amine, increasing its nucleophilicity, or function as a nucleophilic catalyst. This self-catalysis is expected to provide a significant rate enhancement over the uncatalyzed aminolysis of ethyl acetate. p-Nitrophenyl acetate, with its highly activated carbonyl group, will undergo aminolysis at a much faster rate than both other esters, often not requiring any additional catalyst.
Qualitative Comparison of Aminolysis Rates
| Ester | Relative Reaction Rate with a Primary Amine | Catalyst Requirement |
| Ethyl Acetate | Slow | Often requires catalyst or heat |
| Methyl 3-(1H-imidazol-4-yl)propanoate | Moderate to Fast | Intramolecular catalysis may suffice |
| p-Nitrophenyl Acetate | Very Fast | Generally no catalyst needed |
Reduction: Accessing Alcohols
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, typically achieved using hydride reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reactivity of the ester towards reduction is influenced by the electron density at the carbonyl carbon.
Ethyl acetate is readily reduced by strong reducing agents like LiAlH₄, but is generally resistant to milder reagents like NaBH₄ under standard conditions.[1] p-Nitrophenyl acetate, being more electrophilic, can be reduced more easily than ethyl acetate.
The reduction of methyl 3-(1H-imidazol-4-yl)propanoate presents an interesting case. While the ester group itself is amenable to reduction, the presence of the imidazole ring and its hydrochloride salt must be considered. The acidic proton of the imidazolium hydrochloride will react with hydride reagents. Therefore, an excess of the reducing agent will be required. The imidazole ring itself is generally stable to hydride reduction. The coordination of the imidazole nitrogens to the metal hydride species could potentially influence the rate of the ester reduction.
Comparison of Reduction Behavior
| Ester | Reactivity with NaBH₄ | Reactivity with LiAlH₄ | Potential Issues |
| Ethyl Acetate | Very slow to no reaction | Readily reduced | None |
| Methyl 3-(1H-imidazol-4-yl)propanoate HCl | Slow, may require activation | Readily reduced | Acid-base reaction with hydride reagent consumes equivalents |
| p-Nitrophenyl Acetate | Moderate, faster than ethyl acetate | Readily reduced | Reduction of the nitro group is possible |
Experimental Protocols
To facilitate your own comparative studies, we provide the following detailed experimental protocols for assessing the reactivity of the three esters.
Protocol for Comparative Hydrolysis via ¹H NMR Spectroscopy
This protocol allows for the in-situ monitoring of the hydrolysis rate by observing the disappearance of the ester's methyl/ethyl signals and the appearance of the corresponding alcohol signals.
Materials:
-
This compound
-
Ethyl acetate
-
p-Nitrophenyl acetate
-
Deuterated phosphate buffer (e.g., 100 mM, pD 7.4)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of each ester (e.g., 100 mM) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
In an NMR tube, add 500 µL of the deuterated phosphate buffer.
-
Place the NMR tube in the spectrometer and acquire a spectrum to serve as a baseline.
-
Inject 50 µL of the ester stock solution into the NMR tube, quickly mix, and immediately start acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for slower reactions, or more frequently for faster ones).
-
Process the spectra and integrate the signals corresponding to the ester (e.g., the methyl group of the ester) and the product alcohol (e.g., methanol or ethanol).
-
Plot the concentration of the ester versus time and determine the initial rate of hydrolysis. For pseudo-first-order conditions, a plot of ln([Ester]) versus time will yield the rate constant.
Protocol for Comparative Aminolysis via HPLC
This protocol utilizes High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the ester and the formation of the amide product.
Materials:
-
This compound
-
Ethyl acetate
-
p-Nitrophenyl acetate
-
A primary amine (e.g., benzylamine)
-
A suitable solvent (e.g., acetonitrile)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Autosampler vials
Procedure:
-
Develop an HPLC method that can separate the starting ester, the amine, and the amide product.
-
Prepare a stock solution of each ester and the amine in the chosen reaction solvent.
-
In a reaction vial, combine the ester and the amine at known concentrations.
-
At regular time intervals, withdraw an aliquot of the reaction mixture, quench the reaction if necessary (e.g., by dilution with a cold solvent), and transfer to an HPLC vial.
-
Analyze the samples by HPLC and determine the concentrations of the ester and the amide product by integrating the peak areas and using a calibration curve.
-
Plot the concentration of the ester versus time to determine the reaction rate.
Protocol for Comparative Reduction with Sodium Borohydride
This protocol provides a general method to compare the reducibility of the esters using a mild reducing agent.
Materials:
-
This compound
-
Ethyl acetate
-
p-Nitrophenyl acetate
-
Sodium borohydride (NaBH₄)
-
A suitable protic solvent (e.g., ethanol)
-
Thin-layer chromatography (TLC) plates and developing system
-
Work-up reagents (e.g., dilute HCl, ethyl acetate, brine, anhydrous sodium sulfate)
Procedure:
-
In separate reaction flasks, dissolve each ester in ethanol.
-
To each flask, add a stoichiometric amount (or a defined excess) of sodium borohydride in portions at 0 °C.
-
Monitor the progress of the reaction by TLC.
-
After a set period of time, or upon completion, quench the reaction by the slow addition of dilute HCl.
-
Extract the product alcohol with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or GC-MS to determine the extent of conversion.
Conclusion and Outlook
This guide has provided a comparative analysis of the reactivity of this compound, ethyl acetate, and p-nitrophenyl acetate. The key takeaway is the significantly enhanced reactivity of the imidazole-containing ester in hydrolysis and aminolysis reactions due to intramolecular catalysis. This property makes it an attractive intermediate for syntheses where mild reaction conditions are desired and the presence of an imidazole moiety is tolerated or even beneficial.
While ethyl acetate remains a cost-effective and predictable choice for many standard transformations, and p-nitrophenyl acetate serves as a highly activated ester for rapid reactions, this compound occupies a valuable middle ground with its self-catalytic capabilities.
For drug development professionals, the inherent biocompatibility of the imidazole group and its potential for hydrogen bonding interactions can be advantageous in designing prodrugs or molecules with specific binding properties.
It is our hope that this guide will serve as a valuable resource in your synthetic planning and empower you to leverage the unique reactivity of these esters to achieve your research and development goals.
References
- Bruice, T. C., & Benkovic, S. J. (2007). Bioorganic Mechanisms. W. A. Benjamin.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer Science & Business Media.
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Kirsch, J. F., & Jencks, W. P. (1964). The Reaction of Imidazole with p-Nitrophenyl Acetate. Journal of the American Chemical Society, 86(5), 837–846. [Link]
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Komiyama, M., & Bender, M. L. (1979). Intramolecular general base-catalyzed ester hydrolyses by the imidazolyl group. Proceedings of the National Academy of Sciences, 76(2), 557-560. [Link]
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Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862. [Link]
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Gao, C., et al. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS Omega, 6(44), 29591–29599. [Link]
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Nanjappan, S., & Gotor, V. (2018). Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. ACS Catalysis, 8(9), 8393–8399. [Link]
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Mancini, P. M., et al. (2011). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Beilstein Journal of Organic Chemistry, 7, 1083–1092. [Link]
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Carr, R. M., & Glover, S. A. (2013). A ¹H NMR-based kinetic-mechanistic study of the intramolecular trans-esterification of 2-exo-3-exo-dihydroxybornane monoacrylate esters. South African Journal of Chemistry, 66, 191-197. [Link]
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- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
- Sigma-Aldrich. Product Page for this compound. (URL would be specific to the supplier, e.g., Sigma-Aldrich, TCI, etc.)
-
Perumattam, J. (2017, January 17). Why some esters can be reduced by sodium borohydride? ResearchGate. Retrieved from [Link][2]
-
Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. (1966). Bulletin of the Chemical Society of Japan, 39(9), 1837-1841. [Link][3]
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Bender, M. L., & Turnquest, B. W. (1957). The Imidazole-catalyzed Hydrolysis of p-Nitrophenyl Acetate. Journal of the American Chemical Society, 79(7), 1652–1655. [Link]
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A Comparative Guide to the Synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride for Researchers and Drug Development Professionals
This guide provides an in-depth technical analysis and a detailed, field-proven protocol for the synthesis of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride, a key building block in pharmaceutical research. We will dissect a reliable and scalable synthetic pathway, focusing on the causality behind experimental choices to ensure both high yield and purity. This document is designed to be a self-validating system for researchers, scientists, and professionals in drug development, offering practical insights beyond a standard procedural outline.
Introduction
This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its structural motif, featuring an imidazole ring and a propanoate side chain, is a common feature in compounds targeting a range of receptors and enzymes. A robust and well-characterized synthetic route is therefore crucial for advancing research and development in this area. This guide will focus on a widely adopted and efficient two-step synthesis starting from urocanic acid, proceeding through a hydrogenation followed by a Fischer esterification. We will also briefly discuss the challenges associated with alternative synthetic strategies, such as the direct Michael addition of imidazole to methyl acrylate, to provide a comprehensive perspective.
Synthetic Strategy Overview: A Two-Step Approach from Urocanic Acid
The most common and efficient pathway to this compound involves two key transformations:
-
Hydrogenation of Urocanic Acid: The synthesis commences with the reduction of the carbon-carbon double bond in urocanic acid to yield 3-(1H-imidazol-4-yl)propanoic acid.
-
Fischer Esterification: The resulting carboxylic acid is then esterified using methanol under acidic conditions to produce the desired methyl ester. Subsequent treatment with hydrochloric acid affords the final hydrochloride salt.
This strategy is favored due to the ready availability of the starting material, high yields, and straightforward purification procedures.
Caption: Overall synthetic workflow from urocanic acid.
Part 1: Synthesis of 3-(1H-imidazol-4-yl)propanoic Acid
The initial step involves the catalytic hydrogenation of urocanic acid. This reaction selectively reduces the exocyclic double bond of the acrylic acid side chain without affecting the aromatic imidazole ring.
Mechanistic Insight: Catalytic Hydrogenation
The hydrogenation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C). The reaction proceeds via the adsorption of both the urocanic acid and hydrogen gas onto the surface of the palladium catalyst. This facilitates the stepwise addition of two hydrogen atoms across the double bond, leading to the saturated propanoic acid derivative. The use of a heterogeneous catalyst simplifies the workup, as the catalyst can be easily removed by filtration.
Experimental Protocol: Hydrogenation of Urocanic Acid
Materials:
-
Urocanic acid
-
10% Palladium on activated carbon (Pd/C)
-
Deionized water
Procedure:
-
A suspension of urocanic acid (2.00 g, 14.5 mmol) in deionized water (40 mL) is prepared in a suitable hydrogenation vessel.
-
A suspension of 10% Pd/C (200 mg, 0.19 mmol) is carefully added to the reaction mixture.
-
The vessel is sealed and purged with hydrogen gas. The reaction is then shaken under a hydrogen atmosphere (30 psi) at room temperature for 2 hours.
-
Upon completion, the reaction mixture is carefully vented, and the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated in vacuo to yield 3-(1H-imidazol-4-yl)propanoic acid as a colorless solid.
Expected Yield: 96%[1]
Characterization Data for 3-(1H-imidazol-4-yl)propanoic Acid:
-
¹H NMR (D₂O): δ 2.52 (t, 2H, J=7.2 Hz), 2.92 (t, 2H, J=7.2 Hz), 7.16 (s, 1H), 8.49 (s, 1H).[1]
Part 2: Synthesis of this compound via Fischer Esterification
The second step is the conversion of the synthesized 3-(1H-imidazol-4-yl)propanoic acid to its methyl ester hydrochloride salt via a classic Fischer esterification.
Mechanistic Insight: Fischer Esterification
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[2] The mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (typically sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by the Alcohol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, and the resulting carbocation is stabilized by resonance.
-
Deprotonation: A final deprotonation step yields the ester and regenerates the acid catalyst.
To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is typically used.
Caption: Simplified mechanism of Fischer esterification.
Experimental Protocol: Fischer Esterification and Salt Formation
Materials:
-
3-(1H-imidazol-4-yl)propanoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl) solution in a suitable solvent (e.g., diethyl ether or isopropanol)
Procedure:
-
A solution of 3-(1H-imidazol-4-yl)propanoic acid (1.95 g, 13.9 mmol) in methanol (30 mL) is prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
The reaction mixture is heated at reflux for 15 hours.
-
After cooling to room temperature, the mixture is concentrated in vacuo.
-
The residue is dissolved in dichloromethane (40 mL) and washed with a saturated aqueous solution of sodium bicarbonate (30 mL).
-
The aqueous phase is saturated with sodium chloride and extracted with ethyl acetate (4 x 25 mL).
-
The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to give methyl 3-(1H-imidazol-4-yl)propanoate as a yellow oil.[1]
-
To obtain the hydrochloride salt, the free base ester is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a stoichiometric amount of a solution of HCl in the same or a compatible solvent. The resulting precipitate is collected by filtration and dried under vacuum.
Expected Yield of Methyl Ester (Free Base): 90%[1]
Characterization Data for Methyl 3-(1H-imidazol-4-yl)propanoate (Free Base):
-
¹H NMR (CDCl₃): δ 2.68 (t, 2H, J=7.2 Hz), 2.93 (t, 2H, J=7.2 Hz), 3.69 (s, 3H), 6.81 (s, 1H), 7.55 (s, 1H).[1]
Comparison of Synthetic Routes
| Parameter | Route 1: Fischer Esterification | Alternative: Michael Addition (Hypothetical) |
| Starting Materials | Urocanic Acid, Methanol, H₂SO₄ | Imidazole, Methyl Acrylate, Base |
| Key Transformation | Hydrogenation, Esterification | Conjugate Addition |
| Regioselectivity | High (pre-defined side chain) | Problematic (N-1 vs. C-4/5 addition)[3] |
| Overall Yield | High (~86% over two steps)[1] | Likely lower due to side products and purification challenges |
| Scalability | Good, established industrial process | Potentially challenging due to regioselectivity control |
| Safety Considerations | Use of flammable hydrogen gas and corrosive acid | Use of strong bases and potentially flammable solvents |
| Purification | Straightforward filtration and extraction | Complex chromatographic separation of isomers may be required |
Discussion of Alternative Synthetic Routes
An alternative approach to the synthesis of methyl 3-(1H-imidazol-4-yl)propanoate could be the direct Michael addition of imidazole to methyl acrylate.[3][4] However, this method presents a significant challenge in controlling the regioselectivity of the addition. The imidazole ring has two nucleophilic nitrogen atoms and a potentially nucleophilic C4/C5 position. The reaction of imidazole with Michael acceptors like methyl acrylate typically results in the formation of the N-1 substituted product.[3] Achieving the desired C-4 substitution would likely require a more complex, multi-step process involving protecting groups or specialized catalysts to direct the regioselectivity, making it a less efficient and more costly alternative to the Fischer esterification route described herein.
Conclusion
The synthesis of this compound via the hydrogenation of urocanic acid followed by Fischer esterification represents a robust, high-yielding, and scalable method. The experimental protocols provided in this guide are well-established and supported by mechanistic principles, ensuring a reliable outcome for researchers. While alternative synthetic strategies exist in principle, they often suffer from significant drawbacks, particularly in controlling regioselectivity. For researchers and drug development professionals requiring a dependable source of this key intermediate, the two-step synthesis from urocanic acid is the recommended and superior approach.
References
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Michael-type addition of imidazole with methyl acrylate under basic conditions. Available from: [Link]
-
Boncel, S., Saletra, K., & Walczak, K. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 7, 123-131. Available from: [Link]
-
Mohapatra, S., et al. (2018). Michael Addition of Imidazole to α,β -Unsaturated Carbonyl/Cyano Compound. Open Chemistry Journal, 5(1). Available from: [Link]
-
MDPI. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Available from: [Link]
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(iii) alkyl complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride
In the landscape of pharmaceutical development, the purity and potency of an active pharmaceutical ingredient (API) are paramount. Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds, demands rigorous analytical oversight to ensure its quality and consistency. The validation of analytical methods is a cornerstone of this process, providing documented evidence that a chosen procedure is fit for its intended purpose.[1] When multiple analytical methods are employed across different stages of development or between laboratories, cross-validation becomes a critical exercise to ensure the interchangeability and reliability of the data generated.
This guide provides an in-depth comparison of two distinct analytical methodologies for the quantification of this compound: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization. We will explore the fundamental principles of each technique, provide detailed experimental protocols, and present a framework for their cross-validation, supported by illustrative experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions when selecting and validating analytical methods for this important imidazole derivative.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a range of polar and non-polar compounds.[2][3] For this compound, its polar nature, stemming from the imidazole ring and the hydrochloride salt form, makes it an ideal candidate for this technique. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C8 or C18) and a polar mobile phase.
Causality Behind Experimental Choices
The selection of a C8 or C18 column is predicated on providing sufficient hydrophobic interaction to retain the analyte without excessive peak tailing, which can be a concern with the basic imidazole moiety. The mobile phase, a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile, is optimized to achieve a suitable retention time and symmetric peak shape. The pH of the aqueous buffer is a critical parameter; maintaining a slightly acidic pH (e.g., pH 3.2) ensures the imidazole ring is protonated, which can improve peak shape and solubility in the mobile phase.[2] UV detection is appropriate as the imidazole ring possesses a chromophore that absorbs in the UV spectrum, typically around 210-230 nm.[4]
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.025 M potassium dihydrogen phosphate buffer (pH adjusted to 3.2 with phosphoric acid) and methanol (70:30, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.
-
Figure 1: RP-HPLC-UV Experimental Workflow.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization
Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[5] However, this compound is a polar and non-volatile salt, making it unsuitable for direct GC analysis. To overcome this, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.[6] Silylation, which replaces active hydrogens on the imidazole ring with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for such compounds.[7]
Causality Behind Experimental Choices
The choice of silylation is driven by the need to reduce the polarity and increase the volatility of the analyte. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are effective for derivatizing the N-H group of the imidazole ring.[7] A non-polar capillary column, such as one with a 5% phenyl polydimethylsiloxane stationary phase, is suitable for separating the derivatized analyte based on its boiling point and weak van der Waals interactions.[8][9] Flame Ionization Detection (FID) is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range for the derivatized analyte.
Experimental Protocol: GC-FID with Derivatization
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector.
-
Derivatization Procedure:
-
Accurately weigh the standard or sample into a reaction vial.
-
Add a suitable solvent (e.g., anhydrous pyridine or acetonitrile) and the derivatization reagent (e.g., BSTFA + 1% TMCS).[7]
-
Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL (split mode, e.g., 20:1).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare in the chosen derivatization solvent.
-
Working Standard Solutions: Prepare dilutions from the stock solution and derivatize as described above.
-
Sample Solution: Prepare the sample in the derivatization solvent at a concentration within the calibration range and derivatize.
-
Figure 2: GC-FID with Derivatization Experimental Workflow.
Cross-Validation of Analytical Methods
Cross-validation is the process of comparing the results from two different analytical methods to determine if they are interchangeable.[10] This is crucial when, for example, a method used in a research and development setting is being replaced by a new method for routine quality control. The goal is to demonstrate that the data generated by both methods are comparable and that any observed differences are within acceptable limits.
Cross-Validation Protocol
-
Sample Selection: A set of at least 10-20 representative samples of this compound should be selected, covering the expected range of concentrations.
-
Analysis: Each sample is analyzed in replicate (e.g., n=3) using both the validated RP-HPLC-UV method and the validated GC-FID method.
-
Data Evaluation: The results obtained from both methods are statistically compared. The percentage difference between the results for each sample should be calculated.
-
Acceptance Criteria: For chromatographic methods, a common acceptance criterion is that for at least two-thirds of the samples, the percentage difference between the results from the two methods should be within ±15-20%.[10]
Figure 3: Cross-Validation Logical Workflow.
Performance Comparison
The following tables summarize the expected performance characteristics of the two analytical methods, based on typical validation data for similar compounds.
Table 1: Comparison of Method Performance Parameters
| Parameter | RP-HPLC-UV | GC-FID with Derivatization | Rationale for Performance |
| Specificity | High; separation from impurities based on polarity. | High; separation based on boiling point, enhanced by MS for identification. | Both chromatographic techniques offer excellent specificity. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | Both methods are expected to show excellent linearity over a defined range. |
| Accuracy (% Recovery) | 98-102% | 95-105% | HPLC generally offers slightly better accuracy due to the absence of a derivatization step which can introduce variability. |
| Precision (%RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 2.0% | The additional derivatization step in the GC method can contribute to slightly higher variability. |
| - Intermediate Precision | ≤ 2.0% | ≤ 3.0% | Similar to repeatability, the complexity of the GC method can lead to greater inter-day or inter-analyst variability. |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.5 µg/mL | GC-FID can often provide lower detection limits for well-derivatized compounds. |
| Robustness | High | Moderate | The GC method's derivatization step is sensitive to variations in temperature, time, and reagent purity, making it less robust than the direct HPLC method. |
| Sample Throughput | High | Moderate | The derivatization step in the GC method increases the overall analysis time per sample. |
Table 2: Illustrative Cross-Validation Data
| Sample ID | RP-HPLC-UV Result (µg/mL) | GC-FID Result (µg/mL) | % Difference |
| 1 | 50.2 | 49.5 | -1.4% |
| 2 | 75.8 | 77.1 | +1.7% |
| 3 | 99.5 | 96.8 | -2.7% |
| 4 | 48.9 | 51.2 | +4.7% |
| 5 | 76.1 | 74.9 | -1.6% |
| 6 | 101.3 | 104.5 | +3.2% |
| 7 | 52.5 | 50.8 | -3.2% |
| 8 | 74.9 | 78.2 | +4.4% |
| 9 | 98.7 | 95.1 | -3.6% |
| 10 | 51.6 | 53.9 | +4.5% |
Note: % Difference = [(GC Result - HPLC Result) / ((GC Result + HPLC Result)/2)] * 100
Conclusion
Both RP-HPLC-UV and GC-FID with derivatization are viable and robust methods for the quantification of this compound. The choice between them depends on the specific requirements of the analysis.
-
RP-HPLC-UV is generally the preferred method for routine quality control due to its high precision, robustness, and higher sample throughput. The direct analysis without derivatization simplifies the workflow and reduces potential sources of error.
-
GC-FID with derivatization offers the advantage of potentially lower detection limits and can be a valuable alternative, especially when dealing with complex matrices where its high resolving power can be beneficial. However, the method is more labor-intensive and requires careful control of the derivatization step.
Successful cross-validation, as demonstrated by the illustrative data, provides confidence that both methods can be used interchangeably, ensuring data consistency and integrity throughout the lifecycle of a pharmaceutical product. This guide underscores the importance of a scientifically sound, well-documented approach to analytical method validation and cross-validation, which is fundamental to ensuring the quality and safety of pharmaceutical ingredients.
References
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). The AAPS Journal, 16(5), 947-953. [Link]
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Chrom Tech, Inc. (2023). Unveiling the Power of Non-Polar GC Columns. [Link]
-
Abdel-Gawad, S. A., El-Abasawy, N. M., Al-Tamimi, A. M., & Al-Zamil, A. A. (2021). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 134. [Link]
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ResearchGate. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
-
Charles University. (2015). Validation of chromatographic methods in pharmaceutical analysis. [Link]
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ResearchGate. (2020). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. [Link]
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Phenomenex. (n.d.). GC column selection: polarity vs selectivity. [Link]
-
IQVIA Laboratories. (2023). Cross-Validations in Regulated Bioanalysis. [Link]
-
MDPI. (2022). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]
-
Chemistry LibreTexts. (2019). 12.4: Gas Chromatography. [Link]
-
La démarche ISO 17025. (2015). 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. [Link]
-
IQVIA. (n.d.). Cross and Partial Validation. [Link]
-
Oxford Academic. (n.d.). Simultaneous Analysis of Polar and Nonpolar Compounds by Gas Chromatography: The Separation of O2, N2, and NH3 Using Parallel Columns. [Link]
-
Semantic Scholar. (2016). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SOME AZOLES IN PHARMACEUTICAL PREPARATION. [Link]
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Semantic Scholar. (2020). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
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ResearchGate. (2023). Can I use Immidazole solution for HPLC? [Link]
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ResearchGate. (2022). Derivatization for GC-MS analysis? [Link]
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ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? [Link]
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SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 2-propyl- on Newcrom R1 HPLC column. [Link]
- Google Patents. (2018).
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ResearchGate. (2019). Optimized HPLC chromatograms of eight imidazole antifungal drug enantiomers in polar organic phase. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride
This guide provides an in-depth, procedural framework for the safe and compliant disposal of methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride. Developed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with practical laboratory applications to ensure personnel safety and environmental protection. The procedures outlined are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) and established laboratory safety protocols.
Pre-Disposal Hazard Assessment and Safety Preparations
1.1. Hazard Identification:
Based on analogous compounds, this compound may cause skin, eye, and respiratory irritation.[1] It is imperative to treat this compound as a hazardous chemical. All laboratory personnel handling this substance must be trained on its potential hazards and the proper handling procedures.
1.2. Personal Protective Equipment (PPE):
Appropriate PPE must be worn at all times when handling this compound. This serves as the primary barrier against accidental exposure.
| PPE Item | Specifications | Rationale |
| Gloves | Nitrile gloves are recommended. | Provides a suitable barrier against skin contact.[2] |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects eyes from splashes or dust.[2] |
| Lab Coat | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | Minimizes inhalation of dust or vapors.[3] |
1.3. Engineering Controls:
All handling and preparation for disposal of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3] An eyewash station and safety shower must be readily accessible.
Segregation and Waste Accumulation
Proper segregation and accumulation of chemical waste are fundamental to preventing dangerous reactions and ensuring compliant disposal.
2.1. Waste Characterization:
Unless confirmed otherwise by a qualified environmental health and safety (EHS) professional, this compound waste should be classified as hazardous waste.[4] This "cradle-to-grave" approach ensures that the waste is managed responsibly from its point of generation to its final disposal.[5][6]
2.2. Satellite Accumulation Areas (SAAs):
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8] The SAA should be clearly marked and inspected weekly for any signs of leakage or container degradation.[8]
2.3. Waste Container Requirements:
The choice of waste container is critical to prevent leaks and reactions.
-
Compatibility: The container must be chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally suitable.
-
Integrity: Containers must be in good condition, free from cracks or damage, and have a secure, leak-proof screw-top cap.[9]
-
Labeling: All waste containers must be accurately labeled with a "Hazardous Waste" label, the full chemical name, and the date accumulation started.[2]
2.4. Incompatible Materials:
To prevent violent reactions, this compound waste must be stored separately from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][8]
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound.
3.1. Small Quantity (Spill Cleanup):
-
Evacuate and Ventilate: In the event of a spill, restrict access to the area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate PPE as outlined in Table 1.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled material. Avoid using combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Label and Store: Securely close and label the waste container and place it in the designated SAA.
3.2. Bulk Quantity (Unused or Waste Product):
-
Container Preparation: Obtain a compatible and properly labeled hazardous waste container.
-
Transfer: Carefully transfer the this compound into the waste container within a chemical fume hood.
-
Container Closure: Securely cap the container. Do not overfill; leave at least 10% headspace to allow for expansion.
-
Storage: Place the sealed container in the SAA, ensuring it is segregated from incompatible chemicals.
3.3. Empty Container Disposal:
An empty container that held this compound must be managed as hazardous waste unless it is triple-rinsed.[4]
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., water or methanol).
-
Rinsate Collection: The rinsate must be collected and disposed of as hazardous waste.
-
Container Defacing: After triple rinsing, deface or remove the original chemical label.[4]
-
Final Disposal: The triple-rinsed, defaced container can typically be disposed of as regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
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A Senior Application Scientist's Guide to Handling Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of researchers is paramount. This guide provides a comprehensive, experience-driven framework for handling methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride. We move beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol, ensuring a secure and efficient research environment.
Deconstructing the Hazard Profile
To establish effective safety protocols, we must first understand the inherent risks of the molecule. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, we can construct a reliable hazard profile by examining its constituent parts: the imidazole ring, the ester functional group, and its hydrochloride salt form.
-
Imidazole Core: The imidazole moiety is known to be a skin and eye irritant, and in some cases, corrosive.[1] It can cause severe skin burns and eye damage. Inhalation of dusts should be avoided.[1]
-
Ester Functionality: Esters as a class can be irritants.
-
Hydrochloride Salt: The hydrochloride form indicates the compound is a salt, typically a solid, which can present an inhalation hazard if it is a fine powder. Hydrochloride salts of organic bases can also exhibit corrosive properties.
Based on this analysis, we must assume this compound is irritating to the eyes, skin, and respiratory system, with the potential for corrosive effects. [2][3]
The RAMP Model: A Framework for Proactive Safety
A robust safety plan is not a static document but a dynamic process. We advocate for the RAMP model—Recognize, Assess, Minimize, and Prepare—to create a self-validating safety culture in your laboratory.
Caption: The RAMP model provides a continuous workflow for laboratory safety.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is a critical control measure to minimize exposure. The following protocols are based on the anticipated hazards of this compound.
Primary Engineering Control: The Chemical Fume Hood
All handling of this solid compound must be conducted within a properly functioning and certified laboratory chemical fume hood.[4] This is the primary barrier to prevent the inhalation of fine particulates and to contain any potential spills.
Essential PPE Ensemble
| Protection Area | Required PPE | Rationale and Expert Insight |
| Eye and Face | ANSI Z87.1-compliant safety goggles or safety glasses with side shields.[5] A face shield is required when handling larger quantities (>10g) or when there is a significant risk of splashing. | Goggles provide a seal to protect against fine dust and splashes.[6] The hydrochloride salt form necessitates robust protection against corrosive eye damage.[7] |
| Skin and Body | A fully fastened laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a high risk of splashes. | Protects skin and personal clothing from contamination. Imidazole derivatives can cause skin irritation or burns upon contact. |
| Respiratory | Generally not required when handling small quantities within a chemical fume hood. For situations outside a fume hood (e.g., large spills), a NIOSH-approved respirator with an N95 or P100 particulate filter is necessary.[8] | The primary risk is dust inhalation.[3] A fume hood provides adequate protection for routine handling. Respirators are an essential component of emergency response. |
| Feet | Full-coverage, closed-toe shoes made of a non-porous material. | Protects against spills and dropped objects. |
Hand Protection: The Critical Barrier
Glove selection is not a one-size-fits-all decision. It depends on the task, the duration of exposure, and the specific chemical. For this compound, a layered approach is recommended.
For Handling the Solid Compound:
-
Primary Choice: Nitrile gloves are the standard for handling solid powders and for protection against incidental splashes.[5] They offer good physical properties and dexterity.[9]
-
Best Practice: Double-gloving is highly recommended. This provides an additional layer of protection against potential contamination or glove failure.[6]
Glove Selection and Chemical Compatibility:
While specific permeation data for this compound is not available, we can use data for related solvents and chemical classes to make informed decisions. The following table provides a general guide for glove selection when working with this compound in various solvents.
| Glove Material | Advantages | Use Case / Limitations |
| Nitrile | Excellent physical properties, good for oils, greases, and many aqueous solutions.[9][10] | Recommended for primary handling and splash protection. Poor resistance against some ketones and chlorinated solvents.[9] |
| Neoprene | Medium chemical resistance, good for oxidizing acids and alcohols.[9] | A good alternative to nitrile if broader chemical resistance is needed. |
| Butyl | Excellent against ketones and esters.[11] | Consider if using this compound in ketone or ester-based solvent systems. |
| Norfoil (Silver Shield™) | Excellent resistance to a wide range of chemicals.[9][11] | Best used as an under-glove for high-risk operations due to poor dexterity.[6][10] |
Important: Always inspect gloves for pinholes or tears before use.[5] Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after removal.[1][5]
Operational and Disposal Plan
A meticulous operational plan minimizes risks during handling and ensures that waste is managed safely and in compliance with regulations.
Step-by-Step Handling Procedure
-
Preparation: Don the complete PPE ensemble as described in Section 3. Ensure the chemical fume hood is operational.
-
Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Weighing: Carefully weigh the desired amount of the solid in the fume hood. Avoid creating dust. Use a spatula to transfer the solid.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After use, securely close the container.[4] Decontaminate the work surface and any equipment used. Remove PPE in the correct order (gloves first) and wash hands.
Waste Disposal Workflow
Chemical waste must be segregated and handled according to institutional and local regulations.[1] Inadvertent mixing of incompatible waste streams is a common cause of laboratory accidents.[5]
Caption: A systematic workflow for hazardous chemical waste disposal.
-
Solid Waste: Dispose of unused this compound and any contaminated consumables (e.g., weigh boats, pipette tips, contaminated gloves) in a designated, sealed, and clearly labeled solid chemical waste container.[4][5][6]
-
Liquid Waste: Collect all reaction mixtures and solvent washes containing the compound into a designated, sealed, and clearly labeled liquid chemical waste container.[6]
-
Incompatible Materials: This compound should be stored and its waste kept separate from strong oxidizers, acids, acid anhydrides, and acid chlorides.[4][5]
Emergency Procedures
In all cases of exposure or doubt, seek immediate medical advice. [1][12]
| Exposure Route | First Aid Response |
| Eye Contact | Immediately flush the eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do. Call an ophthalmologist.[1] |
| Skin Contact | Take off immediately all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[7] Immediate medical attention is required as corrosive injuries can be difficult to treat.[1] |
| Inhalation | Move the person to fresh air.[1][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7] |
| Ingestion | Do NOT induce vomiting.[7][13] Rinse mouth immediately and drink plenty of water (two glasses at most).[1] |
| Spill | Evacuate the area. Avoid breathing dust. Use appropriate tools and PPE to clean up the spilled material. Place material in a suitable, sealed container for hazardous waste disposal.[4] Ventilate the affected area.[1] |
References
-
Imidazole - University of Washington. [Link]
-
Safety Data Sheet: Imidazole - Carl ROTH. [Link]
-
Standard Operating Procedure: Imidazole - Washington State University. [Link]
-
MATERIAL SAFETY DATA SHEET - J & W PharmLab, LLC. [Link]
-
Safety Data Sheet: Imidazole - Chemos GmbH & Co.KG. [Link]
-
Personal protective equipment in your pharmacy - Alberta College of Pharmacy. [Link]
-
Personal Protective Equipment (PPE) - University of California, Berkeley. [Link]
-
Personal protective equipment for preparing toxic drugs - GERPAC. [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide . [Link]
-
Glove Selection Page 1 of 20 - University of Colorado Colorado Springs. [Link]
-
GLOVE SELECTION CHART - WSU Spokane. [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. jwpharmlab.com [jwpharmlab.com]
- 3. aksci.com [aksci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. spokane.wsu.edu [spokane.wsu.edu]
- 11. dess.uccs.edu [dess.uccs.edu]
- 12. chemos.de [chemos.de]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
